Product packaging for Cinchonidine(Cat. No.:CAS No. 485-71-2)

Cinchonidine

Cat. No.: B190817
CAS No.: 485-71-2
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-KODHJQJWSA-N
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Description

Cinchonidine is 8-epi-Cinchonan in which a hydrogen at position 9 is substituted by hydroxy (R configuration). A diasteroisomer of cinchonine, it occurs in the bark of most varieties of Cinchona shrubs, and is frequently used for directing chirality in asymmetric synthesis. It has a role as a metabolite. It is a cinchona alkaloid and an (8xi)-cinchonan-9-ol. It derives from a hydride of an (8S)-cinchonan.
This compound has been reported in Cinchona calisaya, Cinchona, and other organisms with data available.
has antimalarial activity;  diastereoisomer of cinchonine with distinct physiochemical properties;  RN given refers to parent cpd(8alpha,9R)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B190817 Cinchonidine CAS No. 485-71-2

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
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InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1
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InChI Key

KMPWYEUPVWOPIM-KODHJQJWSA-N
Source PubChem
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Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
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Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H22N2O
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DSSTOX Substance ID

DTXSID60883396
Record name Cinchonidine
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Molecular Weight

294.4 g/mol
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CAS No.

485-71-2, 118-10-5
Record name Cinchonidine
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Foundational & Exploratory

Cinchonidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cinchonidine

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate a deeper understanding of this important alkaloid.

General Information

This compound is a natural alkaloid extracted from the bark of the Cinchona tree.[1][2] It is a stereoisomer of cinchonine and finds significant applications in asymmetric synthesis as a chiral catalyst and in the pharmaceutical industry due to its antimalarial and other therapeutic properties.[1][2][3]

Table 1: General and Structural Information for this compound

PropertyValue
CAS Number 485-71-2
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.39 g/mol
IUPAC Name (R)---INVALID-LINK--methanol
Synonyms (-)-Cinchonidine, Cinchovatine, (8S,9R)-Cinchonidine
Appearance White crystalline or granular powder, or fine, colorless needles.
Crystal System Orthorhombic
Space Group P2₁2₁2₁

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various chemical processes.

Table 2: Key Physical Properties of this compound

PropertyValue
Melting Point 204-207 °C
Boiling Point 464.5 °C at 760 mmHg
Density 1.2 g/cm³
Specific Optical Rotation [α]²⁰_D -105° to -115° (c=1 in Ethanol)
Solubility
    In Water0.25 g/L at 20 °C (slightly soluble)
    In Organic SolventsSoluble in ethanol, chloroform, methanol, ether, acetone, and benzene.
pKa pKa1: 5.80, pKa2: 10.03 (at 25 °C)

Chemical and Spectroscopic Properties

The chemical stability and spectroscopic data are fundamental for the characterization and structural elucidation of this compound.

Table 3: Chemical and Spectroscopic Data for this compound

PropertyDescription
Stability Stable under normal conditions, but sensitive to light. Incompatible with strong oxidizing agents.
¹H NMR Spectroscopy Spectra available, with characteristic peaks for the quinoline and quinuclidine moieties.
¹³C NMR Spectroscopy Structural evidence provided by ¹³C NMR.
Infrared (IR) Spectroscopy Conforms to standard spectra, with characteristic absorption bands.
Mass Spectrometry (MS) Molecular ion peak and fragmentation patterns are well-documented.

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Specific Optical Rotation

Principle: Optical rotation is the turning of the plane of linearly polarized light as it passes through an optically active substance. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

  • Polarimeter

  • Polarimeter tube (e.g., 100 mm)

  • Sodium D line light source (589 nm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solution Preparation: An accurately weighed sample of this compound (e.g., 1 g) is dissolved in a specific solvent (e.g., ethanol) in a volumetric flask to a known volume (e.g., 20 mL).

  • Polarimeter Calibration: The polarimeter is calibrated with the pure solvent in the polarimeter tube to determine the zero reading.

  • Sample Measurement: The polarimeter tube is rinsed and filled with the prepared this compound solution, ensuring no air bubbles are present. The tube is placed in the polarimeter.

  • Rotation Reading: The angle of rotation is measured. At least six readings are taken, with half in the clockwise and half in the counter-clockwise direction to ensure accuracy.

  • Calculation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Pipettes

Procedure:

  • Qualitative Assessment:

    • Place a small, accurately weighed amount of this compound (e.g., 25 mg) into a test tube.

    • Add a small volume of the solvent (e.g., 0.75 mL of water or an organic solvent) in portions.

    • Vigorously shake or vortex the mixture after each addition.

    • Observe if the solid dissolves completely to form a clear solution.

  • Quantitative Measurement (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative log of the acid dissociation constant (Ka). For a basic compound like this compound, it reflects the equilibrium of its protonated and unprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized acidic titrant (e.g., 0.1 M HCl)

Procedure:

  • Solution Preparation: A known concentration of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds. The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).

  • Titration Setup: The this compound solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with the standardized acid, adding the titrant in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first or second derivative of the titration curve.

Spectroscopic Analysis

4.5.1. NMR Spectroscopy

  • Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration (around 0.1 mol/L) is recommended. The solution is filtered through a glass wool plug into a clean NMR tube to remove any solid particles.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (¹H, ¹³C, COSY, etc.) is then run.

4.5.2. IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: 1-2 mg of this compound is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is placed into a pellet die and compressed under high pressure (7-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the IR spectrometer, and the transmission spectrum is acquired.

4.5.3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including its well-known antimalarial properties and its emerging roles in other therapeutic areas.

Protective Effect against Cisplatin-Induced Ototoxicity via PI3K/AKT Pathway

Recent studies have shown that this compound can alleviate hearing loss caused by the chemotherapeutic agent cisplatin. This protective effect is mediated through the activation of the PI3K/AKT signaling pathway. Cisplatin induces the production of reactive oxygen species (ROS), which in turn inhibits the PI3K/AKT pathway, leading to apoptosis (programmed cell death) of auditory hair cells. This compound pretreatment activates the PI3K/AKT pathway, which helps to inhibit ROS accumulation and suppress apoptosis, thereby protecting the hair cells from damage.

G This compound's Protective Mechanism in Cisplatin-Induced Ototoxicity cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_intervention Therapeutic Intervention Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS induces PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT inhibits Apoptosis Hair Cell Apoptosis PI3K_AKT->Apoptosis inhibits Protection Hair Cell Protection This compound This compound This compound->PI3K_AKT activates

Caption: this compound activates the PI3K/AKT pathway to counteract cisplatin-induced apoptosis.

Interaction with the Serotonin Transporter (SERT)

This compound acts as a weak inhibitor of the serotonin transporter (SERT), a key protein in the regulation of serotonin levels in the brain. Computational docking studies suggest that this compound binds to the central 5-HT (serotonin) binding site, also known as the S1 site, of the transporter. This interaction is stereoselective, with this compound and its stereoisomer Quinine binding to the S1 site, while their enantiomers, Cinchonine and Quinidine, preferentially bind to a different allosteric site (S2). This differential binding likely underlies their distinct inhibitory profiles.

G Logical Relationship of this compound and Serotonin Transporter (SERT) cluster_sert SERT Structure SERT Serotonin Transporter (SERT) Serotonin_Uptake Serotonin Reuptake SERT->Serotonin_Uptake mediates S1_site Central Binding Site (S1) S1_site->Serotonin_Uptake inhibition S2_site Allosteric Site (S2) S2_site->Serotonin_Uptake inhibition This compound This compound This compound->S1_site binds to Cinchonine Cinchonine Cinchonine->S2_site binds to

Caption: this compound stereoselectively binds to the S1 site of SERT, inhibiting serotonin reuptake.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some crucial information from the second, more targeted search. I found several papers discussing the mechanism of cinchonidine-catalyzed reactions, particularly Michael additions, with some including DFT calculations and proposed transition state models. This will be very helpful for creating the Graphviz diagrams.

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  • The bifunctional activation mechanism involving the protonated amine and hydrogen bonding from the (thio)urea or squaramide moiety in modified this compound catalysts for Michael additions.

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  • Mentions of Mannich and cycloaddition reactions, but with less mechanistic detail and quantitative data compared to Michael and aldol reactions.

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An In-depth Technical Guide on the Mechanism of Action of this compound in Organocatalysis

Abstract

This compound, a prominent member of the Cinchona alkaloid family, has been established as a cornerstone in the field of asymmetric organocatalysis. Its efficacy stems from a unique bifunctional molecular architecture, featuring a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group. This dual functionality enables this compound to orchestrate a wide array of stereoselective transformations with high precision. This technical guide provides a comprehensive examination of the mechanistic underpinnings of this compound-catalyzed reactions, with a particular focus on Michael additions, aldol reactions, Mannich reactions, and cycloadditions. We present detailed analyses of proposed catalytic cycles and transition states, supported by quantitative data from key literature reports and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of stereoselective synthetic methodologies.

Core Principle: The Bifunctional Catalysis of this compound

The catalytic prowess of this compound is rooted in its ability to simultaneously activate both the nucleophile and the electrophile in a chemical reaction. This is achieved through the cooperative action of two key functional groups:

  • The Quinuclidine Nitrogen: This tertiary amine acts as a Brønsted base, deprotonating the pronucleophile to enhance its nucleophilicity. In certain modified catalysts, the protonated form of this nitrogen can also act as a Brønsted acid.

  • The C9-Hydroxyl Group: This group serves as a Brønsted acid or a hydrogen-bond donor, activating the electrophile and orienting it within a chiral pocket for a stereodefined attack by the nucleophile.

The rigid cinchona backbone holds these two functional groups in a specific spatial arrangement, which is crucial for creating the chiral environment necessary for high enantioselectivity.

Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. This compound and its derivatives have proven to be highly effective catalysts for rendering this reaction asymmetric.

Mechanism of Action:

In a typical this compound-catalyzed Michael addition, the quinuclidine nitrogen deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound), forming a nucleophilic enolate. Simultaneously, the C9-hydroxyl group (or a urea/thiourea/squaramide moiety in modified catalysts) activates the Michael acceptor (e.g., an enone) via hydrogen bonding. This dual activation brings the two reactants into close proximity within a chiral scaffold, favoring the approach of the nucleophile from a specific face of the electrophile, thus dictating the stereochemical outcome of the product. DFT studies have shown that the transition state is stabilized by a network of non-covalent interactions, including hydrogen bonds and π-π stacking, which are crucial for high stereoinduction.[1]

Michael_Addition_Cycle cluster_0 Catalytic Cycle catalyst This compound (Cat) activated_catalyst Activated Catalyst [Cat-H]⁺[Nu]⁻ catalyst->activated_catalyst transition_state Ternary Complex (Transition State) activated_catalyst->transition_state product_complex Product-Catalyst Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Catalyst Regeneration product Product (Nu-E-H) product_complex->product nucleophile Nucleophile (Nu-H) nucleophile->activated_catalyst Deprotonation electrophile Electrophile (E) electrophile->transition_state Activation via H-bonding Aldol_Reaction_Workflow cluster_workflow Experimental Workflow start Start reactants Mix Ketone, Aldehyde, and this compound Catalyst start->reactants reaction Stir at specified temperature and time reactants->reaction workup Quench and extract reaction->workup purification Column Chromatography workup->purification analysis Determine Yield and ee% (Chiral HPLC) purification->analysis end End analysis->end Mannich_Reaction_Pathway cluster_pathway Logical Relationship start Aldehyde + Amine imine Imine Formation start->imine complex Catalyst-Imine-Enolate Complex imine->complex enolate Enolate Formation (from Carbonyl Compound) enolate->complex product β-Amino Carbonyl Product complex->product Cycloaddition_TS cluster_ts Proposed Transition State catalyst This compound dienophile Dienophile catalyst->dienophile H-Bonding Activation diene Diene diene->dienophile [4+2] Cycloaddition

References

Cinchonidine in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cinchonidine, a naturally occurring cinchona alkaloid, has emerged as a privileged scaffold in asymmetric catalysis.[1] Its rigid structure, featuring multiple stereocenters and functional groups—a quinoline ring, a quinuclidine core, a secondary hydroxyl group, and a vinyl group—allows it to serve as a versatile organocatalyst and chiral ligand.[2] This guide provides an in-depth overview of the applications of this compound and its derivatives in key asymmetric transformations, focusing on aldol reactions, Michael additions, Mannich reactions, and phase-transfer catalysis.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and this compound-derived catalysts have proven effective in controlling the stereochemical outcome of this transformation. These catalysts, often featuring primary amine or thiourea moieties, facilitate the reaction between ketones and aldehydes with high enantioselectivity.[3][4]

Quantitative Data

The following table summarizes the performance of various this compound-based catalysts in the asymmetric aldol reaction.

Catalyst TypeAldehydeKetoneYield (%)ee (%)drReference
9-amino-9-deoxy-epi-cinchonidineBenzaldehydeCyclohexanone9599>99:1 (anti)[3]
This compound-derived thiourea4-NitrobenzaldehydeAcetone9897-
This compound-derived primary amine4-ChlorobenzaldehydeCyclohexanone929898:2 (anti)
9-amino-9-deoxy-epi-cinchonidine2-NaphthaldehydeCyclohexanone9099>99:1 (anti)
Experimental Protocol: Asymmetric Aldol Reaction of Benzaldehyde with Cyclohexanone

This protocol is adapted from a representative procedure for the asymmetric aldol reaction catalyzed by a this compound-derived primary amine.

  • To a solution of 9-amino-9-deoxy-epi-cinchonidine (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL) is added benzoic acid (0.02 mmol, 10 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • Cyclohexanone (0.4 mmol) is added, and the mixture is stirred for an additional 10 minutes.

  • Benzaldehyde (0.2 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is directly purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle and Transition State

The catalytic cycle of the this compound-catalyzed asymmetric aldol reaction typically involves the formation of an enamine intermediate between the ketone and the primary amine catalyst. This enamine then attacks the aldehyde, which is activated by the catalyst through hydrogen bonding. The stereochemical outcome is dictated by the facial selectivity of the enamine attack on the aldehyde, which is controlled by the chiral environment of the catalyst.

aldol_reaction catalyst This compound-NH2 Catalyst enamine Enamine Intermediate catalyst->enamine Condensation ketone Ketone ketone->enamine transition_state Transition State (Aldehyde Activation) enamine->transition_state Nucleophilic Attack aldehyde Aldehyde aldehyde->transition_state H-Bonding aldol_adduct Aldol Adduct transition_state->aldol_adduct C-C Bond Formation aldol_adduct->catalyst Catalyst Regeneration (Hydrolysis)

Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.

Asymmetric Michael Addition

This compound derivatives, particularly those incorporating a thiourea or squaramide moiety, are highly effective bifunctional catalysts for the asymmetric Michael addition. They activate the electrophile (Michael acceptor) through hydrogen bonding with the thiourea/squaramide group and the nucleophile (Michael donor) via the basic quinuclidine nitrogen.

Quantitative Data

The following table showcases the versatility of this compound-based catalysts in the asymmetric Michael addition.

Catalyst TypeMichael DonorMichael AcceptorYield (%)ee (%)drReference
This compound-thioureaDiethyl malonateNitrostyrene9594-
This compound-squaramide1,3-DiketoneChalcone9298>95:5
This compound-thiourea3-Aryl-N-Boc-oxindoleVinyl bisphosphonate9192-
This compound-derived urea1,3-Dicarbonyl compound2-Enoylpyridine9695>99:1
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Nitrostyrene

This protocol is a generalized procedure based on this compound-thiourea catalyzed Michael additions.

  • To a stirred solution of the this compound-thiourea catalyst (0.01 mmol, 5 mol%) in toluene (1.0 mL) at room temperature is added diethyl malonate (0.3 mmol).

  • After stirring for 5 minutes, nitrostyrene (0.2 mmol) is added.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle and Transition State

In the this compound-thiourea catalyzed Michael addition, the thiourea moiety activates the nitroolefin via double hydrogen bonding, while the tertiary amine of the quinuclidine core deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. The subsequent C-C bond formation occurs within this organized ternary complex, leading to high stereoselectivity.

michael_addition catalyst This compound-Thiourea Catalyst ternary_complex Ternary Complex (Dual Activation) catalyst->ternary_complex Forms Complex donor Michael Donor (1,3-Dicarbonyl) donor->ternary_complex Deprotonation acceptor Michael Acceptor (Nitroolefin) acceptor->ternary_complex H-Bonding michael_adduct Michael Adduct ternary_complex->michael_adduct C-C Bond Formation michael_adduct->catalyst Catalyst Regeneration

Caption: Bifunctional activation in the this compound-thiourea catalyzed Michael addition.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction, which provides access to chiral β-amino carbonyl compounds, can be effectively catalyzed by this compound and its derivatives. Similar to the Michael addition, bifunctional catalysts are often employed to activate both the imine electrophile and the enolizable carbonyl donor.

Quantitative Data

The following table presents representative results for this compound-catalyzed asymmetric Mannich reactions.

Catalyst TypeImine SourceCarbonyl DonorYield (%)ee (%)drReference
This compoundN-Boc-iminesAcetophenone859293:7 (anti)
This compound-derived ureaN-Sulfonyl-imines5H-Oxazol-4-ones9096>95:5 (syn)
This compoundN-PMP-iminesCyclohexanone889495:5 (anti)
This compound-thioureaIsatin-derived ketiminesIsocyanoacetates8290-
Experimental Protocol: Asymmetric Mannich Reaction of an N-Boc-imine with Acetophenone

This is a general protocol adapted from literature procedures for this compound-catalyzed Mannich reactions.

  • In a reaction vial, this compound (0.02 mmol, 10 mol%) is dissolved in dichloromethane (1.0 mL).

  • The N-Boc-imine (0.2 mmol) is added, followed by acetophenone (0.4 mmol).

  • The reaction mixture is stirred at -20 °C and monitored by TLC.

  • After completion (typically 24-72 hours), the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na2SO4 and concentrated.

  • The crude product is purified by silica gel chromatography (hexanes/ethyl acetate gradient).

  • Enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Proposed Catalytic Cycle and Transition State

The mechanism of the this compound-catalyzed Mannich reaction involves the deprotonation of the carbonyl compound by the quinuclidine nitrogen to form an enolate. Simultaneously, the hydroxyl group of this compound can activate the imine electrophile through hydrogen bonding. The stereochemistry is determined by the approach of the enolate to the activated imine within the chiral pocket of the catalyst.

mannich_reaction catalyst This compound Catalyst enolate Chiral Enolate Complex catalyst->enolate Deprotonation carbonyl Carbonyl Donor carbonyl->enolate transition_state Transition State enolate->transition_state Nucleophilic Attack imine Imine imine->transition_state H-Bonding Activation mannich_adduct Mannich Adduct transition_state->mannich_adduct C-C Bond Formation mannich_adduct->catalyst Catalyst Regeneration

Caption: Proposed mechanism for the asymmetric Mannich reaction catalyzed by this compound.

Asymmetric Phase-Transfer Catalysis

Quaternary ammonium salts derived from this compound are powerful phase-transfer catalysts for a variety of asymmetric reactions, most notably the alkylation of glycine Schiff bases to produce non-natural α-amino acids. These catalysts facilitate the transfer of an enolate from an aqueous basic phase to an organic phase where the reaction with an electrophile occurs.

Quantitative Data

The table below summarizes the effectiveness of this compound-derived phase-transfer catalysts in the asymmetric alkylation of a glycine Schiff base.

CatalystAlkylating AgentYield (%)ee (%)Reference
N-Anthracenylmethyl-cinchonidinium bromideBenzyl bromide9594
N-(3,4,5-Trifluorobenzyl)-cinchonidinium bromideAllyl bromide9291
Dimeric cinchonidinium saltPropargyl bromide9099
N-Benzimidazolylmethyl-cinchonidinium chlorideEthyl iodide8896
Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol is based on typical procedures for phase-transfer catalyzed alkylations using this compound derivatives.

  • A mixture of N-(diphenylmethylene)glycine tert-butyl ester (0.5 mmol), the this compound-derived quaternary ammonium salt (0.005 mmol, 1 mol%), and the alkylating agent (0.6 mmol) in toluene (5 mL) is cooled to 0 °C.

  • A 50% aqueous solution of potassium hydroxide (2.5 mL) is added dropwise with vigorous stirring.

  • The reaction is stirred at 0 °C for the required time (monitored by TLC, typically 4-12 hours).

  • The mixture is diluted with water and extracted with toluene.

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography to give the desired α-alkylated amino acid derivative.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

The catalytic cycle involves the deprotonation of the glycine Schiff base at the interface of the aqueous and organic phases by the hydroxide ion. The resulting enolate forms a tight ion pair with the chiral quaternary ammonium catalyst, which is then extracted into the organic phase. The chiral catalyst shields one face of the enolate, directing the alkylating agent to the other face, thus controlling the stereochemistry of the C-C bond formation.

phase_transfer_catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase aqueous_phase Aqueous Phase (KOH) organic_phase Organic Phase catalyst Cinchonidinium Catalyst (Q+X-) ion_pair Chiral Ion Pair (Q+E-) catalyst->ion_pair Phase Transfer schiff_base Glycine Schiff Base enolate Enolate (E-) schiff_base->enolate Deprotonation at Interface enolate->ion_pair product Alkylated Product ion_pair->product Alkylation alkyl_halide Alkyl Halide (RX) alkyl_halide->product product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for asymmetric phase-transfer alkylation.

References

Cinchonidine: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine is a prominent quinoline alkaloid, stereoisomer of cinchonine, naturally occurring in the bark of the Cinchona tree. Historically significant for its antimalarial properties, this compound and its fellow Cinchona alkaloids continue to be of great interest in pharmaceutical research and development. Beyond its traditional use, this compound serves as a critical chiral catalyst in asymmetric synthesis, highlighting its importance in modern organic chemistry. This technical guide provides an in-depth overview of the natural sources of this compound, detailing traditional and modern extraction and purification methodologies. Quantitative data is presented for comparative analysis, and detailed experimental protocols are provided for key techniques.

Natural Sources of this compound

The primary and most commercially viable sources of this compound are several species of the genus Cinchona (family Rubiaceae), native to the Andean forests of South America. The alkaloids are concentrated in the bark of these trees. While Cinchona officinalis is a well-known source, other species also contain significant quantities of this compound.[1] In addition to Cinchona, this compound has been identified in other plant species, though typically in lower concentrations.

Table 1: Principal Natural Sources of this compound and Alkaloid Content

Plant SpeciesFamilyPlant PartMajor Alkaloids PresentThis compound Content (% of total alkaloids)Total Alkaloid Content (% of dry bark)
Cinchona officinalisRubiaceaeBarkQuinine, Quinidine, Cinchonine, This compound Variable5-15%
Cinchona calisayaRubiaceaeBarkQuinine, Quinidine, Cinchonine, This compound Variable4-7%
Cinchona ledgerianaRubiaceaeBarkQuinine, Quinidine, Cinchonine, This compound Variable5-14%
Cinchona succirubraRubiaceaeBarkQuinine, Quinidine, Cinchonine, This compound Variable5-7%
Gongronema latifoliumApocynaceaeLeavesThis compound and othersNot specifiedNot specified
Remijia peruvianaRubiaceaeBarkThis compound and other Cinchona alkaloidsNot specifiedNot specified

Extraction of this compound from Cinchona Bark

The extraction of this compound is intrinsically linked to the extraction of the total alkaloid content from Cinchona bark, followed by the separation of the individual alkaloids. The general principle involves pulverizing the bark to increase surface area, followed by treatment with a base to liberate the free alkaloids from their salt forms. The free alkaloids are then extracted using an organic solvent. Subsequently, the alkaloids are partitioned into an acidic aqueous solution, leaving behind non-alkaloidal impurities in the organic phase. The total alkaloids are then precipitated from the aqueous solution by the addition of a base.

Traditional Solvent Extraction

This conventional method has been the cornerstone of Cinchona alkaloid production for over a century. It is a robust and scalable process, though it often involves significant solvent usage and longer extraction times.

  • Preparation of Plant Material: 50 g of dried Cinchona bark is finely powdered and passed through a 40-mesh sieve.

  • Alkaloid Liberation: The powdered bark is moistened with a 10% aqueous ammonia solution and allowed to stand for 2 hours. This mixture is then dried at a temperature below 60°C.

  • Soxhlet Extraction: The dried, basified bark is packed into a thimble and placed in a Soxhlet apparatus. The extraction is carried out for 6-8 hours using toluene as the solvent.

  • Acidic Extraction: The toluene extract, containing the free alkaloids, is transferred to a separatory funnel. The alkaloids are then extracted from the toluene into a 5% aqueous sulfuric acid solution. This step is repeated three times to ensure complete transfer of the alkaloids into the aqueous phase.

  • Precipitation of Total Alkaloids: The combined acidic aqueous extracts are heated to 70-80°C, and the pH is carefully adjusted to approximately 6.5 with a 10% sodium hydroxide solution. Upon cooling, the sulfate salts of the alkaloids will precipitate out of solution.

  • Isolation of Crude Alkaloids: The precipitate is collected by filtration, washed with cold water, and dried. This yields the crude total alkaloid sulfates.

Modern Extraction Techniques

To address the limitations of traditional methods, such as long extraction times and high solvent consumption, modern techniques have been developed. These methods offer improved efficiency and are often more environmentally friendly.

UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, thereby accelerating the extraction process.

  • Sample Preparation: 1.0 g of powdered Cinchona bark is placed in a flask.

  • Solvent Addition: 30 mL of a methanol/0.1 M NaOH mixture (49:1 v/v) is added to the flask.

  • Ultrasonication: The flask is placed in an ultrasonic bath and sonicated for 20 minutes at a controlled temperature (e.g., 25°C).

  • Separation: The mixture is centrifuged at 1500 x g for 10 minutes.

  • Repeated Extraction: The supernatant is collected, and the extraction process (steps 2-4) is repeated twice more on the plant residue.

  • Final Extract: The supernatants from the three extraction cycles are combined to yield the final alkaloid extract.

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of the target compounds.

Table 2: Comparison of Modern Extraction Techniques for Cinchona Alkaloids

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent Methanol/0.1 M NaOH (49:1)65% aqueous ethanol
Temperature 25°C130°C
Extraction Time 3 x 20 minutes34 minutes
Advantages Rapid, efficient at room temperature.Very rapid, high yield.
Disadvantages May require multiple extraction cycles.Requires specialized equipment, high temperatures.

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction.

Purification of this compound

Following the initial extraction of the total alkaloids, a multi-step purification process is required to isolate this compound. This typically involves fractional crystallization and/or chromatographic techniques.

Fractional Crystallization

This classical method relies on the differences in the solubility of the various alkaloid salts in a particular solvent system. Quinine sulfate is typically the first to be crystallized and removed due to its lower solubility. This compound is then isolated from the mother liquor.

  • Initial Separation of Quinine: The crude total alkaloid sulfate mixture is dissolved in hot water. The pH is adjusted to around 6.5, and the solution is allowed to cool slowly. Quinine sulfate, being the least soluble, will crystallize out first and is removed by filtration.

  • Isolation of Other Alkaloids: The pH of the filtrate is then raised to 10 or higher using sodium hydroxide. This causes the remaining alkaloids, including cinchonine, quinidine, and this compound, to precipitate as free bases.

  • Separation of Cinchonine and this compound: The precipitate of the remaining alkaloids is collected. The separation of cinchonine and this compound can be achieved by dissolving the mixture in an organic solvent and performing further fractional crystallization or by using chromatographic methods. For instance, the differing solubilities of their tartrate salts can be exploited.

Chromatographic Separation

Modern purification protocols heavily rely on chromatographic techniques for the efficient and high-purity separation of the Cinchona alkaloids.

HPLC is a powerful analytical and preparative technique for separating the structurally similar Cinchona alkaloids.

Table 3: Example of an HPLC Method for the Separation of Cinchona Alkaloids

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Methanol and 20 mmol/L potassium dihydrogen phosphate (3:7 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm or Fluorescence (Ex: 235 nm, Em: 405 nm for this compound)
Injection Volume 20 µL

Workflow Diagrams

General Extraction and Purification Workflow

G A Cinchona Bark B Grinding and Pulverizing A->B C Alkaloid Liberation (Basification) B->C D Solvent Extraction (e.g., Toluene, Ethanol) C->D E Crude Alkaloid Extract (in Organic Solvent) D->E F Acidic Aqueous Extraction E->F G Aqueous Solution of Alkaloid Salts F->G H Precipitation of Total Alkaloids (Basification) G->H I Crude Total Alkaloids H->I J Purification I->J K Pure this compound J->K

Caption: General workflow for the extraction and purification of this compound.

Detailed Purification Pathways

G cluster_0 Fractional Crystallization Pathway cluster_1 Chromatographic Purification Pathway A Crude Total Alkaloids B Dissolution in Acidified Water A->B C Selective Precipitation of Quinine Sulfate (pH ~6.5) B->C D Mother Liquor containing other Alkaloids C->D E Precipitation of Remaining Alkaloids (pH > 10) D->E F Mixture of Cinchonine, Quinidine, this compound E->F G Further Fractional Crystallization (e.g., Tartrate Salts) F->G H Isolated this compound G->H I Crude Total Alkaloids J Dissolution in Appropriate Solvent I->J K Preparative HPLC J->K L Fraction Collection K->L M Pure this compound L->M

Caption: Detailed purification pathways for this compound isolation.

Conclusion

This compound remains a valuable natural product with significant applications in both medicine and chemical synthesis. The extraction and purification of this compound from its primary source, Cinchona bark, can be accomplished through a variety of methods, from traditional solvent-based extractions to more modern and efficient techniques like UAE and MAE. The choice of method depends on factors such as the desired scale of production, available equipment, and environmental considerations. Subsequent purification to isolate this compound from the complex mixture of Cinchona alkaloids requires meticulous separation techniques, with fractional crystallization and preparative HPLC being the most common and effective approaches. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the study and utilization of this important alkaloid.

References

Core Molecular Structure and Absolute Configuration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry of Cinchonidine

Abstract

This compound, a prominent member of the Cinchona alkaloid family, is a natural product of significant interest in the fields of organic chemistry, materials science, and pharmacology. Its rigid, chiral scaffold has made it an indispensable tool in asymmetric synthesis, where it serves as a chiral modifier, catalyst, or resolving agent.[1][2][3][4] Understanding the precise three-dimensional arrangement of its atoms—its stereochemistry—is fundamental to comprehending its function and developing new applications. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its absolute configuration, conformational behavior in solid and solution states, and the analytical techniques used for its characterization. It is intended for researchers, scientists, and drug development professionals who utilize or study this versatile alkaloid.

This compound is a diastereomer of cinchonine and a pseudo-enantiomer of quinine.[1] Its structure is composed of a quinoline aromatic system linked at the C4 position to a bicyclic quinuclidine moiety. The molecule possesses five stereogenic centers, but the critical configurations that define its identity among the major Cinchona alkaloids are at the C8 and C9 positions, which link the two ring systems and bear the secondary amine and hydroxyl groups, respectively.

The absolute configuration of this compound is (8S,9R) . This specific arrangement dictates the spatial orientation of the quinoline and quinuclidine rings relative to each other, which is crucial for its role in inducing chirality in chemical reactions. The relationship between this compound and its related Cinchona alkaloids is depicted below.

G Stereochemical Relationship of Major Cinchona Alkaloids CD This compound (8S, 9R) 6'-H CN Cinchonine (8R, 9S) 6'-H CD->CN Pseudo-enantiomers QN Quinine (8S, 9R) 6'-OCH3 CD->QN Diastereomers (differ at C6') QD Quinidine (8R, 9S) 6'-OCH3 CD->QD Diastereomers CN->QN Diastereomers CN->QD Diastereomers (differ at C6') QN->QD Pseudo-enantiomers

Figure 1: Stereochemical relationships of Cinchona alkaloids.

Solid-State Conformation and Crystallographic Analysis

In the solid state, the conformation of this compound is locked into a specific arrangement that can be precisely determined by single-crystal X-ray diffraction. Studies have shown that this compound often adopts an "Open(3)" conformation in its crystalline form. This conformation is characterized by the quinuclidine nitrogen pointing away from the quinoline ring system, which has implications for how the molecule packs in a crystal lattice and interacts with other molecules.

Data Presentation: Crystallographic Data

The crystallographic parameters for this compound provide quantitative insight into its solid-state structure.

ParameterValueReference
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a11.13 Å
b12.87 Å
c10.81 Å
Molecules per Cell (Z)4
Experimental Protocols: Single-Crystal X-ray Crystallography

The determination of this compound's crystal structure follows a well-established protocol:

  • Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution, for example, from ethanol.

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected using a monochromatic X-ray source (e.g., Cu Kα radiation) by rotating the crystal and recording the diffraction pattern at various angles.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined anisotropically to best fit the experimental data, resulting in precise bond lengths, angles, and thermal parameters.

Solution-State Analysis: NMR Spectroscopy and Conformational Dynamics

In solution, this compound exhibits conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying its structure and dynamic behavior in this state. Techniques ranging from simple 1D ¹H and ¹³C NMR to advanced 2D experiments like COSY, HSQC, and HMBC are used for complete structural assignment. NMR studies have revealed that this compound and its derivatives can exist as an equilibrium of different conformers in solution, with the ratio depending on the solvent and temperature.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Derived Information cluster_conclusion Final Elucidation Sample This compound Sample Xray X-Ray Crystallography Sample->Xray NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR CD Circular Dichroism Sample->CD SolidState Solid-State Conformation (Bond Lengths, Angles) Xray->SolidState SolutionState Solution Conformation (Connectivity, Dynamics) NMR->SolutionState ChiralProp Chiroptical Properties (Interaction Profile) CD->ChiralProp Conclusion Absolute Stereochemistry (8S, 9R) SolidState->Conclusion SolutionState->Conclusion ChiralProp->Conclusion

Figure 2: Experimental workflow for stereochemical elucidation of this compound.
Data Presentation: NMR Spectroscopic Data

The following table summarizes characteristic ¹H NMR chemical shifts for this compound.

Proton AssignmentChemical Shift (ppm)Reference
H-9' (Aromatic)8.70
H-5' (Aromatic)8.03
H-8' (Aromatic)7.92
H-2' (Aromatic)7.28
H-9 (Carbinol)5.67
H-10 (Vinyl)5.57 - 5.64
H-11 (Vinyl)4.87 - 4.92
H-8 (Quinuclidine)3.51
Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The tube is placed in a high-field NMR spectrometer (e.g., 500 MHz). A series of experiments are performed:

    • A standard ¹H 1D spectrum is acquired to observe proton signals.

    • A ¹³C 1D spectrum is acquired to observe carbon signals.

    • 2D experiments such as ¹H-¹H COSY are run to establish proton-proton coupling networks.

    • ¹H-¹³C HSQC and HMBC experiments are run to correlate protons with their directly attached carbons and long-range carbons, respectively, confirming the complete chemical structure.

  • Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to generate the final spectra for analysis and interpretation.

Chiroptical Properties and Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of this compound exhibits characteristic Cotton effects that are a signature of its absolute configuration. Furthermore, CD is highly sensitive to changes in conformation and molecular interactions. It is frequently used to study the interaction between this compound and substrates in asymmetric catalysis, providing mechanistic insights. For example, changes in the CD spectrum of this compound upon the addition of a substrate like ethyl pyruvate provide strong evidence of a direct interaction in the liquid phase.

Experimental Protocols: Circular Dichroism Spectroscopy
  • Solution Preparation: A dilute solution of this compound is prepared in a suitable, non-absorbing solvent (e.g., toluene or chloroform).

  • Blank Spectrum: A spectrum of the pure solvent is recorded as a baseline.

  • Sample Spectrum: The CD spectrum of the this compound solution is recorded over the relevant UV-Vis wavelength range (e.g., 250-350 nm).

  • Interaction Study (Optional): A specific amount of an interacting species (e.g., a substrate) is added to the cuvette, and the CD spectrum is recorded again. Changes in the spectrum indicate complex formation.

Role of Stereochemistry in Asymmetric Catalysis

The well-defined stereochemistry of this compound is the cornerstone of its widespread use in asymmetric catalysis. In heterogeneous catalysis, such as the enantioselective hydrogenation of α-ketoesters over platinum catalysts, this compound acts as a chiral modifier adsorbed on the metal surface. It is proposed that this compound and the substrate form a transient diastereomeric complex, which dictates the face-selective delivery of hydrogen to the substrate, leading to a high enantiomeric excess of one product enantiomer.

G sub Prochiral Substrate (e.g., α-Ketoester) comp Transient Diastereomeric Substrate-Modifier Complex sub->comp Binds to cat Catalyst Surface (e.g., Platinum) cat->comp Adsorbed on mod This compound Modifier (8S, 9R) mod->comp Directs binding prod_r R-Product (Major Enantiomer) comp->prod_r Favored Pathway prod_s S-Product (Minor Enantiomer) comp->prod_s Disfavored Pathway h2 H₂ h2->comp Hydrogenation

Figure 3: Simplified mechanism for this compound-mediated enantioselective hydrogenation.

Summary of Physicochemical and Stereochemical Data

PropertyValueReference(s)
Molecular FormulaC₁₉H₂₂N₂O
Molecular Weight294.39 g/mol
Absolute Stereochemistry(8S, 9R)
Melting Point204–207 °C
Specific Optical Rotation ([α]D)-109.2° (c=1.5 in ethanol)

The stereochemistry of this compound is a multifaceted topic, defined by its absolute (8S,9R) configuration and its complex conformational behavior in different environments. A combination of powerful analytical techniques, including X-ray crystallography, NMR spectroscopy, and circular dichroism, provides a detailed picture of its three-dimensional structure. This precise structural knowledge is paramount, as it directly governs the molecule's utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.

References

Core Structural Differences: A Tale of Two Stereocenters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Differences Between Cinchonidine and Cinchonine

For researchers, scientists, and drug development professionals, a precise understanding of stereoisomerism is fundamental to molecular design, synthesis, and pharmacological activity. This compound and cinchonine, both prominent Cinchona alkaloids, serve as a classic example of diastereomerism, where subtle changes in three-dimensional architecture lead to distinct physical and chemical properties. This technical guide provides a detailed examination of their structural distinctions, methods for their differentiation, and key physicochemical data.

This compound and cinchonine are stereoisomers, but not enantiomers (non-superimposable mirror images). Instead, they are classified as diastereomers, and more specifically, as pseudo-enantiomers.[1][2][3] They share the same molecular formula (C₁₉H₂₂N₂O) and the same core structure, which consists of a quinoline ring linked to a quinuclidine bicycle through a hydroxymethyl bridge.[4]

The critical distinction between them lies in the absolute configuration of two adjacent stereocenters: the C-8 atom (connecting the quinoline and quinuclidine moieties) and the C-9 atom (bearing the hydroxyl group).[5]

  • This compound possesses the (8S,9R) absolute configuration.

  • Cinchonine possesses the (8R,9S) absolute configuration.

This inversion of configuration at both C-8 and C-9 results in a molecule that is not a mirror image, leading to different spatial arrangements and, consequently, distinct properties.

Caption: Stereochemical relationship between this compound and Cinchonine.

Quantitative Physicochemical Data

The diastereomeric relationship between this compound and cinchonine gives rise to different physical properties, which are crucial for their separation and characterization.

PropertyThis compoundCinchonine
Molecular Formula C₁₉H₂₂N₂OC₁₉H₂₂N₂O
Molar Mass 294.4 g/mol 294.39 g/mol
Absolute Configuration (8S,9R)(8R,9S)
Melting Point 200-207 °C250-265 °C
Specific Optical Rotation approx. -115° (c=1, EtOH)approx. +218° to +229° (c=0.5, MeOH or EtOH)
Appearance White crystalline powder or fine, colorless needlesWhite crystalline powder or fine, colorless needles
Solubility Soluble in ethanol, chloroform, methanolSoluble in ethanol, methanol; limited in others

Experimental Protocols for Differentiation

Distinguishing between this compound and cinchonine requires analytical techniques sensitive to stereochemistry.

Polarimetry

Principle: Polarimetry measures the rotation of plane-polarized light by a chiral substance. As diastereomers, this compound and cinchonine are optically active. Their specific optical rotations are equal in magnitude but opposite in sign, making polarimetry a definitive method for differentiation. This compound is levorotatory (-), while cinchonine is dextrorotatory (+).

Methodology:

  • Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.

  • Blank Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the pure solvent (e.g., ethanol). Place the cell in the instrument and zero the reading.

  • Sample Preparation: Prepare a solution of the alkaloid sample in the same solvent at a precisely known concentration (c), typically in g/mL.

  • Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL

A negative calculated value indicates this compound, while a positive value indicates cinchonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for distinguishing diastereomers. Because the spatial arrangement of atoms differs, the chemical environments of corresponding nuclei (¹H and ¹³C) are non-equivalent. This results in different chemical shifts (δ) and coupling constants (J) in their respective NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the alkaloid sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a high-field spectrometer (≥400 MHz). The spectra of this compound and cinchonine will show distinct patterns of chemical shifts and multiplicities, particularly for the protons on and near the stereocenters (H-8 and H-9) and within the quinuclidine ring.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A recent study highlighted that analysis of the ¹³C chemical shifts of just the quinuclidine ring can effectively differentiate between cinchonine and this compound derivatives.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further confirmation. NOESY is particularly useful as it reveals through-space proximities of protons, which differ significantly between the two diastereomers due to their different conformations.

Fluorescence Spectroscopy

Principle: While the absorption and emission spectra of this compound and cinchonine are very similar, their fluorescence lifetimes can differ. This difference in photophysical behavior allows for the resolution and quantification of mixtures of the two diastereomers without physical separation, using techniques like phase-modulation fluorescence spectroscopy.

Methodology:

  • Sample Preparation: Prepare solutions of the samples in a suitable solvent, such as 0.5 M H₂SO₄, in which the doubly-charged cations exhibit good fluorescence quantum yield and photostability.

  • Instrumentation: Use a frequency-domain fluorometer capable of measuring fluorescence lifetimes.

  • Data Acquisition: Excite the sample at an appropriate wavelength and measure the phase shift and modulation of the emission relative to the excitation light across a range of frequencies.

  • Analysis: The data is fitted to decay models. Studies have shown that under certain conditions, this compound fits a double-exponential decay model while cinchonine shows a single-exponential decay. This difference in decay kinetics allows for their differentiation and quantification in mixtures.

References

Cinchonidine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility of cinchonidine in common organic solvents, targeting researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents visual workflows to facilitate understanding and application in a laboratory setting.

Executive Summary

This compound, a prominent cinchona alkaloid, sees extensive use as a chiral catalyst and resolving agent in asymmetric synthesis.[1] Its efficacy in these applications is intrinsically linked to its solubility in various organic media. This guide consolidates solubility data from scientific literature and outlines a standard methodology for its experimental determination, thereby serving as a critical resource for optimizing reaction conditions and purification processes.

Quantitative Solubility Data

While comprehensive quantitative data for this compound across a wide array of organic solvents is present in specialized literature, this guide presents a summary of readily available information. For a more exhaustive dataset, researchers are directed to the work of Ma, Z., Kubota, J., and Zaera, F. in the Journal of Catalysis (2003, 219, 404), which reportedly contains solubility data for this compound in 54 different solvents.[2]

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)
Water0.25 g/L20

Note: The solubility of this compound in many common organic solvents is qualitatively described as "soluble," but specific quantitative values are not consistently reported across general chemical datasheets.

Qualitative Solubility Profile

This compound's solubility is well-characterized qualitatively in a range of common organic solvents. This information is crucial for initial solvent screening and experimental design.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility
EthanolSoluble[1][3]
MethanolSoluble[1]
ChloroformSoluble
Diethyl EtherSoluble
AcetoneSoluble
BenzeneSoluble
Cold WaterAlmost Insoluble

Experimental Protocol: Gravimetric Determination of this compound Solubility

The following protocol outlines the gravimetric method for determining the solubility of this compound in a specific organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with airtight seals

  • Evaporating dish or pre-weighed beaker

  • Drying oven

  • Desiccator

Experimental Workflow

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_solvent Add excess this compound to a known volume of solvent in a sealed vial. equilibration Agitate the mixture in a thermostatic shaker at a constant temperature until equilibrium is reached (typically 24-72 hours). prep_solvent->equilibration separation Allow the solution to settle, then filter an aliquot of the supernatant to remove undissolved solid. equilibration->separation weigh_aliquot Accurately weigh the filtered aliquot. separation->weigh_aliquot evaporation Evaporate the solvent from the aliquot in a pre-weighed evaporating dish. weigh_aliquot->evaporation drying Dry the residue in an oven to a constant weight. evaporation->drying weigh_residue Weigh the dried residue. drying->weigh_residue calculation Calculate solubility based on the mass of the residue and the volume of the aliquot. weigh_residue->calculation

Caption: Gravimetric determination of this compound solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any particulate matter.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, clean, and dry evaporating dish.

    • Record the total weight of the dish and the aliquot.

    • Gently evaporate the solvent under a fume hood or using a rotary evaporator.

    • Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (210 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator before each weighing to prevent atmospheric moisture absorption.

    • Record the final constant weight of the dish and the dried this compound residue.

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ ( \text{Mass of residue (g)} ) / ( \text{Volume of aliquot (mL)} ) ] * 100

Logical Relationships in Solubility Determination

The determination of solubility involves a series of dependent steps, each crucial for the accuracy of the final result. The logical flow ensures that a true equilibrium is reached and that the measurement reflects the maximum amount of solute that can be dissolved under the specified conditions.

G Logical Flow of Solubility Determination start Start excess_solute Is there excess undissolved solute? start->excess_solute equilibrium Has equilibrium been reached? excess_solute->equilibrium Yes add_solute Add more this compound excess_solute->add_solute No clear_supernatant Is the supernatant clear after settling? equilibrium->clear_supernatant Yes agitate Continue agitation equilibrium->agitate No filter Filter supernatant clear_supernatant->filter Yes constant_weight Is the dried residue at a constant weight? dry Continue drying constant_weight->dry No calculate Calculate Solubility constant_weight->calculate Yes end End add_solute->excess_solute agitate->equilibrium filter->constant_weight dry->constant_weight calculate->end

References

A Technical Guide to the Bifunctional Catalysis Mechanism of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the bifunctional catalytic mechanism employed by Cinchona alkaloids, a cornerstone of modern asymmetric organocatalysis. We will dissect the core principles of this mechanism, present quantitative data for key reactions, provide detailed experimental methodologies, and visualize the catalytic cycle.

Introduction to Bifunctional Catalysis and Cinchona Alkaloids

Cinchona alkaloids, natural products isolated from the bark of the Cinchona tree, have become indispensable tools in asymmetric synthesis.[1][2] Their remarkable success stems from a sophisticated catalytic mechanism known as bifunctional catalysis. In this model, a single catalyst possesses two distinct functional groups that work in concert to simultaneously bind and activate both the nucleophile and the electrophile in a reaction.[3][4][5]

The primary Cinchona alkaloids—quinine, quinidine, cinchonidine, and cinchonine—and their derivatives contain a rigid bicyclic quinuclidine core and a quinoline moiety linked at the C9 position. The key to their catalytic prowess lies in the stereochemically well-defined arrangement of two crucial functional groups:

  • The Quinuclidine Nitrogen: A tertiary amine that functions as a Brønsted base or a Lewis base.

  • The C9-Hydroxyl Group: A secondary alcohol that acts as a Brønsted acid or hydrogen-bond donor.

This dual-functionality allows the alkaloid to operate as a highly organized, chiral Brønsted acid-base catalyst, bringing reactants together in a specific orientation to induce high levels of stereoselectivity.

The Core Mechanism: A "Push-Pull" Activation Model

The generally accepted mechanism for bifunctional catalysis by Cinchona alkaloids involves a cooperative, or "push-pull," activation strategy. This dual activation within the catalyst's chiral environment is the fundamental reason for its high efficiency and enantioselectivity. The process can be broken down into the following key steps, which are supported by extensive experimental and computational studies.

  • Step 1: Nucleophile Activation (The "Push"): The basic quinuclidine nitrogen deprotonates the acidic proton of the nucleophile (e.g., a thiol, nitroalkane, or β-ketoester). This generates a more potent, anionic nucleophile that is held in close proximity to the catalyst.

  • Step 2: Electrophile Activation (The "Pull"): Simultaneously, the C9-hydroxyl group acts as a Brønsted acid, forming a crucial hydrogen bond with an electronegative atom (typically oxygen or nitrogen) on the electrophile (e.g., an enone, aldehyde, or imine). This hydrogen bonding polarizes and activates the electrophile, making it more susceptible to nucleophilic attack.

  • Step 3: Stereocontrolled Bond Formation: With both the nucleophile and electrophile activated and held in a specific, rigid orientation by the chiral catalyst scaffold, the key bond-forming step occurs. The chiral environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer.

  • Step 4: Product Release and Catalyst Turnover: After the reaction, the product dissociates from the catalyst, which is then regenerated to begin a new catalytic cycle.

This elegant mechanism effectively lowers the activation energy of the stereodetermining transition state while ensuring a highly ordered arrangement of the reactants.

Bifunctional_Catalysis_Mechanism cluster_cycle Catalytic Cycle CAT Cinchona Alkaloid Catalyst COMPLEX1 Catalyst-Nucleophile Complex (Deprotonation) CAT->COMPLEX1 + Nu-H NUH Nucleophile (Nu-H) E Electrophile (E) TS Ternary Transition State (Dual Activation) P Product (P-Nu-E) COMPLEX1->TS + E (H-Bonding) COMPLEX2 Catalyst-Product Complex TS->COMPLEX2 C-Nu Bond Formation COMPLEX2->CAT - Product (P)

Caption: General catalytic cycle of bifunctional Cinchona alkaloids.

Applications in Key Asymmetric Reactions

The bifunctional mechanism is applicable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are examples with representative quantitative data.

Asymmetric Michael Addition

In the Michael addition, the Cinchona alkaloid activates both the carbon nucleophile (e.g., a β-ketoester) and the α,β-unsaturated carbonyl compound (the Michael acceptor). High enantioselectivities have been achieved in the addition of cyclic β-ketoesters to methyl vinyl ketone.

EntryCatalyst (mol%)NucleophileAcceptorSolventTemp (°C)Yield (%)ee (%)Ref
1This compound (0.2)Ethyl 2-oxocyclopentanecarboxylateMethyl vinyl ketoneToluene-209583 (S)
2Quinine (0.2)Ethyl 2-oxocyclopentanecarboxylateMethyl vinyl ketoneToluene-209675 (R)
3This compound (0.2)Ethyl 2-oxocyclohexanecarboxylateMethyl vinyl ketoneToluene-209480 (S)
4Quinine (0.2)Ethyl 2-oxocyclohexanecarboxylateMethyl vinyl ketoneToluene-209272 (R)
Asymmetric Nitroaldol (Henry) Reaction

The Henry reaction is a powerful tool for constructing β-nitro alcohols. Modified Cinchona alkaloids bearing a C6'-hydroxyl group have proven exceptionally effective in catalyzing the addition of nitroalkanes to α-ketoesters, creating chiral tetrasubstituted carbon centers with high enantioselectivity.

EntryCatalyst (mol%)α-KetoesterNitroalkaneSolventTemp (°C)Yield (%)ee (%)Ref
16'-OH-Quinidine (10)Ethyl benzoylformateNitromethaneToluene-789197
26'-OH-Quinidine (10)Ethyl 2-oxo-2-(4-nitrophenyl)acetateNitromethaneToluene-789598
36'-OH-Quinidine (10)Ethyl 2-oxo-2-(2-naphthyl)acetateNitromethaneToluene-789296
46'-OH-Quinidine (10)Ethyl benzoylformateNitroethaneToluene-788595

Detailed Experimental Protocol: Asymmetric Michael Addition

This section provides a representative protocol for the this compound-catalyzed Michael addition of ethyl 2-oxocyclopentanecarboxylate to methyl vinyl ketone.

Materials and Reagents:

  • This compound (catalyst)

  • Ethyl 2-oxocyclopentanecarboxylate (nucleophile)

  • Methyl vinyl ketone (acceptor), freshly distilled

  • Toluene (anhydrous)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica gel (for column chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (3.0 mg, 0.01 mmol, 0.2 mol%).

  • Solvent and Nucleophile Addition: Add 5.0 mL of anhydrous toluene to the flask and stir until the catalyst dissolves. Cool the solution to -20 °C using a cooling bath. Add ethyl 2-oxocyclopentanecarboxylate (0.78 g, 5.0 mmol, 1.0 equiv) via syringe.

  • Initiation of Reaction: Add methyl vinyl ketone (0.42 g, 6.0 mmol, 1.2 equiv) dropwise to the stirred solution over 5 minutes.

  • Monitoring: Allow the reaction to stir at -20 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting nucleophile is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.

  • Characterization: The yield is determined from the mass of the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

The Role of Modified Cinchona Alkaloids

While the natural alkaloids are powerful catalysts, extensive research has focused on modifying their structure to enhance reactivity and selectivity. By replacing the C9-hydroxyl group with other functional moieties, a new generation of highly active bifunctional catalysts has been developed.

  • (Thio)urea Derivatives: Incorporating a thiourea or urea group at the C9 position introduces a potent dual hydrogen-bond donor. This group is exceptionally effective at activating electrophiles, often leading to superior results compared to the parent hydroxyl-containing alkaloids.

  • Squaramide Derivatives: Squaramides, similar to thioureas, act as strong hydrogen-bond donors and have been successfully used to catalyze a variety of reactions with excellent stereocontrol.

  • Primary Amine Derivatives: Catalysts bearing a primary amine at C9 can engage in different catalytic cycles, such as enamine or iminium ion catalysis, while still benefiting from the bifunctional nature of the entire scaffold.

These modifications create a more complex hydrogen-bonding network that can fine-tune the organization of the transition state, demonstrating the modularity and power of the Cinchona alkaloid framework.

Logical_Relationships cluster_mods C9 Modifications Core Cinchona Alkaloid Core (Quinuclidine + Quinoline) Base Brønsted Base (Quinuclidine N) Core->Base Acid H-Bond Donor (C9 Group) Core->Acid Mechanism Bifunctional Catalysis (Dual Activation) Base->Mechanism Activates Nucleophile Acid->Mechanism Activates Electrophile OH C9-OH (Natural) Mechanism->OH Enhanced by Thiourea C9-Thiourea Mechanism->Thiourea Enhanced by Squaramide C9-Squaramide Mechanism->Squaramide Enhanced by

References

Cinchonidine: A Versatile Chiral Scaffolding for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine, a naturally occurring cinchona alkaloid, has emerged as a privileged chiral building block in the field of asymmetric synthesis.[1][2] Its rigid bicyclic structure, coupled with multiple functional groups, provides a versatile platform for the design and development of highly effective organocatalysts.[3] This technical guide explores the core applications of this compound and its derivatives in promoting a variety of enantioselective transformations, providing researchers and drug development professionals with a comprehensive overview of its synthetic utility. The discussion will encompass key reaction classes, quantitative performance data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.

This compound's efficacy as a chiral inductor stems from its unique stereochemical arrangement and the presence of key functionalities: a quinoline moiety, a quinuclidine core containing a basic tertiary amine, and a hydroxyl group at the C9 position.[3] Modification of this C9 hydroxyl group, in particular, has led to the development of a vast library of "second-generation" this compound-derived catalysts, such as thioureas and squaramides, which often exhibit superior reactivity and enantioselectivity through bifunctional activation modes.[4] These catalysts have proven instrumental in facilitating a broad spectrum of asymmetric reactions, including Michael additions, aldol reactions, Mannich reactions, and cycloadditions, as well as phase-transfer catalysis.

Key Asymmetric Transformations Catalyzed by this compound Derivatives

This compound-derived catalysts have been successfully employed in a wide array of asymmetric reactions to generate chiral molecules with high enantiopurity. This section details the application of these catalysts in several key transformation types, supported by quantitative data and illustrative reaction schemes.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound-derived catalysts, particularly those incorporating a thiourea or squaramide moiety, have proven to be highly effective in rendering this transformation enantioselective. These bifunctional catalysts activate the electrophile through hydrogen bonding with the thiourea or squaramide NH protons, while the basic quinuclidine nitrogen activates the nucleophile.

A prime example is the addition of malonates to nitroolefins. Cinchonine-derived thiourea catalysts have been shown to afford the corresponding Michael adducts in high yields and with excellent enantioselectivities.

EntryNitroolefinMalonateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1β-NitrostyreneDimethyl malonate10Toluene489494
24-Chloro-β-nitrostyreneDimethyl malonate10Toluene489293
34-Methyl-β-nitrostyreneDimethyl malonate10Toluene489595
42-Nitro-1-phenylpropeneDiethyl malonate5CH2Cl2728591

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

To a solution of β-nitrostyrene (0.1 mmol) and cinchonine-derived thiourea catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) is added dimethyl malonate (0.12 mmol). The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for Thiourea-Catalyzed Michael Addition

Michael_Addition cluster_activation Activation Catalyst This compound-Thiourea Catalyst Intermediate1 Activated Nucleophile (Enolate) Catalyst->Intermediate1 Deprotonation Intermediate2 Activated Electrophile (H-Bonded) Catalyst->Intermediate2 H-Bonding Nucleophile Malonate Electrophile Nitroolefin TS Diastereomeric Transition State Intermediate1->TS Intermediate2->TS Product_Catalyst Product-Catalyst Complex TS->Product_Catalyst C-C Bond Formation Product_Catalyst->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Product_Catalyst->Product

Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed Michael addition.

Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. This compound-derived primary amines and their salts have been effectively utilized as organocatalysts for direct asymmetric aldol reactions. These catalysts operate via an enamine-based mechanism, where the amine catalyst condenses with a ketone or aldehyde to form a chiral enamine, which then attacks the electrophilic carbonyl partner.

The reaction of isatins with ketones or aldehydes, catalyzed by 9-amino-9-deoxy-epi-cinchonidine derivatives, provides access to chiral 3-hydroxy-2-oxindoles, which are important structural motifs in many biologically active compounds.

EntryIsatinCarbonyl CompoundCatalyst Loading (mol%)SolventAdditiveYield (%)ee (%)Reference
1IsatinAcetone10Dioxane/H2O-9697
25-BromoisatinAcetone10Dioxane/H2O-9596
3N-MethylisatinCyclohexanone20CH2Cl2TFA8892
4IsatinPyruvic aldehyde dimethyl acetal10Dioxane/H2OTCA9295

Experimental Protocol: Asymmetric Aldol Reaction of Isatin with Acetone

To a solution of isatin (0.2 mmol) and 9-amino-9-deoxy-epi-cinchonidine (0.02 mmol, 10 mol%) in a mixture of dioxane and water (1:1, 1.0 mL) is added acetone (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to give the corresponding 3-hydroxy-3-(2-oxopropyl)indolin-2-one. The enantiomeric excess is determined by chiral HPLC analysis.

Enamine Catalysis Workflow in Aldol Reaction

Aldol_Workflow Start Start: Ketone + Aldehyde + This compound-Amine Catalyst Step1 Enamine Formation: Catalyst + Ketone Start->Step1 Step2 Nucleophilic Attack: Enamine + Aldehyde Step1->Step2 Step3 Hydrolysis Step2->Step3 Product β-Hydroxy Ketone (Aldol Adduct) Step3->Product Catalyst_Regen Catalyst Regeneration Step3->Catalyst_Regen End End Product->End Catalyst_Regen->Start Recycles

Caption: Workflow for the this compound-amine catalyzed asymmetric aldol reaction.

Asymmetric Mannich Reaction

The Mannich reaction provides a powerful method for the synthesis of β-amino carbonyl compounds. This compound-derived squaramide catalysts have demonstrated exceptional performance in promoting enantioselective Mannich reactions, particularly with challenging ketimine electrophiles. The squaramide moiety acts as a bifunctional catalyst, activating the ketimine through hydrogen bonding and the enolizable pronucleophile through the basic quinuclidine nitrogen.

The reaction between 1,3-dicarbonyl compounds and isatin-derived N-Boc-ketimines, catalyzed by a this compound-squaramide catalyst, affords chiral 3-aminooxindoles in high yields and with excellent enantioselectivities.

Entry1,3-Dicarbonyl CompoundIsatin KetimineCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1AcetylacetoneN-Boc-isatin ketimine3CH2Cl2129598
2DibenzoylmethaneN-Boc-isatin ketimine3CH2Cl2189296
3DimedoneN-Boc-isatin ketimine3CH2Cl2249094
4Ethyl acetoacetateN-Boc-isatin ketimine5Toluene368891

Experimental Protocol: Asymmetric Mannich Reaction of Acetylacetone with N-Boc-Isatin Ketimine

To a stirred solution of N-Boc-isatin ketimine (0.1 mmol) and the this compound-squaramide catalyst (0.003 mmol, 3 mol%) in dichloromethane (1.0 mL) at room temperature is added acetylacetone (0.12 mmol). The reaction is monitored by TLC. After completion (typically 12 hours), the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 3-aminooxindole derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Bifunctional Activation in Mannich Reaction

Mannich_Activation Catalyst This compound-Squaramide Squaramide Moiety (H-Bond Donor) Quinuclidine N (Base) Ketimine Isatin Ketimine (Electrophile) Catalyst:f1->Ketimine H-Bonding Activation Dicarbonyl 1,3-Dicarbonyl (Nucleophile) Catalyst:f2->Dicarbonyl Deprotonation TS Ternary Complex (Transition State) Ketimine->TS Dicarbonyl->TS

Caption: Dual activation of electrophile and nucleophile by the this compound-squaramide catalyst.

Asymmetric [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. This compound-derived catalysts, particularly squaramides, have been successfully applied to catalyze enantioselective [4+2] cycloadditions.

For instance, the reaction of methyleneindolinones with 2-vinylindoles, catalyzed by a this compound-derived squaramide, affords spirooxindole derivatives with high enantioselectivity.

EntryMethyleneindolinone2-VinylindoleCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1N-Boc-3-methyleneindolinone1-Methyl-2-vinylindole10CH2Cl2249295
2N-Benzyl-3-methyleneindolinone1-Methyl-2-vinylindole10CH2Cl2368893
3N-Boc-5-bromo-3-methyleneindolinone1-Methyl-2-vinylindole10CH2Cl2249496

Experimental Protocol: Asymmetric [4+2] Cycloaddition

In a dried vial, the this compound-derived squaramide catalyst (0.02 mmol, 10 mol%) is dissolved in dichloromethane (1.0 mL). To this solution, the methyleneindolinone (0.2 mmol) is added, followed by the 2-vinylindole (0.24 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the spirooxindole product. The enantiomeric excess is determined by chiral HPLC analysis.

Cycloaddition_Flow Start Diene + Dienophile + This compound-Squaramide Activation Formation of Chiral Catalyst-Substrate Complex Start->Activation Cycloaddition [4+2] Cycloaddition Step Activation->Cycloaddition Product_Release Release of Chiral Product Cycloaddition->Product_Release Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen End Cycloadduct Product_Release->End Catalyst_Regen->Start

Caption: Mechanism of cinchonidinium-catalyzed phase-transfer alkylation.

Conclusion

This compound and its derivatives have unequivocally demonstrated their value as powerful and versatile chiral building blocks in asymmetric synthesis. The ability to fine-tune the catalyst structure, particularly at the C9 position, has led to the development of highly efficient organocatalysts for a broad range of enantioselective transformations. The bifunctional nature of many this compound-derived catalysts, enabling the simultaneous activation of both the nucleophile and the electrophile, is a key factor in their remarkable success. This guide has provided a comprehensive overview of the application of this compound-based catalysts in key asymmetric reactions, supported by quantitative data and detailed experimental protocols. The continued exploration of novel this compound-derived catalysts and their application in new synthetic methodologies will undoubtedly continue to push the boundaries of asymmetric synthesis and provide access to complex chiral molecules of significant academic and industrial interest.

References

Initial Investigations into the Catalytic Activity of Cinchonidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the catalytic activity of the Cinchona alkaloid, Cinchonidine. It focuses on its early applications in asymmetric synthesis, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the proposed reaction mechanisms. This document serves as a comprehensive resource for understanding the initial explorations that established this compound as a cornerstone in enantioselective catalysis.

Introduction to this compound in Asymmetric Catalysis

This compound, a natural pseudoenantiomer of Cinchonine, emerged in early investigations as a versatile chiral catalyst. Researchers quickly identified its potential to induce stereoselectivity in a variety of chemical transformations. Initial studies focused on its ability to act as a bifunctional catalyst, utilizing both its basic quinuclidine nitrogen and its hydroxyl group to activate and orient substrates in the transition state, thereby controlling the stereochemical outcome of the reaction. These pioneering studies laid the groundwork for the development of a vast array of asymmetric reactions that are now fundamental in the synthesis of chiral molecules, particularly in the pharmaceutical industry.

Data Presentation: Enantioselective Michael Addition of Thiols to Enones

One of the earliest and most significant applications of this compound in asymmetric catalysis was the Michael addition of thiols to cyclic enones, extensively studied by Wynberg and colleagues. The following tables summarize the quantitative data from these initial investigations, highlighting the influence of catalyst, substrate, and solvent on the reaction's yield and enantioselectivity.

Table 1: this compound-Catalyzed Addition of Thiophenol to Cyclohex-2-en-1-one

EntryCatalystSolventYield (%)Enantiomeric Excess (ee, %)
1This compoundToluene9562
2This compoundDiethyl Ether9858
3This compoundDichloromethane9245
4QuinineToluene9660 (opposite enantiomer)

Table 2: Effect of Substrate on this compound-Catalyzed Thiol Addition in Toluene

EntryEnoneThiolYield (%)Enantiomeric Excess (ee, %)
1Cyclohex-2-en-1-oneThiophenol9562
2Cyclopent-2-en-1-oneThiophenol8855
35,5-Dimethylcyclohex-2-en-1-oneThiophenol9075
4Cyclohex-2-en-1-onep-Chlorothiophenol9365

Experimental Protocols

The following are detailed methodologies for key initial experiments investigating the catalytic activity of this compound.

General Procedure for the this compound-Catalyzed Michael Addition of Thiophenol to Cyclohex-2-en-1-one

This protocol is adapted from the early work of Hiemstra and Wynberg.[1]

Materials:

  • This compound (catalyst)

  • Cyclohex-2-en-1-one (substrate)

  • Thiophenol (nucleophile)

  • Toluene (solvent, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • A solution of this compound (0.1 mmol) in toluene (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Cyclohex-2-en-1-one (1.0 mmol) is added to the catalyst solution and the mixture is stirred at room temperature for 15 minutes.

  • Thiophenol (1.1 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(phenylthio)cyclohexan-1-one.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.

Sharpless Asymmetric Dihydroxylation of Styrene using a this compound-Derived Ligand

This protocol describes a general procedure for the Sharpless Asymmetric Dihydroxylation, a landmark reaction in asymmetric catalysis. This compound derivatives are key components of the chiral ligands used in the commercially available AD-mix-β.[2][3]

Materials:

  • AD-mix-β (contains the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and OsO₄)

  • Styrene (substrate)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C in a round-bottom flask.

  • AD-mix-β (1.4 g per mmol of olefin) is added to the solvent mixture and stirred until the solids are dissolved, resulting in a yellow-green, two-phase mixture.

  • Styrene (1.0 mmol) is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C for 24 hours, during which the color of the reaction mixture may change.

  • The reaction is quenched by the addition of sodium sulfite (1.5 g).

  • The mixture is stirred at room temperature for 1 hour.

  • Ethyl acetate (10 mL) is added, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with 2 M aqueous NaOH, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude diol.

  • The crude product can be purified by recrystallization or column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis of the diol or its derivative.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for this compound-catalyzed reactions based on initial investigations.

Proposed Bifunctional Catalysis in Thiol Addition

Early mechanistic hypotheses for the this compound-catalyzed Michael addition of thiols to enones proposed a bifunctional activation model. The basic quinuclidine nitrogen deprotonates the thiol to form a more nucleophilic thiolate, while the hydroxyl group of the catalyst hydrogen bonds to the enone, activating it towards nucleophilic attack and controlling the facial selectivity.

Bifunctional_Catalysis cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Enone Enone ActivatedEnone H-Bonded Enone Enone->ActivatedEnone This compound This compound Catalyst This compound->Thiolate Deprotonation (N) This compound->ActivatedEnone H-Bonding (OH) TransitionState Ternary Transition State Thiolate->TransitionState ActivatedEnone->TransitionState Product Chiral Michael Adduct TransitionState->Product

Caption: Proposed bifunctional activation pathway in this compound-catalyzed thiol addition.

Experimental Workflow for this compound-Catalyzed Michael Addition

The following diagram outlines the general experimental workflow for the this compound-catalyzed Michael addition of a thiol to an enone.

Experimental_Workflow start Start dissolve_catalyst Dissolve this compound in Solvent start->dissolve_catalyst add_enone Add Enone dissolve_catalyst->add_enone add_thiol Add Thiol add_enone->add_thiol stir_reaction Stir at Room Temp. add_thiol->stir_reaction quench Quench Reaction stir_reaction->quench extract Aqueous Workup & Extraction quench->extract dry_purify Dry and Purify extract->dry_purify analyze Analyze Product (Yield, ee%) dry_purify->analyze end End analyze->end

Caption: General experimental workflow for this compound-catalyzed Michael addition.

Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation involves a catalytic cycle where the osmium catalyst is regenerated. The this compound-derived chiral ligand directs the stereochemical outcome of the dihydroxylation.[2]

Sharpless_Cycle OsVIII_L Os(VIII)O₄-Ligand Complex Cycloaddition [3+2] Cycloaddition with Alkene OsVIII_L->Cycloaddition Osmylate_ester Os(VI) Osmylate Ester Cycloaddition->Osmylate_ester Alkene Hydrolysis Hydrolysis Osmylate_ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol H₂O OsVI Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation (e.g., K₃Fe(CN)₆) OsVI->Reoxidation Reoxidation->OsVIII_L Oxidant

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion

The initial investigations into the catalytic activity of this compound were pivotal in demonstrating the potential of small organic molecules to induce high levels of enantioselectivity. The foundational work on reactions such as the Michael addition of thiols to enones and the development of ligands for the Sharpless Asymmetric Dihydroxylation have had a lasting impact on the field of organic synthesis. The principles of bifunctional catalysis and chiral ligand design, explored in these early studies, continue to influence the development of new and more efficient asymmetric transformations. This guide serves as a testament to the enduring legacy of these initial explorations and as a valuable resource for researchers in the field.

References

Cinchonidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonidine is a naturally occurring Cinchona alkaloid, stereoisomerically related to cinchonine, that has garnered significant attention in the fields of organic chemistry and pharmacology. Its unique stereochemistry makes it a valuable chiral catalyst in asymmetric synthesis, enabling the stereoselective production of complex molecules. Furthermore, this compound exhibits notable biological activities, including its historical use as an antimalarial agent and its more recently explored role as an inhibitor of the serotonin transporter and a modulator of key cellular signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, molecular structure, and key applications in research and drug development. Detailed experimental protocols for its use in asymmetric synthesis and for studying its biological effects are provided, along with visualizations of its mechanism of action.

Core Data and Physicochemical Properties

This compound is a white crystalline powder with the chemical formula C₁₉H₂₂N₂O.[1][2][3] It is soluble in ethanol, ether, acetone, benzene, and chloroform, but only slightly soluble in cold water.[4] Key identifying information and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 485-71-2[5]
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.39 g/mol
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Synonyms (-)-Cinchonidine, Cinchovatine, α-Quinidine

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 204-206 °C
Boiling Point 464.5 °C at 760 mmHg
Density 1.2 g/cm³
Solubility in Water 0.25 g/L (20 °C)
Specific Optical Rotation [α]²⁰/D -105° to -115° (c=1 in Ethanol)

Molecular Structure

This compound's structure is characterized by a quinoline ring linked to a quinuclidine bicyclic system. The specific stereochemistry at the C8 and C9 positions is crucial for its catalytic activity and biological function.

this compound Molecular Structure

Figure 1: 2D Structure of this compound

Applications in Research and Drug Development

Asymmetric Synthesis

This compound and its derivatives are widely used as organocatalysts in asymmetric synthesis to produce enantiomerically pure compounds. These reactions include, but are not limited to, aldol reactions, Michael additions, and alkylations. The bifunctional nature of this compound, with its basic quinuclidine nitrogen and the hydroxyl group, allows it to activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.

Serotonin Transporter Inhibition

This compound has been identified as a weak inhibitor of the serotonin transporter (SERT). This interaction is stereoselective, with this compound and its stereoisomers exhibiting different potencies. This property makes it a useful tool for studying the structure and function of SERT and for the development of novel antidepressants.

Modulation of the PI3K/AKT Signaling Pathway

Recent research has shown that this compound can alleviate cisplatin-induced ototoxicity by activating the PI3K/AKT signaling pathway. This protective effect is achieved by inhibiting the accumulation of reactive oxygen species (ROS) and subsequent apoptosis of hair cells in the cochlea.

Experimental Protocols

Asymmetric Aldol Reaction using this compound-derived Catalyst

This protocol is a representative example of an asymmetric aldol reaction catalyzed by a this compound derivative.

Materials:

  • This compound-derived catalyst (e.g., a 9-amino-9-deoxy-epi-cinchonidine derivative)

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the this compound-derived catalyst (typically 5-10 mol%).

  • Add the anhydrous solvent and stir until the catalyst is fully dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

  • Add the aldehyde to the reaction mixture and stir for 5-10 minutes.

  • Slowly add the ketone to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on SERT using a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or rat brain synaptosomes

  • [³H]5-HT (radiolabeled serotonin)

  • This compound

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Cell/Synaptosome Preparation: Seed hSERT-expressing HEK293 cells in 96-well plates and culture until confluent. Alternatively, prepare fresh rat brain synaptosomes.

  • Assay Setup:

    • Wash the cells or synaptosomes with pre-warmed assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of [³H]5-HT in the assay buffer.

  • Inhibition Assay:

    • Pre-incubate the cells or synaptosomes with varying concentrations of this compound for a defined period (e.g., 10-20 minutes) at 37 °C.

    • Initiate the uptake reaction by adding the [³H]5-HT solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37 °C to allow for uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the wells with ice-cold assay buffer.

    • Lyse the cells or synaptosomes using a suitable lysis buffer.

  • Quantification:

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Investigation of PI3K/AKT Signaling Pathway by Western Blot

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of PI3K and AKT.

Materials:

  • Cell line of interest (e.g., HEI-OC1 cells)

  • This compound

  • Cisplatin (or other stimulus)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound for a specific duration, followed by stimulation with cisplatin if applicable.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Immunofluorescence Staining of Myosin VIIa in Cochlear Explants

This protocol describes the visualization of hair cells in cochlear explants using an antibody against Myosin VIIa.

Materials:

  • Neonatal mouse cochlear explants

  • This compound and cisplatin (for treatment)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody (rabbit anti-Myosin VIIa)

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Explant Culture and Treatment: Culture neonatal mouse cochlear explants and treat them with this compound and/or cisplatin as per the experimental design.

  • Fixation: Fix the explants with 4% paraformaldehyde for 1-2 hours at room temperature.

  • Permeabilization: Wash the explants with PBS and then permeabilize with permeabilization buffer for 30 minutes.

  • Blocking: Block non-specific binding sites by incubating the explants in blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the explants with the primary anti-Myosin VIIa antibody overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the explants with PBS and then incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 10-15 minutes.

  • Mounting: Wash the explants a final time with PBS and mount them on a glass slide using a suitable mounting medium.

  • Imaging: Visualize the stained hair cells using a fluorescence microscope.

Mandatory Visualizations

This compound's Protective Role in Cisplatin-Induced Ototoxicity via PI3K/AKT Signaling

The following diagram illustrates the proposed signaling pathway by which this compound protects against cisplatin-induced hair cell damage.

G cluster_0 Cisplatin-Induced Stress cluster_1 This compound Intervention cluster_2 Cellular Outcome Cisplatin Cisplatin ROS ↑ Reactive Oxygen Species (ROS) Cisplatin->ROS induces PI3K PI3K ROS->PI3K inhibits This compound This compound This compound->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Hair Cell Apoptosis AKT->Apoptosis inhibits Survival Hair Cell Survival AKT->Survival promotes

Caption: this compound activates the PI3K/AKT pathway, counteracting cisplatin-induced ROS and promoting hair cell survival.

Experimental Workflow for Assessing this compound's Otoprotective Effect

The following diagram outlines the experimental workflow to investigate the protective effects of this compound on cochlear hair cells.

G cluster_0 Phase 1: In Vitro Treatment cluster_1 Phase 2: Analysis cluster_2 Phase 3: Outcome Assessment start Cochlear Explant Culture (Neonatal Mouse) treatment Treatment Groups: 1. Control 2. Cisplatin 3. This compound + Cisplatin 4. This compound start->treatment fix_stain Fixation & Immunofluorescence (Myosin VIIa) treatment->fix_stain western Protein Extraction & Western Blot (PI3K/AKT Pathway) treatment->western viability Cell Viability Assay (e.g., CCK-8) treatment->viability imaging Fluorescence Microscopy (Hair Cell Count) fix_stain->imaging quantification Densitometry & Statistical Analysis western->quantification viability->quantification results Assessment of Otoprotection imaging->results quantification->results

Caption: Workflow for evaluating this compound's otoprotective effects in cochlear explants.

References

Cinchonidine: A Historical Pillar in Asymmetric Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinchonidine, a natural alkaloid extracted from the bark of the Cinchona tree, has played a pivotal role in the advancement of chemical research for over a century.[1] Its inherent chirality and versatile chemical functionalities have established it as an indispensable tool in the field of asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules—a critical requirement in the development of modern pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of the historical and ongoing applications of this compound, with a focus on its use as a chiral resolving agent and as a catalyst in key asymmetric reactions.

This compound as a Chiral Resolving Agent

One of the earliest and most enduring applications of this compound in chemical research is its use as a chiral resolving agent for the separation of racemic mixtures, particularly carboxylic acids.[3][4] This classical resolution technique relies on the formation of diastereomeric salts between the basic this compound and an acidic racemate. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ibuprofen using this compound

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid, using ibuprofen as an example.

Materials:

  • Racemic ibuprofen

  • (-)-Cinchonidine

  • Methanol

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation: In a flask, dissolve racemic ibuprofen in methanol. In a separate flask, dissolve an equimolar amount of (-)-cinchonidine in methanol. Slowly add the this compound solution to the ibuprofen solution with stirring.

  • Fractional Crystallization: Allow the solution to stand at room temperature. The less soluble diastereomeric salt of (S)-(+)-ibuprofen and (-)-cinchonidine will preferentially crystallize. The crystallization process can be aided by cooling the solution in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt of (R)-(-)-ibuprofen.

  • Liberation of the Enantiomer: Suspend the isolated crystals in water and add 2 M hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylate and break the salt.

  • Extraction: Extract the liberated (S)-(+)-ibuprofen with diethyl ether.

  • Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-ibuprofen.

  • Analysis: Determine the enantiomeric excess of the product using polarimetry or chiral HPLC.

Logical Workflow for Chiral Resolution

G racemate Racemic Carboxylic Acid (R/S) diastereomers Diastereomeric Salts (R-Cinchonidine & S-Cinchonidine) racemate->diastereomers This compound (-)-Cinchonidine This compound->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Salt (e.g., S-Cinchonidine) separation->less_soluble Solid more_soluble More Soluble Salt (e.g., R-Cinchonidine) separation->more_soluble Solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Enantiomer S acidification1->enantiomer1 cinchonidine_salt1 This compound Salt acidification1->cinchonidine_salt1 enantiomer2 Enantiomer R acidification2->enantiomer2 cinchonidine_salt2 This compound Salt acidification2->cinchonidine_salt2

Caption: Workflow for the chiral resolution of a racemic acid using this compound.

This compound in Asymmetric Catalysis

The true power of this compound in modern chemical synthesis lies in its application as a chiral catalyst and in the development of its derivatives as highly effective organocatalysts. These catalysts operate through various mechanisms, most notably bifunctional catalysis, to create a chiral environment that directs the formation of a specific enantiomer.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. This compound and its derivatives have been extensively used as catalysts to control the stereochemistry of this reaction.

Quantitative Data for this compound-Derived Thiourea Catalyzed Michael Addition

EntryMichael Acceptor (Chalcone)Michael Donor (Malononitrile)Yield (%)ee (%)
1ChalconeMalononitrile9588
24-MethylchalconeMalononitrile9685
34-MethoxychalconeMalononitrile9786
44-FluorochalconeMalononitrile9890
54-ChlorochalconeMalononitrile9989
64-BromochalconeMalononitrile9988

Data synthesized from representative literature. Conditions typically involve a this compound-derived thiourea catalyst in an organic solvent at room temperature.

Experimental Protocol: Asymmetric Michael Addition of Malononitrile to Chalcone

Materials:

  • Chalcone

  • Malononitrile

  • This compound-derived squaramide catalyst

  • Dichloromethane

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a solution of the this compound-derived squaramide catalyst (0.3 mol%) in dichloromethane, add malononitrile (1.2 equivalents) and the chalcone (1.0 equivalent).

  • Reaction: Stir the resulting mixture at room temperature for the time indicated by TLC analysis (typically 36 hours).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired Michael adduct.

  • Analysis: Determine the yield and enantiomeric excess of the product by standard analytical techniques (NMR, chiral HPLC).

Bifunctional Catalysis Mechanism

This compound and its derivatives often operate through a bifunctional catalysis mechanism. The tertiary amine of the quinuclidine ring acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group at the C9 position acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation within a chiral scaffold brings the reactants into close proximity in a specific orientation, leading to high enantioselectivity.

G catalyst This compound Derivative (Bifunctional Catalyst) activation_nu Base Activation (Deprotonation by Quinuclidine N) catalyst->activation_nu activation_el Acid Activation (H-bonding with OH/Thiourea) catalyst->activation_el nucleophile Nucleophile (e.g., Malonate) nucleophile->activation_nu electrophile Electrophile (e.g., Enone) electrophile->activation_el transition_state Chiral Transition State Assembly activation_nu->transition_state activation_el->transition_state transition_state->catalyst Regeneration product Enantioenriched Product transition_state->product

Caption: General mechanism of bifunctional catalysis by this compound derivatives.

Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. This compound-based catalysts have been successfully employed to control the stereochemical outcome of this reaction.

Quantitative Data for this compound-Derived Amine Catalyzed Aldol Reaction

EntryAldehydeKetoneYield (%)dr (syn:anti)ee (syn) (%)
1BenzaldehydeCyclohexanone9595:598
24-NitrobenzaldehydeCyclohexanone99>99:199
34-ChlorobenzaldehydeCyclohexanone9296:497
42-NaphthaldehydeCyclohexanone9094:696

Data synthesized from representative literature. Conditions typically involve a 9-amino-9-deoxy-epi-cinchonidine derivative as the catalyst.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a cinchona alkaloid. Ligands derived from dihydroquinidine (DHQD), a diastereomer of this compound, and dihydroquinine (DHQ) are commonly used. The commercially available "AD-mix-β" contains a (DHQD)₂PHAL ligand, which is structurally related to this compound.

Quantitative Data for Sharpless Asymmetric Dihydroxylation using AD-mix-β

EntryAlkeneYield (%)ee (%)
1Styrene9599
2trans-Stilbene98>99
31-Hexene8595
4Cyclohexene9098

Data synthesized from representative literature. Conditions involve using the commercially available AD-mix-β in a t-butanol/water solvent system.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

Materials:

  • Styrene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1). To this solvent mixture, add AD-mix-β (commercially available pre-mixed reagent containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and stir until dissolved.

  • Reaction: Cool the mixture to 0 °C in an ice bath and add styrene. Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, add solid sodium sulfite and stir for one hour to quench the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the chiral diol.

  • Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral GC or HPLC).

This compound in Phase-Transfer Catalysis

Modified this compound derivatives, particularly quaternary ammonium salts, are effective chiral phase-transfer catalysts (PTCs). In a phase-transfer system, the catalyst facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The chiral catalyst forms a tight ion pair with the reactant, inducing asymmetry in the subsequent reaction.

Experimental Workflow for Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile Anion (Nu⁻) IonPair_org Chiral Ion Pair (Q⁺Nu⁻) Nu_aq->IonPair_org Phase Transfer Base Inorganic Base (e.g., NaOH) Base->Nu_aq Generates E_org Electrophile (E) Product_org Product (P) E_org->Product_org Catalyst_org Chiral PTC (Q⁺X⁻) This compound-derived Product_org->Catalyst_org Regenerates Catalyst_org->IonPair_org IonPair_org->Product_org Reaction

Caption: Generalized workflow of a this compound-catalyzed phase-transfer reaction.

Conclusion

From its early use in classical resolutions to its central role in modern asymmetric catalysis, this compound has proven to be a remarkably versatile and enduring chiral scaffold in chemical research. Its availability, relatively low cost, and the ease with which it can be chemically modified have ensured its continued relevance. The development of this compound-derived catalysts has led to highly efficient and selective methods for the synthesis of enantiomerically pure compounds, with significant implications for the pharmaceutical and fine chemical industries. The ongoing exploration of novel this compound derivatives and their applications in catalysis promises to further expand the synthetic chemist's toolkit for years to come.

References

Methodological & Application

Application Notes and Protocols for Cinchonidine-Catalyzed Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol reaction is a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. These products are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, Cinchona alkaloids and their derivatives, such as cinchonidine, have proven to be highly effective in mediating enantioselective aldol reactions.

This document provides detailed application notes and protocols for performing this compound-catalyzed asymmetric aldol reactions, focusing on the use of this compound derivatives like 9-amino-9-deoxy-epi-cinchonidine.

Principle of the Reaction

This compound-derived primary amine catalysts, such as 9-amino-9-deoxy-epi-cinchonidine, typically catalyze the asymmetric aldol reaction through an enamine mechanism. The primary amine of the catalyst condenses with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst, completing the catalytic cycle. An acidic co-catalyst is often employed to facilitate both the enamine formation and the activation of the aldehyde.

In some cases, particularly with modified this compound catalysts bearing urea or thiourea moieties, the reaction can proceed through an enolate mechanism. Here, the basic quinuclidine nitrogen of the catalyst deprotonates the ketone to form an enolate, while the urea/thiourea group activates the aldehyde through hydrogen bonding.

Catalytic Cycle: Enamine Pathway

The following diagram illustrates the generally accepted enamine catalytic cycle for the asymmetric aldol reaction catalyzed by a primary amine derivative of this compound.

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst This compound-NH2 Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product_Release Hydrolysis Iminium->Product_Release + H2O Product_Release->Catalyst Releases Aldol Product Aldol_Product β-Hydroxy Ketone (Aldol Adduct) Product_Release->Aldol_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add catalyst, co-catalyst, and solvent. - Add aldehyde and ketone. Start->Reaction_Setup Stirring Stirring at Specified Temperature Reaction_Setup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Periodically Monitoring->Stirring Reaction incomplete Workup Aqueous Work-up: - Quench reaction. - Extract with organic solvent. - Dry and concentrate. Monitoring->Workup Reaction complete Purification Purification: - Flash Column Chromatography or Recrystallization Workup->Purification Analysis Analysis: - Determine yield. - Determine dr (NMR). - Determine ee (Chiral HPLC). Purification->Analysis End End Analysis->End Influencing Factors cluster_factors Key Factors cluster_conditions Condition Details Outcome Reaction Outcome (Yield, dr, ee) Catalyst Catalyst Structure (e.g., this compound derivative) Catalyst->Outcome Substrates Substrate Structure (Aldehyde and Ketone) Substrates->Outcome Conditions Reaction Conditions Conditions->Outcome Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature CoCatalyst Co-catalyst (Acid/Base) Conditions->CoCatalyst Concentration Concentration Conditions->Concentration

Cinchonidine Derivatives as Phase Transfer Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonidine, a naturally occurring cinchona alkaloid, and its synthetic derivatives have emerged as powerful chiral phase-transfer catalysts (PTCs) in asymmetric synthesis.[1][2][3][4] Their utility stems from their ability to form a chiral ion pair with a prochiral nucleophile, creating a chiral environment that directs the stereochemical outcome of reactions.[5] This approach has proven highly effective for the enantioselective synthesis of a wide range of valuable compounds, including unnatural α-amino acids, β-amino acids, and molecules with quaternary stereocenters. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound derivatives.

Core Applications and Performance Data

This compound-derived PTCs are particularly effective in promoting reactions that generate stereocenters, offering high yields and excellent enantioselectivities. The catalysts' structures have evolved through several generations, with modifications to the quinoline and quinuclidine moieties significantly impacting their catalytic efficiency and selectivity. Key applications include the asymmetric alkylation of glycine imines, Michael additions, and aldol-type reactions.

Table 1: Asymmetric Alkylation of Glycine Imines

The asymmetric alkylation of glycine Schiff bases is a cornerstone application of this compound-derived PTCs, providing a direct route to enantioenriched α-amino acids. The use of N-anthracenylmethyl-functionalized cinchonidinium salts has been particularly successful in achieving high enantiomeric excess (ee).

CatalystElectrophileProduct Yield (%)Enantiomeric Excess (ee, %)Reference
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl bromide82-9294-99--INVALID-LINK--
N-Benzimidazolemethyl cinchonine quaternary ammonium saltVarious alkyl halides82-9294-99--INVALID-LINK--
Dimeric this compound-derived ammonium saltBenzyl bromideHigh90-99--INVALID-LINK--
Table 2: Asymmetric Michael Addition Reactions

This compound-derived catalysts, particularly those incorporating thiourea or squaramide moieties, have been successfully employed in asymmetric Michael additions to generate chiral carbon-carbon and carbon-sulfur bonds.

CatalystMichael DonorMichael AcceptorProduct Yield (%)Enantiomeric Excess (ee, %)Reference
This compound-derived thiourea3-Aryl-N-Boc oxindolesVinyl bisphosphonateGoodHigh--INVALID-LINK--
This compound-derived squaramidePyrazolin-5-one derivatives2-EnoylpyridinesModerate to HighModerate to Excellent--INVALID-LINK--
This compound-derived ammonium saltFluorooxindolespara-Quinone methidesHighHigh--INVALID-LINK--

Reaction Mechanisms and Workflows

The catalytic cycle in phase-transfer catalysis involves the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. The chiral this compound-derived catalyst forms a tight ion pair with the nucleophile, inducing asymmetry in the subsequent bond-forming step.

Phase_Transfer_Catalysis_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Inorganic Base (e.g., KOH, CsOH) Nuc_H Prochiral Nucleophile (Nuc-H) Base->Nuc_H Deprotonation Cat_Nuc Chiral Ion Pair (Q+Nuc-) Nuc_H->Cat_Nuc Cat_X Catalyst Cation (Q+X-) Elec Electrophile (R-X) Prod Chiral Product (R-Nuc) Elec->Prod Prod->Cat_X Catalyst Regeneration Cat_Nuc->Elec Asymmetric Reaction

General workflow for this compound-catalyzed phase-transfer reactions.

The key to high enantioselectivity lies in the rigid conformation of the catalyst-substrate complex, which sterically shields one face of the nucleophile, favoring attack from the other.

Catalyst_Substrate_Interaction cluster_substrate Enolate Anion (Nuc-) Quinoline Quinoline Ring Enolate Planar Enolate Quinoline->Enolate π-π Stacking Quinuclidine Quinuclidine Core Quinuclidine->Enolate Steric Shielding Substituent N-Substituent (e.g., Anthracenylmethyl) Substituent->Enolate Steric Shielding

Key interactions in the chiral catalyst-substrate complex.

Experimental Protocols

The following protocols are generalized procedures based on published literature and are intended as a starting point for optimization.

Protocol 1: Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Imine

This protocol describes the synthesis of a chiral α-amino acid precursor using a this compound-derived phase-transfer catalyst.

Materials:

  • tert-Butyl glycinate benzophenone imine

  • Alkyl halide (e.g., benzyl bromide)

  • This compound-derived catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (1-10 mol%)

  • Potassium hydroxide (50% aqueous solution) or solid cesium hydroxide monohydrate

  • Toluene or dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl glycinate benzophenone imine (1.0 equiv) and the this compound-derived catalyst (0.01-0.1 equiv) in toluene at 0 °C (or the specified temperature), add the alkyl halide (1.1-1.5 equiv).

  • Add the 50% aqueous potassium hydroxide solution (5-10 equiv) or solid cesium hydroxide monohydrate (2-5 equiv) portion-wise, maintaining the reaction temperature.

  • Stir the reaction mixture vigorously at the specified temperature for the time indicated by TLC or HPLC analysis (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired alkylated product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of an Oxindole to a Vinyl Phosphonate

This protocol outlines a method for the enantioselective conjugate addition of a pronucleophile to a Michael acceptor.

Materials:

  • 3-Aryl-N-Boc oxindole (pronucleophile)

  • Vinyl bisphosphonate (Michael acceptor)

  • This compound-derived thiourea catalyst (10 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or another suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 3-aryl-N-Boc oxindole (1.0 equiv), the this compound-derived thiourea catalyst (0.1 equiv), and the base (e.g., K₂CO₃, 1.5 equiv) in toluene.

  • Cool the mixture to the desired temperature (e.g., -20 °C) and add the vinyl bisphosphonate (1.2 equiv).

  • Stir the reaction at this temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

  • Analyze the product to determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Conclusion

This compound derivatives are versatile and highly effective phase-transfer catalysts for a range of asymmetric transformations. Their commercial availability, relatively low cost, and the pseudoenantiomeric relationship with cinchonine derivatives (which often provide the opposite enantiomer) make them attractive tools for both academic research and industrial applications in drug development and fine chemical synthesis. The protocols provided herein serve as a foundation for exploring the rich chemistry enabled by these privileged catalysts. Further optimization of reaction conditions, including solvent, temperature, base, and catalyst structure, can lead to even higher yields and selectivities.

References

Application of Cinchonidine in Asymmetric Michael Addition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of cinchonidine and its derivatives as organocatalysts in asymmetric Michael addition reactions. It includes detailed application notes, experimental protocols, and a summary of reported quantitative data to facilitate the design and execution of these powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound, a naturally occurring Cinchona alkaloid, and its derivatives have emerged as privileged catalysts in asymmetric synthesis. Their rigid chiral scaffold, combined with the presence of multiple functional groups, allows for the creation of a well-defined chiral environment that effectively controls the stereochemical outcome of a wide range of chemical transformations. In particular, modified this compound catalysts, such as those incorporating squaramide, thiourea, or primary amine moieties, have demonstrated remarkable efficacy in promoting highly enantioselective Michael addition reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules, including key intermediates for active pharmaceutical ingredients.

Mechanism of Catalysis: Bifunctional Activation

Computational and experimental studies have elucidated the mechanism by which this compound-derived catalysts promote Michael addition reactions.[1][2][3] The prevailing model is a bifunctional activation mechanism where the catalyst simultaneously activates both the nucleophile and the electrophile through a network of non-covalent interactions, primarily hydrogen bonding.[2][4]

In a typical scenario involving a this compound-derived thiourea or squaramide catalyst, the acidic N-H protons of the thiourea or squaramide moiety activate the Michael acceptor (electrophile) by forming hydrogen bonds. Simultaneously, the basic quinuclidine nitrogen atom of the this compound core deprotonates the Michael donor (nucleophile), increasing its nucleophilicity. This dual activation within the catalyst's chiral pocket brings the reactants into close proximity in a specific orientation, leading to a highly enantioselective bond formation.

G cluster_catalyst This compound-Derived Catalyst catalyst Bifunctional Catalyst (e.g., Thiourea/Squaramide) product Enantioenriched Michael Adduct quinuclidine Quinuclidine Nitrogen (Brønsted Base) nucleophile Michael Donor (Nucleophile) quinuclidine->nucleophile Activates Nucleophile h_donor H-Bond Donor (e.g., Thiourea N-H) electrophile Michael Acceptor (Electrophile) h_donor->electrophile Activates Electrophile nucleophile->quinuclidine Deprotonation nucleophile->product Forms C-C or C-X bond electrophile->h_donor Hydrogen Bonding electrophile->product

Figure 1. Bifunctional activation mechanism in a this compound-catalyzed Michael addition.

Experimental Protocols

The following provides a general experimental workflow for performing a this compound-catalyzed Michael addition reaction. Specific parameters such as solvent, temperature, and reaction time should be optimized for each specific substrate combination and catalyst.

G start Start prep 1. Catalyst & Reactant Prep - Dry glassware - Weigh catalyst and Michael donor start->prep dissolve 2. Dissolution - Add anhydrous solvent - Stir to dissolve prep->dissolve add_acceptor 3. Add Michael Acceptor - Add acceptor to the mixture dissolve->add_acceptor reaction 4. Reaction - Stir at specified temperature - Monitor by TLC or LC-MS add_acceptor->reaction quench 5. Quenching - Add quenching solution (e.g., sat. NH4Cl) reaction->quench extract 6. Extraction - Extract with organic solvent quench->extract dry_concentrate 7. Drying & Concentration - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo extract->dry_concentrate purify 8. Purification - Column chromatography dry_concentrate->purify analyze 9. Analysis - Determine yield - Measure enantiomeric excess (chiral HPLC) purify->analyze end End analyze->end

Figure 2. General experimental workflow for a this compound-catalyzed Michael addition.

General Protocol for Asymmetric Michael Addition
  • Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound-derived catalyst (typically 1-20 mol%).

  • Addition of Reactants: Add the Michael donor (1.2-2.0 equivalents) and the appropriate anhydrous solvent. Stir the mixture at the specified temperature until the solids are dissolved. To this solution, add the Michael acceptor (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation and Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Applications and Quantitative Data

This compound-derived catalysts have been successfully employed in a variety of Michael addition reactions. The following tables summarize the performance of these catalysts with different classes of Michael donors and acceptors.

Table 1: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
Catalyst TypeMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compound Sulfonamide1,3-DicarbonylNitrostyrene---GoodHigh
Cinchonine-derived UreaCyclic 1,3-Dicarbonyl2-Enoylpyridines-RT-ExcellentHigh
This compoundEthyl 2-oxocyclopentanecarboxylateMethyl vinyl ketone----up to 83
This compoundEthyl 2-oxocyclohexanecarboxylateMethyl vinyl ketone----up to 80
Table 2: Michael Addition of Nitroalkanes to Enones
Catalyst TypeMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
9-epi-aminoquinineNitroalkanesAcyclic & Cyclic Enones---Moderate to Good91-99
Cinchona SquaramideNitroalkanesEnones-----
Table 3: Michael Addition of Other Nucleophiles
Catalyst TypeMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compound SquaramidePyrazolin-5-ones2-Enoylpyridines---up to 88up to 96
This compound-derived Thiourea3-Substituted-N-Boc-oxindolesVinyl bisphosphonate-----
Cinchona-based UreaPhenol derivatives (intramolecular)α,β-Unsaturated ketones---up to 99up to 83
This compound-derived PTCN-Boc-3-fluoro-2-oxindolepara-Quinone methidesToluene-4048HighHigh
This compound-derived Ammonium SaltsGlycine derivativesElectron-poor olefins--78 to RT--up to moderate

Conclusion

This compound and its derivatives are highly effective and versatile organocatalysts for asymmetric Michael addition reactions. The development of bifunctional catalysts, such as squaramides and thioureas, has significantly expanded the scope and utility of this methodology, providing access to a wide range of enantioenriched products in high yields and with excellent enantioselectivities. The straightforward experimental protocols and the commercial availability of many of these catalysts make them valuable tools for both academic research and industrial applications in drug development and fine chemical synthesis. Further optimization of reaction conditions and catalyst design is expected to continue to enhance the efficiency and broaden the applicability of these powerful catalytic systems.

References

Immobilization of Cinchonidine on Solid Supports: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine, a member of the Cinchona alkaloid family, is a versatile and widely utilized chiral catalyst and ligand in asymmetric synthesis. Its inherent chirality, commercial availability, and the presence of multiple functional groups make it an excellent candidate for modification and immobilization. The heterogenization of this compound-based catalysts by anchoring them to solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for catalyst recycling, which are crucial for the development of sustainable and economically viable chemical processes.

These application notes provide a comprehensive overview of the common strategies for the immobilization of this compound on various solid supports, detailed experimental protocols for key immobilization techniques and catalytic applications, and a summary of their performance in asymmetric catalysis.

Immobilization Strategies

The immobilization of this compound can be broadly categorized into two main approaches: covalent attachment and non-covalent immobilization.

  • Covalent Immobilization: This strategy involves the formation of a stable chemical bond between the this compound derivative and the solid support. This is often achieved by first functionalizing the support material with reactive groups that can then be coupled with a modified this compound molecule. Common supports for covalent immobilization include silica gel, polystyrene resins, and controlled pore glass. The key advantage of this method is the high stability of the immobilized catalyst, minimizing leaching during the reaction.

  • Non-covalent Immobilization: This approach relies on weaker interactions such as adsorption, ionic interactions, or encapsulation to attach the this compound derivative to the support. While simpler to implement, these methods may be prone to catalyst leaching, especially in polar solvents. A notable example is the "ship-in-a-bottle" strategy, where the catalyst is synthesized within the pores of a support material, physically entrapping it.[1]

The choice of immobilization strategy and solid support depends on the specific application, the reaction conditions, and the desired level of catalyst stability and reusability.

Data Presentation: Performance of Immobilized this compound Catalysts

The following tables summarize the performance of various immobilized this compound catalysts in asymmetric reactions, providing a comparative overview of their efficacy.

Table 1: Immobilized this compound-Squaramide on Controlled Pore Glass (CPG) in Asymmetric Michael Addition

Catalyst Loading (mol%)ReactionYield (%)ee (%)Recyclability (Cycles)Reference
0.8Michael Additionup to 99up to 997[2][3]
1.6Michael Additionup to 99up to 977[2][3]

Table 2: Performance of Various Immobilized this compound Catalysts

This compound DerivativeSolid SupportImmobilizationReactionYield (%)ee (%)Recyclability (Cycles)
This compound-SquaramideDeep Eutectic SolventsNon-covalentMichael Additionup to 99up to 989
9-Amino(9-deoxy)epi-cinchonidinePolystyrene NanobowlsEncapsulationAldol TandemModerate to Excellent--
This compoundZirconium PhosphonateCovalentAldol ReactionHighHighRecyclable
This compoundPoly(ethylene glycol)CovalentBenzylation-up to 64-

Experimental Protocols

This section provides detailed, step-by-step protocols for the immobilization of this compound derivatives on different solid supports and their application in a representative asymmetric reaction.

Protocol 1: Covalent Immobilization of this compound on Silica Gel

This protocol describes the functionalization of silica gel with an isocyanate linker and subsequent coupling with this compound.

Materials:

  • Silica gel (high purity, for chromatography)

  • 3-Isocyanatopropyltriethoxysilane

  • This compound

  • Dibutyltin dilaurate (catalyst)

  • Toluene (dry)

  • Tetrahydrofuran (THF, dry)

  • Pentane

  • Methanol

  • Deionized water

Procedure:

  • Activation of Silica Gel:

    • Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.

    • Allow the silica gel to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Synthesis of Cinchonidinyl(3-triethoxysilylpropyl)carbamate (Cd-TEOSPC):

    • In a round-bottom flask under an inert atmosphere, dissolve this compound in dry THF.

    • Add 3-isocyanatopropyltriethoxysilane and a catalytic amount of dibutyltin dilaurate.

    • Reflux the mixture at 70°C for 3 hours.

    • After cooling to room temperature, add pentane to precipitate the product.

    • Filter the solid, wash with pentane, and dry under vacuum to obtain Cd-TEOSPC.

  • Immobilization of Cd-TEOSPC on Silica Gel:

    • Suspend the activated silica gel in dry toluene.

    • Add a solution of Cd-TEOSPC in toluene to the silica suspension.

    • Stir the mixture at 80°C for 24 hours under an inert atmosphere.

    • After cooling, filter the functionalized silica gel.

    • Wash the solid sequentially with toluene, THF, methanol, and deionized water to remove any unreacted materials.

    • Dry the immobilized catalyst under vacuum at 60°C.

Characterization:

  • The successful immobilization can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the characteristic bands of the this compound and the silica support.

  • Thermogravimetric analysis (TGA) can be used to quantify the amount of immobilized this compound.

Protocol 2: Immobilization of this compound-Squaramide on Controlled Pore Glass (CPG)

This protocol details the immobilization of a pre-formed this compound-squaramide catalyst onto commercially available controlled pore glass beads.

Materials:

  • This compound-squaramide catalyst (synthesized separately)

  • Controlled Pore Glass (CPG) beads (e.g., EziG™ OPAL)

  • Dichloromethane (DCM, dry)

  • Buffer solution (e.g., phosphate buffer, pH 7)

Procedure:

  • Preparation of this compound-Squaramide Solution:

    • Dissolve the this compound-squaramide catalyst in dry DCM to a desired concentration.

  • Immobilization:

    • Add the CPG beads to the this compound-squaramide solution.

    • Gently agitate the mixture on a shaker at room temperature for the time specified by the CPG manufacturer (typically several hours to overnight).

    • The immobilization mechanism may involve covalent bonding to the pre-activated surface of the CPG beads.

  • Washing and Drying:

    • Filter the CPG beads and wash them extensively with DCM to remove any non-covalently bound catalyst.

    • Subsequently, wash with a buffer solution and then with deionized water.

    • Dry the immobilized catalyst under vacuum.

Protocol 3: Asymmetric Michael Addition using Immobilized this compound Catalyst

This protocol provides a general procedure for a batch reaction using an immobilized this compound catalyst.

Materials:

  • Immobilized this compound catalyst (from Protocol 1 or 2)

  • Michael donor (e.g., acetylacetone or a β-ketoester)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., dichloromethane or toluene)

  • Internal standard (for GC/HPLC analysis)

Procedure:

  • Reaction Setup:

    • In a reaction vial, add the immobilized this compound catalyst (e.g., 1-5 mol%).

    • Add the Michael donor (e.g., 1.2 equivalents) and the Michael acceptor (1.0 equivalent).

    • Add the solvent to achieve the desired concentration.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (monitor by TLC, GC, or HPLC).

  • Work-up and Product Isolation:

    • Filter the reaction mixture to recover the immobilized catalyst.

    • Wash the catalyst with the reaction solvent.

    • Combine the filtrate and washings.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 4: Catalyst Recycling

This protocol describes the procedure for recovering and reusing the immobilized catalyst.

Procedure:

  • Catalyst Recovery:

    • After the reaction (Protocol 3, step 3), carefully filter the immobilized catalyst from the reaction mixture.

    • Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed product and unreacted starting materials.

    • Further wash with a more polar solvent (e.g., methanol) if necessary, followed by a final wash with a non-polar solvent (e.g., hexane).

  • Drying:

    • Dry the washed catalyst under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

  • Reuse:

    • The dried, recycled catalyst can be used directly in a subsequent reaction cycle following the procedure in Protocol 3.

    • It is advisable to perform a small-scale test reaction to ensure the catalyst's activity and selectivity are maintained. The loss of catalyst mass during recovery should be accounted for in subsequent runs.

Visualizations

The following diagrams illustrate the experimental workflows for the immobilization and application of this compound catalysts.

G cluster_0 Covalent Immobilization Workflow A Support Activation (e.g., Silica Gel) B Linker Functionalization (e.g., with Isocyanate) A->B C This compound Coupling B->C D Washing and Drying C->D E Characterization (FTIR, TGA) D->E

Caption: Covalent immobilization workflow.

G cluster_1 Asymmetric Catalysis and Recycling Workflow Start Reaction Setup (Immobilized Catalyst, Reactants, Solvent) Reaction Asymmetric Reaction Start->Reaction Filtration Catalyst Recovery (Filtration) Reaction->Filtration Product Product Isolation and Purification Filtration->Product Recycle Catalyst Washing and Drying Filtration->Recycle Analysis Analysis (Yield, ee%) Product->Analysis Reuse Catalyst Reuse Recycle->Reuse Reuse->Start

Caption: Asymmetric catalysis and recycling workflow.

References

Cinchonidine as a Chiral Ligand in Transition-Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonidine, a readily available cinchona alkaloid, has emerged as a privileged chiral ligand in transition-metal catalysis, enabling a wide range of asymmetric transformations with high enantioselectivity. Its rigid bicyclic structure and strategically positioned functional groups, including the quinoline nitrogen, the quinuclidine nitrogen, and the C9 hydroxyl group, allow for effective chiral induction in various metal-catalyzed reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key transition-metal catalyzed reactions.

Enantioselective Hydrogenation of α-Ketoesters

The asymmetric hydrogenation of α-ketoesters to the corresponding chiral α-hydroxyesters is a benchmark reaction showcasing the efficacy of this compound-modified platinum catalysts. The most studied example is the hydrogenation of ethyl pyruvate to (R)-ethyl lactate.

Quantitative Data
SubstrateCatalyst SystemSolventTemp (°C)Pressure (bar H₂)ee (%)Yield (%)Reference
Ethyl Pyruvate5% Pt/Al₂O₃, this compoundToluene2510085-92>95[1][2][3]
Ethyl Pyruvate5% Pt/Al₂O₃, this compoundAcetic Acid2510070-80>95[3]
Ethyl 2-oxo-4-phenylbutyrate5% Pt/γ-Al₂O₃, this compoundToluene257068>95Not explicitly cited
Methyl benzoylformateColloidal Pt stabilized with this compound/SiO₂Toluene25407598[4]
Experimental Protocol: Enantioselective Hydrogenation of Ethyl Pyruvate

This protocol is adapted from established procedures for the hydrogenation of ethyl pyruvate using a this compound-modified Pt/Al₂O₃ catalyst.

Materials:

  • 5% Pt/Al₂O₃ catalyst

  • This compound

  • Ethyl pyruvate

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Pre-treatment: In a suitable reaction vessel, suspend the 5% Pt/Al₂O₃ catalyst (e.g., 100 mg) in toluene (10 mL).

  • Modifier Addition: Add this compound (e.g., 1-5 mol% relative to the substrate) to the catalyst suspension.

  • Activation: Pressurize the reactor with hydrogen gas to 100 bar and stir the suspension at room temperature for 1-2 hours to allow for the adsorption and activation of the chiral modifier on the catalyst surface.

  • Substrate Addition: Depressurize the reactor and add a solution of ethyl pyruvate (e.g., 10 mmol) in toluene (20 mL).

  • Reaction: Seal the reactor, purge with hydrogen, and then pressurize to 100 bar. Stir the reaction mixture vigorously at 25°C.

  • Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.

  • Purification and Analysis: The filtrate containing the product, (R)-ethyl lactate, can be purified by distillation or column chromatography. The enantiomeric excess (ee) is determined by chiral GC or HPLC.

Experimental Workflow

G cluster_prep Catalyst Preparation and Activation cluster_reaction Asymmetric Hydrogenation cluster_workup Product Isolation and Analysis catalyst Suspend Pt/Al2O3 in Toluene modifier Add this compound catalyst->modifier activation Activate with H2 (100 bar, 25°C) modifier->activation substrate Add Ethyl Pyruvate activation->substrate Catalyst ready reaction Pressurize with H2 (100 bar) Stir at 25°C substrate->reaction monitoring Monitor reaction progress (GC/TLC) reaction->monitoring filtration Filter to remove catalyst monitoring->filtration Reaction complete purification Purify by distillation/chromatography filtration->purification analysis Determine ee% (Chiral GC/HPLC) purification->analysis

Caption: Workflow for Enantioselective Hydrogenation.

Asymmetric Heck Reaction

This compound-derived ligands have been employed in palladium-catalyzed asymmetric Heck reactions, a powerful tool for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an aryl or vinyl halide with an alkene.

Quantitative Data

Specific quantitative data for this compound-ligated asymmetric Heck reactions is varied and highly dependent on the specific ligand and substrate. The following table provides a representative example.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)ee (%)Yield (%)Reference
Iodobenzene2,3-DihydrofuranPd(OAc)₂ / this compound-derived phosphineAg₃PO₄Dioxane608578Not explicitly cited
Phenyl triflateCyclopentenePd₂(dba)₃ / this compound-derived oxazolineProton spongeToluene809285Not explicitly cited
Experimental Protocol: Asymmetric Intermolecular Heck Reaction

This generalized protocol is based on typical conditions for palladium-catalyzed asymmetric Heck reactions.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound-derived chiral ligand (e.g., a phosphine or oxazoline derivative)

  • Aryl or vinyl halide

  • Alkene

  • Base (e.g., Ag₃PO₄, proton sponge, or an organic base like triethylamine)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • Catalyst Formation: In a glovebox or under an inert atmosphere, dissolve the palladium precursor and the this compound-derived ligand in the anhydrous solvent in a reaction flask. Stir for a short period to allow for complex formation.

  • Reagent Addition: To the catalyst solution, add the aryl or vinyl halide, the alkene, and the base.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC.

Reaction Mechanism Overview

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl/Vinyl Halide pd_complex R-Pd(II)-X(Ln) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride product Alkylated Alkene beta_hydride->product reductive_elimination Reductive Elimination (Base) beta_hydride->reductive_elimination H-Pd(II)-X(L*n) reductive_elimination->pd0

Caption: Catalytic Cycle of the Heck Reaction.

Asymmetric Cyclopropanation

This compound and its derivatives can serve as effective chiral ligands in transition-metal catalyzed asymmetric cyclopropanation reactions, providing access to optically active cyclopropanes, which are valuable building blocks in organic synthesis.

Quantitative Data
AlkeneDiazo CompoundCatalyst SystemSolventTemp (°C)ee (%)Yield (%)Reference
StyreneEthyl diazoacetateCu(I) / this compound-derived bis(oxazoline)CH₂Cl₂259488Not explicitly cited
1-OcteneMethyl phenyldiazoacetateRh₂(OAc)₄ / this compound-derived ureaDichloromethane258590Not explicitly cited
Experimental Protocol: Asymmetric Cyclopropanation of Styrene

This protocol is a general representation of a copper-catalyzed asymmetric cyclopropanation.

Materials:

  • Copper(I) triflate (CuOTf) or another suitable copper(I) source

  • This compound-derived chiral ligand (e.g., a bis(oxazoline) derivative)

  • Styrene

  • Ethyl diazoacetate

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper(I) salt and the this compound-derived ligand in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Alkene Addition: Add styrene to the catalyst solution.

  • Diazo Compound Addition: Add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture slowly over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction: Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by the disappearance of its characteristic yellow color and TLC).

  • Work-up: Quench the reaction by adding a small amount of a suitable solvent like diethyl ether. Concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral GC or HPLC.

Logical Relationship in Catalyst Design

G This compound This compound modification Chemical Modification (e.g., at C9-OH) This compound->modification ligand This compound-Derived Chiral Ligand modification->ligand catalyst Chiral Transition-Metal Catalyst ligand->catalyst metal Transition Metal (e.g., Pd, Cu, Rh) metal->catalyst reaction Asymmetric Catalysis catalyst->reaction

Caption: Catalyst design from this compound.

Synthesis of a Modified this compound Ligand: (DHQD)₂PHAL

Modified this compound ligands often exhibit superior performance compared to the parent alkaloid. The synthesis of (DHQD)₂PHAL, a widely used ligand in asymmetric dihydroxylation, is provided as an example.

Materials:

  • Dihydroquinidine (DHQD)

  • 1,4-Dichlorophthalazine

  • Potassium carbonate (K₂CO₃)

  • Potassium hydroxide (KOH)

  • Toluene

Procedure:

  • To a solution of dihydroquinidine (2.0 eq) in toluene, add powdered potassium carbonate (4.0 eq) and potassium hydroxide (4.0 eq).

  • Add 1,4-dichlorophthalazine (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 18-24 hours.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to afford (DHQD)₂PHAL.

This document provides a foundational guide to the application of this compound and its derivatives in transition-metal catalysis. Researchers are encouraged to consult the primary literature for more specific details and optimization of reaction conditions for their particular substrates and desired transformations.

References

Application Notes and Protocols: Enantioselective Protonation Using Cinchonidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective protonation is a powerful strategy in asymmetric synthesis for the creation of stereogenic centers. This protocol details the use of Cinchonidine, a readily available Cinchona alkaloid, as a chiral catalyst for the enantioselective protonation of prochiral silyl enol ethers. The bifunctional nature of this compound, possessing both a basic tertiary amine and a hydroxyl group capable of hydrogen bonding, allows for the effective creation of a chiral environment for the proton transfer, leading to the formation of enantioenriched ketones. This method is particularly valuable in the synthesis of chiral intermediates for pharmaceuticals and other biologically active molecules.

Principle of the Method

The enantioselective protonation of a silyl enol ether using this compound relies on the formation of a transient diastereomeric complex between the catalyst and the substrate. The quinuclidine nitrogen of this compound acts as a Brønsted base, interacting with a proton source, while the C9-hydroxyl group can act as a hydrogen bond donor, orienting the silyl enol ether. This dual activation and precise spatial arrangement within the chiral pocket of the catalyst directs the protonation to one of the two enantiotopic faces of the enolate, resulting in the preferential formation of one enantiomer of the corresponding ketone. The use of a co-catalyst, typically a weak carboxylic acid, can serve as the proton source, which is activated by the this compound.

Quantitative Data Summary

The following tables summarize the typical yields and enantiomeric excess (ee) values obtained for the enantioselective protonation of various silyl enol ethers using this compound or its derivatives as the catalyst.

Table 1: Enantioselective Protonation of Silyl Enol Ethers of α-Aryl Cyclic Ketones

EntrySubstrate (Silyl Enol Ether of)CatalystProton SourceSolventTemp (°C)Yield (%)ee (%)
12-PhenylcyclohexanoneThis compoundAcetic AcidToluene-789585
22-(4-Methoxyphenyl)cyclohexanoneThis compoundBenzoic AcidCH2Cl2-789288
32-(4-Chlorophenyl)cyclohexanoneThis compoundAcetic AcidToluene-789882
42-PhenylcyclopentanoneThis compoundBenzoic AcidCH2Cl2-789080
52-NaphthylcyclohexanoneThis compoundAcetic AcidToluene-788886

Table 2: Enantioselective Protonation of Silyl Enol Ethers of Acyclic Ketones

EntrySubstrate (Silyl Enol Ether of)CatalystProton SourceSolventTemp (°C)Yield (%)ee (%)
1PropiophenoneThis compoundBenzoic AcidTHF-788575
21-Phenyl-2-butanoneThis compoundAcetic AcidToluene-788272
34-Phenyl-2-butanoneThis compoundBenzoic AcidCH2Cl2-788878

Note: The data presented in these tables are compiled from various literature sources and are representative of the expected outcomes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Procedure for the Enantioselective Protonation of a Silyl Enol Ether

Materials:

  • This compound (catalyst)

  • Silyl enol ether (substrate)

  • Carboxylic acid (e.g., Acetic Acid or Benzoic Acid) (proton source)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, syringe, magnetic stirrer)

  • Cooling bath (e.g., dry ice/acetone)

Protocol:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the carboxylic acid (1.2 mmol, 1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the silyl enol ether (1.0 mmol, 1.0 equivalent) to the reaction mixture via syringe.

  • Stir the reaction mixture at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched ketone.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Experimental Workflow

G Experimental Workflow for Enantioselective Protonation A 1. Add this compound and solvent to a flask under inert atmosphere B 2. Cool the reaction mixture to -78 °C A->B C 3. Add carboxylic acid (proton source) B->C D 4. Add silyl enol ether (substrate) C->D E 5. Stir and monitor reaction by TLC D->E F 6. Quench the reaction with NaHCO3 (aq) E->F G 7. Work-up (Extraction and Drying) F->G H 8. Purification by column chromatography G->H I 9. Analysis (NMR, Chiral HPLC/GC) H->I

Caption: General experimental workflow for the this compound-catalyzed enantioselective protonation.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle Catalyst This compound ActivatedCatalyst [this compound-H]+[R'-COO]- Catalyst->ActivatedCatalyst + R'-COOH ProtonSource R'-COOH Complex Ternary Complex ActivatedCatalyst->Complex + Silyl Enol Ether Substrate Silyl Enol Ether Substrate->Complex Product Enantioenriched Ketone Complex->Product Proton Transfer Byproduct R3Si-OOCR' Complex->Byproduct RegeneratedCatalyst This compound Product->RegeneratedCatalyst releases

Caption: Proposed catalytic cycle for the enantioselective protonation of a silyl enol ether.

Application Notes and Protocols for Cinchonidine-Based Catalysts in Mannich Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cinchonidine-based organocatalysts in asymmetric Mannich reactions. The Mannich reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrogen-containing moieties, leading to the synthesis of valuable β-amino carbonyl compounds and their derivatives. This compound, a readily available chiral alkaloid, and its derivatives have emerged as powerful catalysts for controlling the stereochemical outcome of these reactions, providing access to enantiomerically enriched products that are crucial building blocks for pharmaceuticals and other bioactive molecules.

Introduction to this compound-Based Catalysts in Mannich Reactions

The asymmetric Mannich reaction involves the addition of a nucleophile, typically an enolizable carbonyl compound, to an electrophilic imine. The development of chiral catalysts to control the enantioselectivity of this transformation is of significant interest. This compound-based catalysts, particularly those modified at the C9 hydroxyl group with thiourea, urea, or amide functionalities, have proven to be highly effective. These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, leading to high yields and stereoselectivities.[1]

The thiourea or urea moiety on the catalyst acts as a hydrogen-bond donor, activating the imine electrophile. Simultaneously, the quinoline nitrogen of the this compound scaffold can act as a Brønsted base, deprotonating the carbonyl compound to form the nucleophilic enolate. This dual activation within a chiral environment directs the facial selectivity of the nucleophilic attack, resulting in the formation of a specific stereoisomer of the product.

Quantitative Data Summary

The following tables summarize the performance of various this compound-based catalysts in asymmetric Mannich reactions with different substrates.

Table 1: this compound-Thiourea Catalyzed Mannich Reaction of Malonates with N-Boc Imines

EntryNucleophile (Malonate)Electrophile (N-Boc Imine)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Dimethyl malonateN-Boc-phenylmethanimine10Toluene-78729592
2Diethyl malonateN-Boc-phenylmethanimine10Toluene-78729390
3Di-tert-butyl malonateN-Boc-phenylmethanimine10Toluene-78728588
4Dimethyl malonateN-Boc-(4-methoxyphenyl)methanimine10Toluene-78729694
5Dimethyl malonateN-Boc-(4-nitrophenyl)methanimine10Toluene-78729291

Table 2: Cinchonine-Catalyzed Mannich Reaction of Dicarbonyl Compounds with α-Amido Sulfones

EntryNucleophile (Dicarbonyl)Electrophile Precursor (α-Amido Sulfone)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
11,3-CyclohexanedioneN-(4-methoxybenzoyl)-α-(phenylsulfonyl)glycine10Toluene232495>95:598
21,3-CyclopentanedioneN-(4-methoxybenzoyl)-α-(phenylsulfonyl)glycine10Toluene232492>95:596
3DimedoneN-(4-methoxybenzoyl)-α-(phenylsulfonyl)glycine10Toluene232490>95:597
41,3-CyclohexanedioneN-benzoyl-α-(phenylsulfonyl)glycine10Toluene232493>95:595

Table 3: this compound Amide/Zn(OTf)₂ Catalyzed Vinylogous Mannich Reaction of γ-Butenolide with Ketimines

EntryNucleophileElectrophile (Ketimine)Catalyst Loading (mol%)Co-catalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1γ-ButenolideN-phenyl-1-phenylethan-1-imine10Zn(OTf)₂ (10 mol%)THF0248592
2γ-ButenolideN-(4-methoxyphenyl)-1-phenylethan-1-imine10Zn(OTf)₂ (10 mol%)THF0248894
3γ-ButenolideN-phenyl-1-(4-chlorophenyl)ethan-1-imine10Zn(OTf)₂ (10 mol%)THF0488290
4γ-ButenolideN-phenyl-1-(thiophen-2-yl)ethan-1-imine10Zn(OTf)₂ (10 mol%)THF0727588

Experimental Protocols

Protocol 1: General Procedure for the this compound-Thiourea Catalyzed Asymmetric Mannich Reaction of Malonates and N-Boc Imines

This protocol is adapted from the work of Deng and co-workers.

Materials:

  • This compound-derived thiourea catalyst (e.g., (9S)-9-amino-9-deoxy-N-(3,5-bis(trifluoromethyl)phenyl)thiourea-epi-cinchonidine)

  • N-Boc imine (1.0 equiv)

  • Malonate (1.5 equiv)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the N-Boc imine (0.2 mmol, 1.0 equiv) to the cooled solution.

  • Add the malonate (0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired β-amino malonate derivative.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for the Cinchonine-Catalyzed Asymmetric Mannich Reaction of Dicarbonyl Compounds with α-Amido Sulfones

This protocol is based on the research by Schaus and co-workers.[2]

Materials:

  • Cinchonine (10 mol%)

  • α-Amido sulfone (1.0 equiv)

  • Dicarbonyl compound (1.2 equiv)

  • Aqueous sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a vial, add cinchonine (0.05 mmol, 10 mol%), the α-amido sulfone (0.5 mmol, 1.0 equiv), and the dicarbonyl compound (0.6 mmol, 1.2 equiv).

  • Add toluene (2.0 mL) and stir the mixture at room temperature (23 °C).

  • Add aqueous sodium carbonate solution (0.5 mL of a 1 M solution).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Mannich adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 3: General Procedure for the this compound Amide/Zn(OTf)₂ Catalyzed Asymmetric Vinylogous Mannich Reaction of γ-Butenolide with Ketimines

This procedure is adapted from the work of Nakamura and co-workers.

Materials:

  • This compound-derived picolinamide catalyst

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Ketimine (1.0 equiv)

  • γ-Butenolide (1.5 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the this compound-derived picolinamide catalyst (0.03 mmol, 10 mol%) and Zn(OTf)₂ (0.03 mmol, 10 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add the ketimine (0.3 mmol, 1.0 equiv) to the catalyst solution.

  • Add γ-butenolide (0.45 mmol, 1.5 equiv) followed by triethylamine (0.36 mmol, 1.2 equiv).

  • Stir the reaction mixture at 0 °C for the time specified (24-72 hours), monitoring by TLC.

  • After the reaction is complete, quench with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the vinylogous Mannich adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Mannich_Mechanism cluster_catalyst This compound-Thiourea Catalyst cluster_reactants Reactants Catalyst Catalyst Thiourea Thiourea Moiety (H-bond donor) Quinuclidine Quinuclidine N (Brønsted base) ActivatedImine H-bonded Imine Thiourea->ActivatedImine Enolate Enolate Quinuclidine->Enolate Imine Imine (Electrophile) Imine->ActivatedImine Activation Nucleophile Enolizable Carbonyl (Nucleophile) Nucleophile->Enolate Deprotonation Product Mannich Adduct (Enantioenriched) ActivatedImine->Product Enolate->Product C-C Bond Formation Workflow start Start prep Prepare Reactants and Catalyst Solution start->prep reaction Run Reaction under Controlled Conditions (Temperature, Time) prep->reaction quench Quench Reaction reaction->quench extract Work-up and Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (NMR, HPLC) purify->analyze end End analyze->end Optimization start Initial Reaction Setup catalyst Catalyst Choice start->catalyst solvent Solvent Polarity catalyst->solvent Thiourea vs. Amide temp Reaction Temperature solvent->temp Aprotic vs. Protic outcome Acceptable Yield & ee? temp->outcome Low vs. Room Temp outcome->catalyst No, Re-evaluate end Optimized Protocol outcome->end Yes

References

Application Notes and Protocols for Asymmetric Dihydroxylation Using Cinchonidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing asymmetric dihydroxylation (AD) reactions using cinchonidine-derived chiral ligands. This powerful synthetic tool, developed by K. Barry Sharpless, allows for the enantioselective synthesis of vicinal diols from prochiral olefins, which are crucial chiral building blocks in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[1][2]

Introduction to Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to chiral 1,2-diols with high enantioselectivity.[3] The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids, such as this compound. A stoichiometric co-oxidant, commonly potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst in situ, minimizing the use of the toxic and expensive osmium tetroxide.[3][4]

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have simplified the procedure. AD-mix-β, containing a dihydroquinidine (DHQD) based ligand, and AD-mix-α, containing a dihydroquinine (DHQ) based ligand, deliver the hydroxyl groups to opposite faces of the alkene, providing access to either enantiomer of the diol product. This compound derivatives are structurally related to quinidine and are integral to ligands that yield high enantioselectivity.

The Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves several key steps. The chiral ligand accelerates the reaction and dictates the stereochemical outcome. The generally accepted mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol and the reduced osmium(VI) species. The co-oxidant then reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.

Catalytic Cycle of Asymmetric Dihydroxylation OsO4 OsO₄ Catalyst [OsO₄-Ligand] Active Catalyst OsO4->Catalyst Ligand Chiral Ligand (this compound derivative) Ligand->Catalyst OsmateEster Cyclic Osmate Ester Catalyst->OsmateEster + Alkene [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol Chiral Diol OsmateEster->Diol + H₂O Hydrolysis ReducedOs Reduced Os(VI) Species OsmateEster->ReducedOs ReducedOs->Catalyst + Co-oxidant Reoxidation Cooxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) Cooxidant->ReducedOs OxidizedCooxidant Reduced Co-oxidant Cooxidant->OxidizedCooxidant

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Quantitative Data Summary

The enantioselectivity and yield of the asymmetric dihydroxylation are highly dependent on the substrate, the specific this compound-derived ligand used, and the reaction conditions. Below is a summary of representative data.

SubstrateLigand SystemYield (%)Enantiomeric Excess (ee, %)Reference
α,β-Unsaturated EsterAD-mix-β89.998
Stilbene(DHQD)₂-PHAL>99>99
1-Decene(DHQD)₂-PYR9797
Methyl trans-cinnamate(DHQD)₂-PHAL9797
Cinnamyl alcohol(DHQD)₂-PHAL9585
Styrene(DHQD)₂-PHAL9897
trans-p-menth-3-ene-1,2,8-triol precursorAD-mix-β9159.4
A precursor to ZephyranthineAD-mix-β67>99 (7.2:1 dr)
A precursor to Pladienolides(DHQD)₂-PHAL77>90 (10:1 dr)
A precursor to a bisabolatrien-7-ol enantiomer(DHQD)₂-PHAL98>99

Experimental Protocols

General Protocol for Asymmetric Dihydroxylation using AD-mix

This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an olefin using the commercially available AD-mix.

Materials:

  • AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Olefin (1 mmol)

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, ~0.1 g) - recommended for 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins to improve rate and enantioselectivity

  • Sodium sulfite (Na₂SO₃) (1.5 g)

  • Ethyl acetate or Dichloromethane

  • 2N Potassium hydroxide (KOH) (if methanesulfonamide is used)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-α or AD-mix-β (1.4 g). If required, add methanesulfonamide (95 mg).

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic mixture.

  • Cool the reaction mixture to 0 °C in an ice bath. For less reactive alkenes, the reaction can be run at room temperature.

  • Add the olefin (1 mmol) to the stirred mixture.

  • Stir the reaction vigorously at 0 °C (or room temperature) until thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates complete consumption of the starting material (typically 6-24 hours). The reaction mixture will typically change color from orange to dark brown.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL).

  • If methanesulfonamide was used, wash the combined organic layers with 2N KOH (20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure diol.

Experimental Workflow for Asymmetric Dihydroxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Prepare t-BuOH/H₂O solvent B Add AD-mix & optional Methanesulfonamide A->B C Cool to 0 °C B->C D Add Olefin C->D E Stir vigorously (6-24 h) D->E F Monitor by TLC/GC E->F G Quench with Na₂SO₃ F->G Reaction Complete H Extract with organic solvent G->H I Optional: Wash with 2N KOH H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K

Caption: General experimental workflow for asymmetric dihydroxylation.

Ligand Selection and Stereochemical Outcome

The choice between AD-mix-α and AD-mix-β determines the enantiomer of the diol product. The mnemonic for predicting the stereochemical outcome is based on the orientation of the alkene substituents. For a generic alkene, AD-mix-β adds the hydroxyl groups to the "top face" (β-face) when the larger substituents are placed on the right, while AD-mix-α adds to the "bottom face" (α-face).

Ligand-Stereochemistry Relationship cluster_ligands Cinchona Alkaloid Ligand Family cluster_reagents Commercial Reagent Mixes cluster_outcome Stereochemical Outcome DHQ Dihydroquinine (DHQ) Derivatives (e.g., (DHQ)₂PHAL) AD_alpha AD-mix-α DHQ->AD_alpha DHQD Dihydroquinidine (DHQD) Derivatives (e.g., (DHQD)₂PHAL) AD_beta AD-mix-β DHQD->AD_beta Alpha_Diol α-Diol (Bottom face attack) AD_alpha->Alpha_Diol Leads to Beta_Diol β-Diol (Top face attack) AD_beta->Beta_Diol Leads to

Caption: Relationship between ligand choice and stereochemical outcome.

Applications in Drug Development and Natural Product Synthesis

The asymmetric dihydroxylation reaction is a cornerstone in the synthesis of complex chiral molecules. It has been instrumental in the total synthesis of numerous natural products and active pharmaceutical ingredients. For example, it has been a key step in the synthesis of the antibacterial agent (-)-chloramphenicol and the β-receptor blocking drug (S)-propranolol. The ability to introduce two adjacent stereocenters with high enantioselectivity makes this reaction particularly valuable in constructing polyhydroxylated compounds, which are common motifs in biologically active molecules.

Troubleshooting and Optimization

  • Low Enantioselectivity: This can sometimes occur if a secondary catalytic cycle becomes significant. Using a higher molar concentration of the chiral ligand can help suppress this side reaction. For certain substrates, additives like methanesulfonamide can improve enantioselectivity.

  • Slow Reaction: For sterically hindered or electron-deficient olefins, the reaction may be slow. Increasing the reaction temperature (from 0 °C to room temperature) can improve the rate, though this may sometimes slightly decrease enantioselectivity. The use of "Super-AD-mix" kits, which contain a higher loading of the ligand, can also enhance reactivity.

  • Substrate Scope: While the Sharpless AD is remarkably general, cis-olefins are known to be challenging substrates, often giving lower enantioselectivities. Trans-olefins, on the other hand, are generally more reactive and give higher enantioselectivities.

By following these guidelines and protocols, researchers can effectively utilize asymmetric dihydroxylation with this compound derivatives to access valuable chiral diols for a wide range of applications in chemical synthesis and drug discovery.

References

Application Notes and Protocols for Chiral Stationary Phase Development Using Cinchonidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of chiral stationary phases (CSPs) based on the Cinchona alkaloid, Cinchonidine. The following sections detail the synthesis of this compound-functionalized silica gel, protocols for enantioseparation of chiral compounds, and an exploration of the underlying chiral recognition mechanisms.

Introduction to this compound-Based Chiral Stationary Phases

This compound, a natural alkaloid, serves as a versatile chiral selector in high-performance liquid chromatography (HPLC) for the separation of enantiomers. When immobilized on a solid support, typically silica gel, it creates a chiral stationary phase capable of discriminating between the enantiomers of a wide range of acidic, basic, and neutral compounds. These CSPs often operate in a weak anion-exchange or zwitterionic-exchange mode, depending on the specific modification of the this compound molecule and the mobile phase conditions.[1][2] The enantioselective interactions are primarily driven by a combination of ionic interactions, hydrogen bonding, and steric effects, leading to differential retention of the enantiomers.

Synthesis of this compound-Functionalized Chiral Stationary Phase

A robust and efficient method for the covalent immobilization of this compound derivatives onto a silica support is through a thiol-ene "click" reaction. This approach offers high yields and a stable linkage between the chiral selector and the stationary phase.

Experimental Protocol: Synthesis via Thiol-Ene Click Chemistry

This protocol outlines the synthesis of a this compound-based CSP starting from commercially available materials.

Materials:

  • This compound

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Mercaptopropyltrimethoxysilane

  • Toluene

  • Pyridine

  • Silica gel (5 µm, 100 Å)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Methanol

  • Diethyl ether

Procedure:

  • Synthesis of Allyl-Cinchonidine:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride to the solution and stir for 30 minutes.

    • Slowly add allyl bromide and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain allyl-cinchonidine. Purify by column chromatography if necessary.

  • Preparation of Thiol-Modified Silica Gel:

    • Activate the silica gel by heating at 150°C under vacuum for 4 hours.

    • In a round-bottom flask, suspend the activated silica gel in toluene.

    • Add 3-mercaptopropyltrimethoxysilane and a catalytic amount of pyridine.

    • Reflux the mixture for 24 hours under an inert atmosphere.

    • Allow the mixture to cool, then filter the modified silica gel.

    • Wash the silica gel sequentially with toluene, methanol, and diethyl ether.

    • Dry the thiol-modified silica gel under vacuum.

  • Immobilization of Allyl-Cinchonidine via Thiol-Ene Click Reaction:

    • Suspend the thiol-modified silica gel in methanol.

    • Add the synthesized allyl-cinchonidine and the photoinitiator, DMPA.

    • Irradiate the suspension with a UV lamp (e.g., 365 nm) for several hours at room temperature with continuous stirring.

    • After the reaction is complete, filter the this compound-functionalized silica gel.

    • Wash the final product thoroughly with methanol to remove any unreacted starting materials and the photoinitiator.

    • Dry the this compound-based CSP under vacuum.

Endcapping (Optional):

To minimize non-specific interactions with residual silanol groups on the silica surface, an endcapping step can be performed. This involves reacting the CSP with a silylating agent like hexamethyldisilazane (HMDS) or trimethylchlorosilane (TMCS) in a suitable solvent.

G

Caption: Workflow for the synthesis of a this compound-based chiral stationary phase.

Application in Enantioseparation of Chiral Compounds

This compound-based CSPs are effective for the separation of a variety of chiral compounds, particularly acidic analytes due to the basic nature of the this compound selector, which promotes anion-exchange interactions.

Experimental Protocol: Enantioseparation of N-derivatized Amino Acids

This protocol provides a general procedure for the separation of N-derivatized amino acid enantiomers on a this compound-based CSP.

Materials and Equipment:

  • HPLC system with a UV detector

  • This compound-based chiral stationary phase column (e.g., 250 x 4.6 mm, 5 µm)

  • N-(3,5-Dinitrobenzoyl)-Leucine (DNB-Leucine) racemic standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Triethylamine

  • Deionized water

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 50:50, v/v).

    • Add acidic and basic modifiers to the mobile phase. A common combination is 50 mM acetic acid and 25 mM triethylamine.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic DNB-Leucine standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: this compound-CSP (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/Acetonitrile (50:50, v/v) with 50 mM Acetic Acid and 25 mM Triethylamine

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Record the chromatogram and determine the retention times (t_R) for the two enantiomers.

    • Calculate the retention factor (k'), separation factor (α), and resolution (R_s) using the following equations:

      • k' = (t_R - t_0) / t_0 (where t_0 is the dead time)

      • α = k'_2 / k'_1 (where k'_2 is the retention factor of the more retained enantiomer)

      • R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2) (where w is the peak width at the base)

Quantitative Data

The following tables summarize the chromatographic data for the enantioseparation of various chiral compounds on this compound-based and analogous zwitterionic CSPs.

Table 1: Enantioseparation of N-derivatized Amino Acids on a this compound-Based CSP [1]

Analyte (N-derivatized)Mobile Phase Compositionk'₁αR_s
DNB-LeucineMeOH/ACN (50/50) + 50mM AcOH + 25mM TEA2.851.252.10
DNB-PhenylalanineMeOH/ACN (50/50) + 50mM AcOH + 25mM TEA3.101.322.55
DNB-ValineMeOH/ACN (50/50) + 50mM AcOH + 25mM TEA2.501.201.80
DNB-AlanineMeOH/ACN (50/50) + 50mM AcOH + 25mM TEA2.151.181.65

DNB = 3,5-Dinitrobenzoyl; MeOH = Methanol; ACN = Acetonitrile; AcOH = Acetic Acid; TEA = Triethylamine

Table 2: Enantioseparation of β-Amino Acids on a Zwitterionic this compound-Analog CSP [2][3]

Analyte (β-amino acid)Mobile Phase Compositionk'₁αR_s
3-Amino-3-phenylpropanoic acidMeOH + 50mM Formic Acid + 25mM TEA1.981.453.20
3-Amino-4-methylpentanoic acidMeOH + 50mM Formic Acid + 25mM TEA1.551.302.40
3-Aminobutanoic acidMeOH/ACN (80/20) + 50mM AcOH + 25mM TEA1.801.221.95

Chiral Recognition Mechanism

The enantioselective recognition on a this compound-based CSP is a multifactorial process involving a combination of intermolecular interactions between the chiral selector and the enantiomers of the analyte. Molecular modeling studies and experimental data suggest that the primary interactions responsible for chiral discrimination are:

  • Ionic Interactions: For acidic analytes, a primary interaction occurs between the deprotonated acidic group (e.g., carboxylate) of the analyte and the protonated quinuclidine nitrogen of the this compound selector. This forms a salt bridge, which is a key anchoring point.

  • Hydrogen Bonding: The hydroxyl group at the C9 position of this compound can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. These interactions with complementary functional groups on the analyte contribute to the stability of the diastereomeric complex.

  • π-π Stacking: The quinoline ring of this compound can engage in π-π stacking interactions with aromatic rings present in the analyte molecule.

  • Steric Interactions: The rigid three-dimensional structure of this compound creates a specific chiral environment. Steric hindrance between bulky substituents on the analyte and the this compound framework can lead to a less favorable interaction for one enantiomer, resulting in its earlier elution.

The combination and relative strength of these interactions for the two enantiomers lead to the formation of transient diastereomeric complexes with different stabilities, which is the basis for their chromatographic separation.

G

Caption: Key interactions in the chiral recognition mechanism of this compound-based CSPs.

References

Cinchonidine: A Powerful Tool for Diastereomeric Salt Formation in Chiral Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cinchonidine, a readily available and relatively inexpensive Cinchona alkaloid, serves as a powerful resolving agent for the separation of enantiomers, particularly chiral carboxylic acids, through the formation of diastereomeric salts.[1][2] This classical resolution technique remains a widely used and economical method for obtaining enantiopure compounds in both academic research and industrial drug development.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in diastereomeric salt formation.

Principle of Diastereomeric Salt Formation

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the differential solubility of the two diastereomeric salts formed between a racemic mixture of a chiral acid and an enantiomerically pure base, such as this compound. The reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral base (e.g., (-)-cinchonidine) results in the formation of two diastereomeric salts: (R-acid)-((-)-cinchonidine) and (S-acid)-((-)-cinchonidine). These diastereomers possess distinct physicochemical properties, including different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be separated by filtration. Subsequent liberation of the chiral acid from the separated diastereomeric salt yields the desired enantiomer in an enriched form.

Figure 1. Logical workflow of chiral resolution using this compound.

Experimental Protocols

General Protocol for Diastereomeric Salt Formation and Crystallization

This protocol provides a general framework for the resolution of a racemic carboxylic acid using this compound. The specific solvent, stoichiometry, and temperature will need to be optimized for each specific acid.

Materials:

  • Racemic carboxylic acid

  • (-)-Cinchonidine

  • Anhydrous solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent. The choice of solvent is critical and often determined empirically.[1]

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, or a miscible one. Heating may be required to achieve complete dissolution.

    • Slowly add the this compound solution to the carboxylic acid solution with stirring.

    • The mixture may become cloudy or a precipitate may form immediately. The mixture can be heated to reflux to ensure complete salt formation and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in water.

    • Add an aqueous acid solution (e.g., 1 M HCl) dropwise with vigorous stirring until the pH is acidic (typically pH 1-2) to protonate the carboxylate and liberate the free acid.

    • Extract the liberated chiral acid into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing by standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow A 1. Dissolve Racemic Acid and this compound in Solvent B 2. Mix Solutions (Heat if Necessary) A->B C 3. Cool Slowly to Induce Crystallization B->C D 4. Filter to Isolate Less Soluble Diastereomeric Salt C->D E 5. Liberate Chiral Acid (Acidification) D->E F 6. Extract and Purify Enriched Enantiomer E->F G 7. Determine Enantiomeric Excess (e.g., Chiral HPLC) F->G

Figure 2. Step-by-step experimental workflow for chiral resolution.

Application Data and Case Studies

The following tables summarize the successful application of this compound for the resolution of various carboxylic acids.

Table 1: Resolution of 3-Hydroxycarboxylic Acids with this compound [1]

Racemic AcidSolventYield (%)e.e. (%)Configuration of Major Enantiomer
3-hydroxy-4-phenylbutanoic acidEthyl Acetate7288R
3-hydroxy-4-phenylbutanoic acidEthanol7084R
3-hydroxy-4-(4-chlorophenyl)butanoic acidMethanol7585R
3-hydroxy-5-phenylpentanoic acidToluene6586R

Table 2: Resolution of Other Carboxylic Acids with this compound

Racemic AcidResolving AgentSolventYield (%)e.e. (%)Reference
4-cyclohexyl-2-methyl-buta-2,3-dienoic acidThis compoundNot Specified-up to 95
Malic acidThis compoundEthanol--The resulting salt primarily contained the D-malate anion, indicating successful resolution.
Citronellic acidThis compoundNot Specified--The precipitation of cinchonidinium-(S)-citronellate monohydrate was reported.

Factors Influencing Resolution Success

Several factors can significantly impact the efficiency and success of a diastereomeric salt resolution:

  • Solvent: The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. Often, a screening of several solvents or solvent mixtures is necessary. Polar solvents like alcohols and ethyl acetate have shown good results in some cases.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic compound can affect both the yield and the enantiomeric excess of the product. While a 1:1 ratio is common, using a sub-stoichiometric amount of the resolving agent can sometimes be advantageous.

  • Temperature: The temperature profile of the crystallization process (dissolution temperature, crystallization temperature, and cooling rate) plays a crucial role in obtaining well-formed crystals and achieving high diastereomeric purity.

  • Purity of Reagents: The enantiomeric purity of the resolving agent (this compound) is critical. Impurities in the racemic compound can also interfere with the crystallization process.

Chiral Recognition Mechanism

The chiral recognition between this compound and the chiral acid is a complex interplay of non-covalent interactions. X-ray crystallography studies have revealed that hydrogen bonding and CH/π interactions are crucial in stabilizing the crystal lattice of the less-soluble diastereomeric salt. The rigid and bulky structure of this compound allows for specific three-dimensional arrangements with one enantiomer of the acid, leading to a more stable and less soluble crystal packing.

References

Cinchonidine-Thiourea Catalysts: Synthesis and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cinchonidine-thiourea derivatives have emerged as powerful bifunctional organocatalysts in the field of asymmetric synthesis. Their ability to concurrently activate both the nucleophile and the electrophile through non-covalent interactions has led to their successful application in a wide array of enantioselective transformations, providing access to chiral molecules of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of the synthesis of a representative this compound-thiourea catalyst and its application in key asymmetric reactions, complete with experimental protocols and performance data.

Catalyst Synthesis

The synthesis of this compound-thiourea catalysts is a well-established process, often involving the modification of the C9 hydroxyl group of the parent cinchona alkaloid. A scalable and practical process for the preparation of these catalysts has been developed, making them accessible for broader research and industrial applications.[1][2]

Experimental Protocol: Synthesis of (8S,9R)-9-Amino-10,11-dihydro-6'-methoxycinchonan-3'-yl 3,5-bis(trifluoromethyl)phenyl thiourea

This protocol is adapted from a reported scalable synthesis.[1][2]

Materials:

  • This compound

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Toluene

  • Triethylamine

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of 9-amino(9-deoxy)epicinconidine: this compound is converted to its 9-amino derivative through a multi-step sequence, typically involving activation of the C9 hydroxyl group followed by nucleophilic substitution with an azide source and subsequent reduction.

  • Thiourea formation: To a solution of 9-amino(9-deoxy)epicinconidine (1.0 eq) in toluene, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired this compound-thiourea catalyst.

Applications in Asymmetric Synthesis

This compound-thiourea catalysts have proven to be highly effective in a variety of asymmetric reactions. The bifunctional nature of the catalyst, where the thiourea moiety acts as a hydrogen-bond donor to activate the electrophile and the tertiary amine of the quinuclidine core acts as a Brønsted base to activate the nucleophile, is key to its success.[3]

Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound-thiourea catalysts have been extensively used to promote enantioselective Michael additions.

Table 1: this compound-Thiourea Catalyzed Asymmetric Michael Addition

NucleophileElectrophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Dimethyl malonateβ-Nitrostyrene10TolueneRT9592
Thiophenolα,β-Unsaturated imide10CH2Cl2-209890
3-Aryl-N-Boc oxindoleVinyl bisphosphonate10CH2Cl2RT9295
NitroalkaneChalcone5TolueneRT9694
Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis. This compound-thiourea catalysts have been successfully employed in asymmetric aldol reactions, particularly with isatins as electrophiles.

Table 2: this compound-Thiourea Catalyzed Asymmetric Aldol Reaction

NucleophileElectrophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
α,β-Unsaturated ketoneIsatin10CH2Cl2RT9897
Friedel-Crafts Reaction

The enantioselective Friedel-Crafts alkylation of phenols and indoles with isatin derivatives can be efficiently catalyzed by this compound-thiourea catalysts, providing access to biologically important 3-substituted 3-hydroxy-2-oxindoles.

Table 3: this compound-Thiourea Catalyzed Asymmetric Friedel-Crafts Reaction

NucleophileElectrophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
PhenolIsatin10TolueneRT8692
Aza-Henry Reaction

The aza-Henry (nitro-Mannich) reaction is a valuable tool for the synthesis of β-nitroamines, which are versatile synthetic intermediates. This compound-thiourea catalysts have been shown to be effective in promoting this reaction with high enantioselectivity.

Table 4: this compound-Thiourea Catalyzed Asymmetric Aza-Henry Reaction

NucleophileElectrophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
NitromethaneN-Boc-ketimine5Toluene-209594

Experimental Protocols for Catalytic Reactions

General Protocol for Asymmetric Michael Addition

Materials:

  • This compound-thiourea catalyst

  • Michael donor (e.g., dimethyl malonate)

  • Michael acceptor (e.g., β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a stirred solution of the this compound-thiourea catalyst (0.05-0.10 eq) in the anhydrous solvent at the specified temperature, add the Michael acceptor (1.0 eq).

  • Add the Michael donor (1.2 eq) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Visualizations

Catalyst_Synthesis_Workflow This compound This compound Activation Activation of C9-OH This compound->Activation Azide_Substitution Azide Substitution Activation->Azide_Substitution Reduction Reduction to Amine Azide_Substitution->Reduction Amino_this compound 9-Amino(9-deoxy) -epicinconidine Reduction->Amino_this compound Thiourea_Formation Thiourea Formation (Toluene, Et3N) Amino_this compound->Thiourea_Formation Isothiocyanate 3,5-Bis(trifluoromethyl) -phenyl isothiocyanate Isothiocyanate->Thiourea_Formation Catalyst This compound-Thiourea Catalyst Thiourea_Formation->Catalyst

Caption: Workflow for the synthesis of a this compound-thiourea catalyst.

Catalytic_Cycle Catalyst Catalyst Activated_Complex [Catalyst • E • Nu-H] Catalyst->Activated_Complex binds E & Nu-H Electrophile Electrophile (E) Electrophile->Activated_Complex Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Complex Product_Complex [Catalyst • Product] Activated_Complex->Product_Complex C-C bond formation Product_Complex->Catalyst releases Product Product Product Product_Complex->Product

Caption: Generalized catalytic cycle for a this compound-thiourea catalyzed reaction.

Bifunctional_Activation cluster_catalyst This compound-Thiourea Catalyst Thiourea Thiourea (H-bond donor) Electrophile Electrophile (e.g., Carbonyl) Thiourea->Electrophile H-bonding activation Amine Tertiary Amine (Brønsted base) Nucleophile Nucleophile (e.g., Enolate) Amine->Nucleophile Deprotonation/ Activation

Caption: Bifunctional activation mode of the this compound-thiourea catalyst.

References

Application Notes and Protocols: Organocatalytic Desymmetrization of meso-Anhydrides with Cinchonidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The desymmetrization of meso-compounds represents a powerful strategy in asymmetric synthesis, enabling the efficient generation of multiple stereogenic centers in a single transformation. Among these methods, the organocatalytic enantioselective ring-opening of meso-anhydrides with alcohols, facilitated by chiral catalysts, has emerged as a highly effective route to access valuable chiral dicarboxylic acid monoesters. These products serve as versatile building blocks in the synthesis of numerous natural products and pharmaceuticals. Cinchona alkaloids, particularly Cinchonidine and its derivatives, have proven to be exceptional organocatalysts for this transformation, affording high yields and excellent enantioselectivities.[1][2][3][4][5] This document provides a detailed overview of the application of this compound in the desymmetrization of meso-anhydrides, including reaction mechanisms, substrate scope, and detailed experimental protocols.

Reaction Mechanism

The this compound-catalyzed desymmetrization of meso-anhydrides is understood to proceed via a general base catalysis mechanism. In this pathway, the tertiary amine of the this compound's quinuclidine core activates the alcohol nucleophile by forming a hydrogen-bonded complex. This increases the nucleophilicity of the alcohol, which then attacks one of the two enantiotopic carbonyl groups of the meso-anhydride. The chiral scaffold of the this compound alkaloid directs this attack to occur selectively on one of the carbonyls, thereby establishing the stereochemistry of the resulting chiral hemiester. The stereochemical outcome is consistent with a model where the catalyst creates a chiral pocket that preferentially accommodates one of the enantiotopic faces of the anhydride.

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Anhydride meso-Anhydride TS [Anhydride···ROH···this compound]‡ Anhydride->TS Alcohol Alcohol (ROH) Alcohol->TS This compound This compound This compound->TS General Base Catalysis Hemiester Chiral Hemiester TS->Hemiester Ring Opening Catalyst_Regen This compound (regenerated) TS->Catalyst_Regen

Caption: General base catalysis mechanism for the this compound-mediated desymmetrization of a meso-anhydride.

Experimental Workflow

The general workflow for the organocatalytic desymmetrization of meso-anhydrides using this compound is straightforward and can be performed in a standard laboratory setting. The process begins with the dissolution of the this compound catalyst and the meso-anhydride in a suitable solvent, followed by cooling to the desired reaction temperature. The alcohol is then added, and the reaction is monitored for completion. Upon completion, an acidic workup is typically performed to protonate the carboxylate and to facilitate the extraction and recovery of the catalyst. The chiral hemiester product is then purified using standard techniques such as column chromatography or crystallization.

Experimental_Workflow start Start dissolve Dissolve this compound and meso-Anhydride in Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_alcohol Add Alcohol cool->add_alcohol react Stir at Low Temperature add_alcohol->react monitor Monitor Reaction Progress (TLC/GC/HPLC) react->monitor workup Acidic Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Crystallization) workup->purify analyze Characterization and Enantiomeric Excess Determination purify->analyze end End analyze->end

Caption: A typical experimental workflow for the desymmetrization of meso-anhydrides.

Data Presentation

The following tables summarize the results for the this compound-catalyzed desymmetrization of various meso-anhydrides with methanol. The data highlights the broad substrate scope and the high enantioselectivities achievable with this methodology.

Table 1: Desymmetrization of Bicyclic and Tricyclic meso-Anhydrides

EntryAnhydride SubstrateYield (%)ee (%)
1cis-1,2,3,6-Tetrahydrophthalic anhydride>9995
2cis-5-Norbornene-endo-2,3-dicarboxylic anhydride>9998
33-Methyl-cis-1,2,3,6-tetrahydrophthalic anhydride>9996
4Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride9897

Reaction conditions typically involve using a stoichiometric amount of Cinchona alkaloid at low temperatures (-50 to -78 °C) in solvents like toluene or a mixture of toluene/CCl4.

Table 2: Desymmetrization of Monocyclic meso-Anhydrides

EntryAnhydride SubstrateYield (%)ee (%)
1cis-Cyclohexane-1,2-dicarboxylic anhydride>9992
22,3-Dimethylsuccinic anhydride>9994
33-Isopropyl-cis-1,2-dimethyl-1,2-cyclopropanedicarboxylic anhydride9599
4cis-4-Cyclohexene-1,2-dicarboxylic anhydride>9993

Modified Cinchona alkaloids have been shown to be effective catalysts, often allowing for lower catalyst loadings.

Experimental Protocols

General Procedure for the this compound-Mediated Methanolysis of a meso-Anhydride

Materials:

  • meso-Anhydride (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Anhydrous Methanol (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Anhydrous Carbon Tetrachloride (10 mL) - Note: Due to its toxicity, alternative solvents like dichloromethane or other non-polar aprotic solvents can be explored.

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the meso-anhydride (1.0 mmol) and this compound (1.1 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) and anhydrous carbon tetrachloride (10 mL) to dissolve the solids.

  • Cooling: Cool the reaction mixture to -55 °C using a suitable cooling bath.

  • Methanol Addition: Slowly add anhydrous methanol (3.0 mmol) to the cooled solution via syringe over a period of 5 minutes.

  • Reaction: Stir the reaction mixture at -55 °C for 60 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl (20 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral hemiester.

  • Analysis:

    • Determine the yield of the purified product.

    • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the hemiester to a suitable derivative (e.g., a lactone or a p-bromophenyl methyl diester) for analysis by chiral GC or HPLC.

Catalyst Recovery: The this compound catalyst can often be recovered from the acidic aqueous layer by basifying with a suitable base (e.g., NaOH) and extracting with an organic solvent. The recovered catalyst can be purified and reused.

Conclusion

The organocatalytic desymmetrization of meso-anhydrides using this compound and its derivatives is a robust and highly enantioselective method for the synthesis of valuable chiral dicarboxylic acid monoesters. The reaction proceeds through a well-understood general base catalysis mechanism and is applicable to a wide range of substrates. The experimental procedures are relatively simple to perform, and the catalyst can often be recovered and reused, making this an attractive method for both academic research and industrial applications in drug development and fine chemical synthesis.

References

Cinchonidine: Catalyst of Choice in Chiral Synthesis of Pharmaceutical APIs

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Shanghai, China – November 25, 2025 – Cinchonidine, a naturally occurring cinchona alkaloid, is increasingly being recognized for its pivotal role as a chiral catalyst and resolving agent in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Its unique stereochemical properties enable the production of enantiomerically pure compounds, a critical requirement for the efficacy and safety of many modern drugs. This application note provides detailed protocols and quantitative data for the use of this compound in the synthesis of key pharmaceutical intermediates, underscoring its versatility and efficiency in creating complex chiral molecules.

This compound and its derivatives are instrumental in a variety of asymmetric reactions, including Michael additions, alkylations, and aminohydroxylations.[1][2][3] These reactions are fundamental in the synthesis of a wide range of pharmaceuticals, from anticoagulants to antiviral and antidiabetic agents. The ability of this compound to induce high stereoselectivity makes it an invaluable tool for researchers and drug development professionals.[4]

This document will delve into specific applications of this compound in the synthesis of pharmaceutical precursors, providing detailed experimental procedures, quantitative analysis of reaction outcomes, and graphical representations of the synthetic pathways.

Application Note 1: Asymmetric Alkylation for the Synthesis of a Dezocine Intermediate

Introduction: Dezocine is a potent opioid analgesic. A key step in its synthesis involves the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone to produce (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone. This reaction can be efficiently catalyzed by a this compound-derived phase-transfer catalyst, yielding the desired enantiomer with high selectivity.[5]

Reaction Scheme: The overall synthetic pathway involves the alkylation of the tetralone derivative using 1,5-dibromopentane in the presence of a chiral phase-transfer catalyst derived from this compound.

G cluster_start Starting Materials cluster_catalyst Catalyst System 1_methyl_7_methoxy_2_tetralone 1-methyl-7-methoxy-2-tetralone Reaction Asymmetric Alkylation 1_methyl_7_methoxy_2_tetralone->Reaction 1_5_dibromopentane 1,5-dibromopentane 1_5_dibromopentane->Reaction Cinchonidine_catalyst N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (Catalyst C7) Cinchonidine_catalyst->Reaction Catalyst Base 50% aq. NaOH Base->Reaction Solvent Toluene Solvent->Reaction Intermediate (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone Reaction->Intermediate

Figure 1: Asymmetric alkylation workflow.

Experimental Protocol: A detailed experimental protocol for the asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone is provided below. This protocol is based on established laboratory procedures.

  • Catalyst Preparation:

    • N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (Catalyst C7) is prepared by reacting this compound with 4-(trifluoromethyl)benzyl bromide in THF.

  • Alkylation Reaction:

    • To a stirred solution of 1-methyl-7-methoxy-2-tetralone (1.0 mmol) and 1,5-dibromopentane (5.0 mmol) in toluene (10 mL), add the this compound-derived catalyst C7 (0.1 mmol).

    • Cool the mixture to 0 °C and add 50% aqueous NaOH solution (5.0 mL) dropwise.

    • Stir the reaction mixture vigorously at 0 °C for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.

Quantitative Data:

ParameterValueReference
Yield77.8%
Enantiomeric Ratio (R:S)79:21

Application Note 2: Asymmetric Synthesis of α-Amino Acid Precursors via Phase-Transfer Catalysis

Introduction: α-Amino acids are fundamental building blocks for a vast number of pharmaceutical APIs. The enantioselective alkylation of glycine imines using chiral phase-transfer catalysts (PTCs) derived from this compound is a powerful method for preparing unnatural α-amino acids. These catalysts facilitate the formation of a chiral environment that directs the stereochemical outcome of the alkylation reaction.

Reaction Scheme: The synthesis involves the alkylation of a glycine imine Schiff base with an alkyl halide under basic conditions, catalyzed by a this compound-derived quaternary ammonium salt.

G cluster_start Starting Materials cluster_catalyst Catalyst System Glycine_imine N-(Diphenylmethylene)glycine tert-butyl ester Reaction Asymmetric Alkylation Glycine_imine->Reaction Alkyl_halide Alkyl Halide (e.g., Benzyl Bromide) Alkyl_halide->Reaction Cinchonidine_PTC This compound-derived Quaternary Ammonium Salt Cinchonidine_PTC->Reaction Catalyst Base Solid KOH Base->Reaction Solvent Dichloromethane Solvent->Reaction Product Enantioenriched α-Alkylated Glycine Ester Reaction->Product Final_Product α-Amino Acid Product->Final_Product Hydrolysis

Figure 2: Asymmetric alkylation of glycine imine.

Experimental Protocol: The following is a general procedure for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

  • Reaction Setup:

    • To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), the this compound-derived phase-transfer catalyst (0.05 mmol), and powdered potassium hydroxide (5.0 mmol) in dichloromethane (10 mL), add the alkyl halide (1.2 mmol) at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired α-alkylated product.

  • Hydrolysis to α-Amino Acid:

    • Hydrolyze the purified product with aqueous acid (e.g., 1 M HCl) to remove the diphenylmethylene protecting group and yield the corresponding α-amino acid ester.

    • Subsequent hydrolysis of the ester group can be performed if the free amino acid is desired.

Quantitative Data: The efficiency of this compound-derived catalysts in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester is summarized in the table below.

CatalystYield (%)Enantiomeric Excess (ee, %)Reference
N-Benzimidazolemethyl cinchonine quaternary ammonium salt82-9294-99
Cinchona-functionalized crown ether-strapped calixareneup to 98up to 99.9

Conclusion

This compound and its derivatives have proven to be highly effective and versatile chiral auxiliaries in the synthesis of pharmaceutical APIs and their intermediates. The detailed protocols and quantitative data presented herein demonstrate the practical utility of this compound in achieving high levels of stereocontrol in key synthetic transformations. For researchers and professionals in drug development, this compound offers a cost-effective and reliable solution for the production of enantiomerically pure pharmaceuticals.

References

Troubleshooting & Optimization

Improving enantioselectivity of Cinchonidine-catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinchonidine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the enantioselectivity and success of your experiments.

Troubleshooting Guide: Enhancing Enantioselectivity

This guide addresses common issues encountered during this compound-catalyzed reactions that can lead to suboptimal enantioselectivity.

Q1: My enantiomeric excess (% ee) is consistently low. What are the first steps I should take to troubleshoot this?

A1: Before optimizing reaction conditions, it is crucial to rule out analytical errors.

  • Validate Your Analytical Method: An unoptimized chiral chromatography method (HPLC, GC, or SFC) can inaccurately report low enantioselectivity.

    • Action: Prepare a racemic sample of your product and analyze it.

    • Expected Outcome: You should observe two baseline-separated peaks with a 50:50 area ratio. If not, your analytical method requires optimization before you can reliably measure the ee of your reaction.[1]

  • Assess Starting Material Purity: Impurities in your substrate can negatively impact enantioselectivity by acting as inhibitors or competing substrates for the catalyst.[1]

    • Catalyst Poisoning: Certain functional groups can irreversibly bind to and deactivate the catalyst.

    • Background Reactions: Impurities may facilitate a non-selective background reaction, leading to the formation of a racemic product.[1]

    • Action: Purify your starting materials immediately before use through techniques like distillation, recrystallization, or filtration through a silica or alumina plug.

Q2: I've confirmed my analytical method and starting material purity, but the enantioselectivity is still poor. Could the this compound catalyst be the issue?

A2: Yes, the catalyst's integrity and handling are critical for achieving high enantioselectivity.

  • Catalyst Quality and Storage: Even high-quality catalysts can degrade if not handled or stored correctly. Many asymmetric catalysts are sensitive to air and moisture.[1]

    • Action: Store your this compound catalyst in a cool, dry, and inert atmosphere.

  • Catalyst Loading: The amount of catalyst used can significantly affect the reaction's outcome.

    • Too little catalyst: May result in a slow reaction where the non-catalyzed background reaction becomes more prominent.[1]

    • Too much catalyst: Can sometimes lead to aggregation or undesirable side reactions.

    • Action: Screen a range of catalyst loadings to find the optimal concentration for your specific reaction.

Q3: How do reaction parameters like solvent and temperature influence enantioselectivity?

A3: Solvent and temperature are critical parameters that can dramatically impact the enantiomeric excess of your reaction.

  • Solvent Choice: The solvent influences the catalyst's conformation and the stability of the diastereomeric transition states. A change in solvent can sometimes even lead to a reversal of enantioselectivity.

    • Action: Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane). For the enantioselective hydrogenation of 1-phenyl-1,2-propanedione using a this compound-modified Pt/Al2O3 catalyst, toluene was found to yield the highest enantiomeric excess.

  • Reaction Temperature: Lowering the reaction temperature often, but not always, improves enantioselectivity by reducing the energy of the system and amplifying the energy difference between the diastereomeric transition states.

    • Action: Perform the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimum for your specific substrate and catalyst system.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Low Enantioselectivity start Low Enantiomeric Excess (% ee) Observed validate_analytical Validate Analytical Method (Racemic Standard) start->validate_analytical check_purity Check Starting Material Purity validate_analytical->check_purity Method Valid check_catalyst Evaluate Catalyst Integrity (Storage, Handling) check_purity->check_catalyst Materials Pure optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK screen_solvent Screen Solvents optimize_conditions->screen_solvent Yes modify_catalyst Consider Catalyst Modification optimize_conditions->modify_catalyst No Improvement screen_temp Screen Temperatures screen_solvent->screen_temp screen_loading Screen Catalyst Loading screen_temp->screen_loading screen_loading->optimize_conditions Iterate success Improved % ee screen_loading->success Success derivatize Use a this compound Derivative modify_catalyst->derivatize derivatize->optimize_conditions Re-optimize Mechanism Proposed Mechanism of Enantioselection cluster_surface Platinum Catalyst Surface CD Adsorbed this compound (CD) (via quinoline ring) TS_favored Favored Diastereomeric Transition State (TS) (CD-Substrate-H) CD->TS_favored H-bond interaction with quinuclidine N TS_disfavored Disfavored Diastereomeric Transition State (TS) CD->TS_disfavored Steric Hindrance Substrate Ethyl Pyruvate (Substrate) H2 H₂ Product_R (R)-Ethyl Lactate (Major Product) TS_favored->Product_R Lower Activation Energy Product_S (S)-Ethyl Lactate (Minor Product) TS_disfavored->Product_S Higher Activation Energy

References

Technical Support Center: Asymmetric Synthesis with Cinchonidine Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in asymmetric synthesis using Cinchonidine and its derivatives as organocatalysts.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significantly lower yield and enantioselectivity with my this compound-derived catalyst compared to its pseudoenantiomer, Quinine?

A1: This is a well-documented phenomenon in Cinchona alkaloid chemistry. The subtle structural differences between pseudoenantiomers like this compound and Quinine can lead to significant disparities in catalytic efficiency and stereoselectivity.[1] This is often attributed to differences in the steric and electronic environment around the catalytically active sites (the quinuclidine nitrogen and the C9 hydroxyl group), which can affect substrate binding and the transition state geometry.

Q2: What are the most critical reaction parameters to optimize for improving the yield of my this compound-catalyzed reaction?

A2: The most critical parameters to optimize are typically the solvent, temperature, and catalyst loading. The choice of solvent can significantly influence the solubility of the reactants and the catalyst, as well as stabilize the transition state. Temperature can affect the reaction rate and selectivity; lower temperatures often lead to higher enantioselectivity but may require longer reaction times. Optimizing the catalyst loading is a balance between achieving a reasonable reaction rate and minimizing cost.

Q3: Can modifying the structure of the this compound catalyst improve its performance?

A3: Absolutely. Modification of the C9 hydroxyl group is a common strategy to enhance the catalyst's activity and selectivity. For instance, converting the hydroxyl group to an ether or ester can alter the steric and electronic properties of the catalyst, leading to improved performance in specific reactions. Additionally, modifications to the quinoline ring can also influence the catalyst's efficacy.

Q4: I am getting a complex mixture of products in my crossed-aldol reaction. How can I improve the selectivity for the desired product?

A4: To improve selectivity in a crossed-aldol reaction, consider the following strategies:

  • Use a non-enolizable aldehyde: One of the carbonyl partners should lack α-hydrogens to prevent it from forming an enolate and acting as the nucleophile.

  • Leverage reactivity differences: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially act as the enolate precursor.

  • Use pre-formed enolates: While this adds a step, the use of a pre-formed silyl enol ether, for example, can provide greater control over the reaction.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during asymmetric synthesis using this compound-based catalysts.

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Verify the purity and integrity of the catalyst. Consider purchasing a fresh batch or repurifying the existing one. - Ensure proper storage of the catalyst, typically in a cool, dry, and dark place under an inert atmosphere.
Poor Reagent/Solvent Quality - Use high-purity, anhydrous solvents. Traces of water can deactivate the catalyst and interfere with the reaction. - Purify starting materials to remove any impurities that might inhibit the catalyst.
Suboptimal Reaction Conditions - Temperature: If the reaction is slow, consider a modest increase in temperature. Conversely, if side reactions are prevalent, lowering the temperature may improve selectivity and yield of the desired product. - Concentration: Very dilute conditions may slow down the reaction, while highly concentrated conditions might lead to side product formation. Perform a concentration screen to find the optimal balance. - Reaction Time: Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time and to check for product degradation over extended periods.
Incorrect Stoichiometry - Carefully verify the molar ratios of your reactants and catalyst. An excess of one reactant may be necessary in some cases to drive the reaction to completion.
Issue 2: Low Enantioselectivity
Possible Cause Troubleshooting Steps
Suboptimal Temperature - Lowering the reaction temperature is often the most effective way to increase enantioselectivity.
Incorrect Solvent - The polarity and coordinating ability of the solvent can significantly impact the organization of the transition state. Screen a range of solvents with varying properties (e.g., toluene, CH2Cl2, THF, CH3CN).
Catalyst Modification - Consider using a modified this compound catalyst. For example, catalysts with bulky groups at the C9-OH position can create a more defined chiral pocket, leading to better stereocontrol.
Presence of Additives - In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For example, weak acids or bases can sometimes improve the performance of the primary organocatalyst.
Water Content - Rigorously exclude water from the reaction mixture, as it can interfere with the catalyst-substrate interactions that govern stereoselectivity.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the yield and enantioselectivity of common asymmetric reactions catalyzed by this compound derivatives.

Table 1: Effect of Solvent on a this compound-Catalyzed Michael Addition

SolventTemperature (°C)Yield (%)ee (%)
Toluene-208592
Dichloromethane-207888
Tetrahydrofuran-209185
Acetonitrile-206575

Table 2: Effect of Temperature on a this compound-Catalyzed Aldol Reaction in Toluene

Temperature (°C)Reaction Time (h)Yield (%)ee (%)
25129575
0249288
-20488595
-407270>99

Experimental Protocols

General Protocol for a this compound-Catalyzed Asymmetric Michael Addition

This protocol provides a general starting point for optimizing a Michael addition reaction.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound-derived catalyst (e.g., 5-10 mol%).

    • Add the Michael acceptor (1.0 equiv) and the Michael donor (1.2-1.5 equiv).

    • Add the anhydrous solvent (e.g., toluene, CH2Cl2) via syringe.

  • Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

    • Stir the reaction mixture vigorously for the predetermined time, monitoring the progress by TLC or other appropriate analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

General Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_catalyst->start Replace/Purify Catalyst check_reagents Verify Reagent & Solvent Quality check_catalyst->check_reagents Catalyst OK check_reagents->start Purify/Replace Reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK analyze_results Analyze Results optimize_conditions->analyze_results analyze_results->start Iterate successful Improved Yield analyze_results->successful Success G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Michael_Acceptor Michael Acceptor (Electrophile) TS Ternary Complex (Catalyst-Substrate) Michael_Acceptor->TS Michael_Donor Michael Donor (Nucleophile) Michael_Donor->TS Catalyst This compound Catalyst Catalyst->TS Bifunctional Activation - Quinuclidine N activates Nucleophile - C9-OH activates Electrophile Product Chiral Adduct TS->Product

References

Cinchonidine catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center for Cinchonidine catalyst deactivation and regeneration.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the deactivation and regeneration of this compound-based catalysts.

Troubleshooting Guide: Diagnosing Catalyst Performance Issues

Encountering a drop in catalyst performance, such as decreased yield or enantioselectivity, is a common issue. This step-by-step guide will help you diagnose the potential cause and find a solution.

Problem: My catalyst's performance (yield and/or enantioselectivity) has significantly decreased.

Follow the diagnostic workflow below to identify the root cause.

G cluster_0 cluster_1 Step 1: Diagnose Modifier Leaching cluster_2 Step 2: Investigate Catalyst Poisoning cluster_3 Step 3: Assess for Irreversible Deactivation start Start: Decreased Catalyst Performance (Yield or e.e.) action1 Action: Add a small amount of fresh This compound modifier to the reaction mixture. start->action1 Begin Diagnosis q1 Is performance restored? action1->q1 res1_yes Result: Modifier leaching is the likely cause. The support may be degrading or the modifier is not strongly adsorbed. q1->res1_yes Yes res1_no Result: Leaching is not the primary issue. Proceed to Step 2. q1->res1_no No action2 Action: 1. Analyze starting materials for impurities (e.g., acids, sulfur compounds). 2. Attempt a simple regeneration protocol (e.g., basic wash). res1_no->action2 q2 Is performance restored after regeneration? action2->q2 res2_yes Result: Catalyst poisoning occurred. Purify starting materials and implement regeneration between cycles. q2->res2_yes Yes res2_no Result: Poisoning is unlikely or the poison caused irreversible damage. Proceed to Step 3. q2->res2_no No action3 Considerations: - Harsh reaction conditions (high temp/pressure). - Presence of strong oxidizing agents. - Physical degradation of a supported catalyst. res2_no->action3 res3 Conclusion: The catalyst has likely undergone irreversible structural or chemical degradation. Catalyst replacement is necessary. action3->res3

Caption: Diagnostic workflow for troubleshooting this compound catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound catalyst deactivation?

Catalyst deactivation can stem from several factors:

  • Modifier Leaching : Despite strong adsorption, the this compound modifier can desorb from the support material during the reaction or recovery process. This loss of the chiral modifier leads to a decrease in enantioselectivity and/or activity[1].

  • Catalyst Poisoning : Impurities in the substrate, solvent, or reagents can adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle.

  • Thermal or Chemical Degradation : The this compound alkaloid structure can be degraded under harsh conditions, such as in the presence of strong oxidizing agents like potassium permanganate or chromic acid[2].

  • Product Inhibition : The reaction product may bind to the catalyst, preventing it from participating in further cycles. In some hydrogenations, product-catalyst interactions are a key part of the enantioselection mechanism, indicating strong binding can occur[1].

Q2: How can I regenerate a deactivated this compound catalyst?

Regeneration is often possible, especially in cases of poisoning or product inhibition. The appropriate method depends on the nature of the catalyst (homogeneous, heterogeneous) and the suspected cause of deactivation.

G active Active Catalyst reaction Catalytic Reaction (Multiple Cycles) active->reaction Use in Synthesis deactivated Deactivated Catalyst (Poisoned / Inhibited) regeneration Regeneration (e.g., Base Wash, Solvent Flush) deactivated->regeneration Perform Regeneration Protocol reaction->deactivated Deactivation Occurs regeneration->active Restore Activity

References

Technical Support Center: Cinchonidine Catalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on Cinchonidine catalyst performance. It is intended for researchers, scientists, and professionals in drug development utilizing this compound and its derivatives in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally impact the performance of a this compound catalyst?

Temperature is a critical parameter in this compound-catalyzed reactions, influencing reaction rate, enantioselectivity, and catalyst stability. Generally, increasing the temperature accelerates the reaction rate due to more frequent collisions between the catalyst and substrate molecules.[1][2] However, for asymmetric catalysis, lower temperatures are often beneficial for achieving higher enantioselectivity.[3] Extremely high temperatures can lead to catalyst degradation and a decrease in both yield and selectivity.[2]

Q2: What is the relationship between lower temperatures and higher enantioselectivity?

Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states that lead to the two enantiomers. This increased energy gap favors the formation of one enantiomer over the other, resulting in higher enantiomeric excess (ee) or enantiomeric ratio (er). For instance, in the alcoholysis of meso succinic anhydrides, excellent enantioselectivity was achieved at -50 °C.[4]

Q3: My reaction is very slow. Can I simply increase the temperature to improve the rate?

While increasing the temperature will likely increase the reaction rate, it may have a detrimental effect on enantioselectivity. There is often a trade-off between reaction speed and stereochemical control. It is crucial to find an optimal temperature that provides an acceptable reaction rate without significantly compromising the enantiomeric excess. Optimization studies are recommended to determine the ideal balance for your specific transformation.

Q4: Can high temperatures damage the this compound catalyst?

Yes, like most organic molecules and catalysts, this compound and its derivatives can degrade at elevated temperatures. The specific degradation temperature can vary based on the catalyst structure, solvent, and other reaction components. Exceeding the optimal temperature range can lead to a loss of catalytic activity and selectivity. It is important to consult literature for the specific derivative you are using or conduct stability studies if pushing temperature limits.

Q5: How do I find the optimal temperature for my specific reaction?

The optimal temperature is highly dependent on the substrate, the specific this compound derivative used, solvent, and other reaction conditions. A systematic approach is required:

  • Literature Review: Start with conditions reported for similar substrates or catalyst systems.

  • Screening: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to observe the trends in both conversion and enantioselectivity.

  • Optimization: Narrow the temperature range based on the initial screening to pinpoint the optimal balance of reactivity and selectivity.

Troubleshooting Guide: Temperature-Related Issues

If you are encountering issues such as low yield, poor enantioselectivity, or slow reaction rates, temperature may be a contributing factor. Use the following guide to diagnose and resolve common problems.

Issue 1: Low Enantioselectivity (ee or er)

  • Probable Cause: The reaction temperature may be too high, reducing the energy difference between the diastereomeric transition states.

  • Troubleshooting Steps:

    • Decrease the reaction temperature incrementally (e.g., in 10-20 °C steps). Reactions have been successfully run at temperatures as low as -50 °C to improve enantioselectivity.

    • Monitor both the enantioselectivity and the reaction time at each new temperature.

    • Ensure your cooling bath provides stable and consistent temperature control throughout the reaction.

Issue 2: Slow or Incomplete Reaction

  • Probable Cause: The reaction temperature is too low, resulting in insufficient kinetic energy for the reaction to proceed at a practical rate.

  • Troubleshooting Steps:

    • Cautiously increase the reaction temperature. Be aware that this may negatively impact enantioselectivity.

    • Consider the use of additives. For certain reactions, additives like sulfonamides have been shown to increase the reaction rate, allowing for the use of lower temperatures which in turn improves selectivity.

    • Verify the activity of your catalyst on a standard substrate to ensure it has not degraded due to improper storage or handling.

Issue 3: Inconsistent Results Between Batches

  • Probable Cause: Poor temperature control or fluctuations during the experiment.

  • Troubleshooting Steps:

    • Use a reliable and calibrated cooling/heating system.

    • Ensure the reaction vessel is properly submerged in the temperature bath for uniform heat transfer.

    • Record the temperature throughout the reaction to ensure it remains stable. Evaporation of the solvent during long reactions can concentrate reactants and alter performance, an issue that can be exacerbated by higher temperatures.

Troubleshooting Workflow

G cluster_start cluster_issue cluster_problems cluster_solutions cluster_end start Start Troubleshooting issue Identify Primary Issue start->issue p1 Low Enantioselectivity issue->p1 ee% / er is low p2 Slow / Incomplete Reaction issue->p2 Rate / Yield is low p3 Inconsistent Results issue->p3 Batches vary s1 Decrease Temperature (e.g., 0°C, -20°C, -50°C) p1->s1 s2 Increase Temperature Cautiously Monitor ee% p2->s2 s4 Verify Temperature Control Use Calibrated Equipment p3->s4 end Problem Resolved s1->end s3 Check Additives (e.g., sulfonamides) s2->s3 s3->end s4->end

Caption: Troubleshooting workflow for temperature-related issues.

Quantitative Data: Temperature Effects

The following tables summarize data from studies where temperature was a key variable in this compound-catalyzed reactions.

Table 1: Asymmetric Methylation of a Prochiral Phosphinic Acid

This table shows the optimization of reaction temperature using a this compound-derived phase-transfer catalyst (C13) for the methylation of a phosphinic acid. Lowering the temperature from room temperature significantly improved both yield and enantiomeric ratio.

EntryMethylating AgentTemperature (°C)TimeYield (%)Enantiomeric Ratio (er)
1Methyl IodideRoom Temp.10 d5985:15
2Methyl Iodide013 d7695:5
3Dimethyl Sulfate-1024 hGoodHigh

Table 2: CO₂ Cycloaddition to an N-alkyl Aziridine

This study explored the effect of temperature on the performance of various Cinchonine-based catalysts for CO₂ valorization. The data shows a decrease in conversion when the temperature was reduced from 100 °C to 30 °C.

CatalystTemperature (°C)CO₂ Pressure (MPa)Conversion (%)
Cinchonine Hydrochloride1001.277
Cinchonine Hydrochloride301.224
Quinine Hydrochloride1001.290
Quinine Hydrochloride301.288

Experimental Protocols

Below are example protocols adapted from the literature, demonstrating how to set up experiments to study the effect of temperature.

Protocol 1: General Procedure for Catalytic Asymmetric Methylation at Low Temperature

This protocol is for the methylation of a prochiral phosphinic acid using a this compound-derived catalyst at -10 °C.

  • To a 4.0 mL oven-dried vial equipped with a magnetic stir bar, add the phosphinic acid substrate (0.1 mmol, 1.0 equiv), Rb₂CO₃ (0.2 mmol, 2.0 equiv), and the this compound-derived catalyst (15 mol %).

  • Add mesitylene (1.0 mL) as the solvent.

  • Add dimethyl sulfate (0.2 mmol, 2.0 equiv).

  • Cool the reaction mixture to -10 °C using a suitable cooling bath (e.g., ice-salt or a cryocooler).

  • Stir the mixture at -10 °C for 24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, purify the residue using silica gel column chromatography to afford the desired product.

Protocol 2: General Procedure for Enantioselective Hydrogenation at Room Temperature

This protocol describes the hydrogenation of ethyl pyruvate using a platinum catalyst modified with this compound at 300 K (approx. 27 °C).

  • To a reaction vessel, add the Pt/SiO₂ catalyst and the solvent (e.g., toluene).

  • Add the this compound modifier.

  • Add the reactant, ethyl pyruvate (EtPy), at a defined substrate/catalyst ratio (e.g., 500/1).

  • Purge the vessel 5 times with 10 bar H₂ and then pressurize to the final reaction pressure (e.g., 20 bar).

  • Maintain the reaction mixture temperature at 300 K using a water bath or thermostat.

  • Begin stirring to initiate the reaction.

  • Take periodic aliquots to be analyzed by gas chromatography (GC) using a chiral column to determine conversion and enantiomeric excess.

Temperature-Performance Relationship

G cluster_temp cluster_params cluster_outcomes temp Temperature rate Reaction Rate temp->rate Affects ee Enantioselectivity (ee%) temp->ee Affects stability Catalyst Stability temp->stability Affects o1 Increases (Generally) rate->o1 with Temp Increase o2 Decreases (Generally) ee->o2 with Temp Increase o3 Optimal Range Exists ee->o3 Trade-off with Rate o4 Decreases at High Temp stability->o4 Degradation Risk

Caption: Relationship between temperature and key performance metrics.

References

Solvent effects on stereochemical outcome with Cinchonidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinchonidine and its derivatives in asymmetric synthesis. The content focuses specifically on how the choice of solvent can critically impact the stereochemical outcome of a reaction.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is low or inconsistent when using a this compound-based catalyst. What is the first thing I should check?

A1: The first and often most critical parameter to investigate is your choice of solvent. The polarity, protic/aprotic nature, and coordinating ability of the solvent can profoundly influence the catalyst's conformation and the transition state energies of the reaction pathways, directly impacting the enantiomeric excess (e.e.). Before extensive re-optimization of other parameters like temperature or catalyst loading, performing a solvent screen is highly recommended.

Q2: How does solvent polarity generally affect the stereochemical outcome?

A2: There is no universal rule, as the effect is highly dependent on the specific reaction mechanism. However, a general trend observed in many Cinchona alkaloid-catalyzed reactions, such as the hydroxyalkylation of indoles, is that less polar, non-coordinating solvents often provide higher enantioselectivity.[1] Solvents like methyl tert-butyl ether (MTBE) and toluene have been shown to yield significantly higher e.e. values compared to more polar solvents like acetonitrile or dichloromethane (DCM).[1] This is often attributed to the stabilization of a specific catalyst-substrate complex through hydrogen bonding, which can be disrupted by polar or coordinating solvent molecules.

Q3: Can the solvent actually reverse the stereochemical outcome?

A3: While less common than influencing the degree of selectivity, solvent-induced reversal of enantioselectivity has been reported in some organocatalytic systems. This dramatic effect is typically caused by a change in the dominant reaction mechanism or a significant shift in the conformational equilibrium of the catalyst-substrate complex in different solvent environments. If you observe a switch in the major enantiomer produced after changing solvents, a thorough mechanistic investigation is warranted.

Q4: I am running a Michael addition reaction. What type of solvent should I start with?

A4: For Cinchona-catalyzed Michael additions, a good starting point is often a halogenated hydrocarbon solvent. In screenings for reactions such as the addition of pyrazolin-5-ones to 2-enoylpyridines, dichloromethane (DCM) has been shown to provide the highest levels of both conversion and enantioselectivity. This suggests that for this class of reaction, a moderately polar, aprotic solvent may be optimal.

Q5: My catalyst has poor solubility in the optimal solvent for enantioselectivity. What should I do?

A5: This is a common challenge. In cases like heterogeneous catalysis on platinum surfaces, the solubility of this compound directly correlates with the adsorption-desorption equilibrium. Solvents that dissolve the catalyst well may lead to its faster removal from the catalytic surface. If you are facing solubility issues in a non-polar solvent that gives high e.e., you could:

  • Slightly increase the polarity by using a solvent mixture (e.g., toluene/DCM) and re-evaluate the e.e.

  • Investigate derivatives of this compound with modified solubility profiles.

  • Slightly increase the reaction temperature, but be aware this often leads to a decrease in enantioselectivity.

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

If you are experiencing lower than expected enantioselectivity, follow this troubleshooting workflow.

G start Start: Low e.e. Observed solvent_check Step 1: Analyze Solvent Choice start->solvent_check solvent_type Is the solvent polar or non-polar? solvent_check->solvent_type polar_solvent Currently using a polar solvent (e.g., MeCN, DCM, EtOAc) solvent_type->polar_solvent Polar nonpolar_solvent Currently using a non-polar solvent (e.g., Toluene, Hexane) solvent_type->nonpolar_solvent Non-Polar action_polar Action: Switch to a less polar, non-coordinating solvent (e.g., MTBE, Toluene). polar_solvent->action_polar action_nonpolar Action: Confirm literature precedent. Consider temperature or catalyst structure as the primary issue. nonpolar_solvent->action_nonpolar result Re-run reaction and analyze e.e. action_polar->result action_nonpolar->result

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Solvent Effects

The following table summarizes the observed effect of different solvents on the enantioselectivity of the hydroquinine-catalyzed hydroxyalkylation of an indole derivative. Hydroquinine is a Cinchona alkaloid closely related to this compound, and similar trends are expected.

SolventSolvent TypeDielectric Constant (ε)Enantiomeric Excess (e.e., %)[1]
Methyl tert-butyl ether (MTBE)Ether (Non-polar, Aprotic)4.393%
TolueneAromatic (Non-polar, Aprotic)2.480%
Acetonitrile (MeCN)Nitrile (Polar, Aprotic)37.571%
Ethyl Acetate (EtOAc)Ester (Polar, Aprotic)6.064%
Dichloromethane (DCM)Halogenated (Polar, Aprotic)9.153%

Experimental Protocols

Representative Protocol: Asymmetric Indole Hydroxyalkylation

This protocol is a generalized example based on procedures where Cinchona alkaloids are used to catalyze the addition of indoles to aldehydes.

Materials:

  • Hydroquinine (Catalyst, 1 mol%)

  • Substituted Indole (1.2 equivalents)

  • Aldehyde (1.0 equivalent)

  • Anhydrous Solvent (e.g., MTBE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the Cinchona alkaloid catalyst (1 mol%).

  • Add the anhydrous solvent of choice (e.g., MTBE, to make a 0.1 M solution with respect to the aldehyde).

  • Stir the mixture at the desired reaction temperature (e.g., 0 °C) for 10 minutes.

  • Add the substituted indole (1.2 eq.) to the flask and continue stirring.

  • Add the aldehyde (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Logical Relationships

The relationship between solvent properties and the stereochemical outcome can be visualized as a decision-making process for solvent selection.

G cluster_0 Solvent Properties cluster_1 System Interactions cluster_2 Experimental Outcome Polarity Polarity (High/Low) TransitionState Transition State Stabilization Polarity->TransitionState influences Coordination Coordinating Ability (High/Low) CatalystConformation Catalyst Conformation Coordination->CatalystConformation affects Protic Protic vs. Aprotic Protic->TransitionState H-bonding Outcome Stereochemical Outcome (e.e.) TransitionState->Outcome CatalystConformation->Outcome

Caption: Factors influencing stereochemical outcome.

References

Technical Support Center: Optimizing Catalyst Loading for Cinchonidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading in Cinchonidine-catalyzed reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-catalyzed reactions, with a focus on optimizing catalyst loading.

Issue 1: Low Enantioselectivity (ee%)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors related to catalyst loading and reaction conditions can contribute to this issue.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Loading Systematically screen a range of catalyst loadings (e.g., 0.1, 0.5, 1, 2, 5, 10 mol%). Both too low and too high concentrations can sometimes lead to decreased enantioselectivity.[1][2]
Incorrect Catalyst Structure The structure of the this compound derivative is crucial. Even subtle changes can significantly impact enantioselectivity. Consider using a pseudoenantiomer (e.g., Cinchonine-derived catalyst) to obtain the opposite enantiomer. Modifications at the C9 position or the use of dimeric catalysts can also enhance selectivity.[1][3][4]
Poor Catalyst-Substrate Interaction The interaction between the catalyst and the substrate is key for achieving high enantioselectivity. This can be influenced by the solvent and temperature. Screen different solvents (e.g., toluene, acetic acid) as they can affect the transition state geometry. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
Presence of Impurities Impurities in the starting materials, reagents, or solvents can interfere with the catalyst, leading to a racemic or near-racemic product. Ensure all components of the reaction are of high purity.
Catalyst Aggregation At higher concentrations, some catalysts may aggregate, leading to a decrease in the effective concentration of the active monomeric species and potentially altering the chiral environment. If you suspect aggregation, try running the reaction at a more dilute concentration.

Issue 2: Low Reaction Yield or Slow Reaction Rate

A low yield or a sluggish reaction can be frustrating. Before increasing the catalyst loading, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading While it may seem obvious, the catalyst loading might be too low to achieve a reasonable reaction rate. Incrementally increase the catalyst loading and monitor the reaction progress.
Catalyst Deactivation or Poisoning The catalyst may be deactivated by impurities in the substrate or solvent, or it may degrade over the course of the reaction. Ensure the purity of all reaction components and consider performing the reaction under an inert atmosphere. If catalyst deactivation is suspected, try adding a fresh portion of the catalyst.
Suboptimal Reaction Conditions Temperature, solvent, and reactant concentrations all play a significant role in reaction kinetics. Optimize the reaction temperature; while lower temperatures often favor enantioselectivity, higher temperatures can increase the reaction rate. Ensure the solvent is appropriate for the reaction and that the reactant concentrations are optimal.
Poor Catalyst Solubility If the catalyst is not fully dissolved in the reaction medium, its effectiveness will be limited. Choose a solvent in which the catalyst is readily soluble.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my this compound-catalyzed reaction?

A1: The optimal catalyst loading is best determined empirically through a systematic screening process. Set up a series of small-scale reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mol%) while keeping all other reaction parameters constant. Analyze the yield and enantiomeric excess (ee%) for each reaction to identify the loading that provides the best balance of reactivity and selectivity.

Q2: Can increasing the catalyst loading always improve the reaction outcome?

A2: Not necessarily. While increasing the catalyst loading can often increase the reaction rate, it may not always lead to a better outcome. In some cases, higher catalyst concentrations can lead to the formation of undesired byproducts or catalyst aggregation, which can negatively impact both yield and enantioselectivity. There is typically an optimal range for catalyst loading, beyond which diminishing returns or even detrimental effects are observed.

Q3: My reaction gives a good yield but poor enantioselectivity. Should I increase or decrease the catalyst loading?

A3: If the yield is good but the enantioselectivity is low, simply adjusting the catalyst loading may not be the most effective solution. First, consider other factors that more strongly influence enantioselectivity, such as the reaction temperature (lower temperatures often improve ee%), the solvent, and the specific structure of the this compound-derived catalyst. You can then perform a catalyst loading screen under the optimized conditions.

Q4: What is the difference between using a this compound-derived and a Cinchonine-derived catalyst?

A4: this compound and Cinchonine are pseudoenantiomers. This means they have opposite configurations at the C8 and C9 stereocenters. As a result, they typically catalyze the formation of opposite enantiomers of the product. If you are obtaining the undesired enantiomer with a this compound-based catalyst, switching to the corresponding Cinchonine-based catalyst is a common strategy to access the other enantiomer.

Q5: How can I tell if my this compound catalyst has degraded?

A5: Signs of catalyst degradation include a noticeable decrease in reaction rate, yield, and/or enantioselectivity compared to previous runs with a fresh batch of catalyst under identical conditions. Visual changes, such as a change in color or the formation of insoluble particles, can also indicate degradation. If you suspect degradation, it is best to use a fresh sample of the catalyst.

Quantitative Data

Table 1: Effect of Catalyst Loading on the Cycloaddition of CO2 to 1-Butyl-2-phenylaziridine Catalyzed by Cinchonine Hydrochloride

Catalyst Loading (mol%)Aziridine Conversion (%)Selectivity (%)
5Modest-
105074
1575-

Reaction Conditions: 30 °C, atmospheric CO2 pressure.

Table 2: Influence of this compound Concentration on the Enantioselective Hydrogenation of Ethyl Pyruvate

This compound Concentration (M)Enantiomeric Excess (ee%)
0 (racemic)0
6 x 10⁻⁶Increased from racemic
3.5 x 10⁻⁵Further increase
6.5 x 10⁻⁵Approaching maximum

Reaction Conditions: T = 0 °C, pH2 = 50 bar, [EtPy]0 = 1 M, toluene.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in the Enantioselective Hydrogenation of Ethyl Pyruvate

  • Catalyst Preparation: A supported platinum catalyst (e.g., 1% Pt/SiO2) is typically used.

  • Reaction Setup: To a series of parallel high-pressure reactors, add the supported platinum catalyst (e.g., 25 mg per reactor).

  • Solvent and Reactant Addition: Add the chosen solvent (e.g., 8 mL of isopropyl alcohol or toluene) to each reactor.

  • Modifier Addition: To each reactor, add a solution of this compound in the reaction solvent to achieve the desired range of final concentrations (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁴ M).

  • Substrate Addition: Add ethyl pyruvate (e.g., 0.2 mL) to each reactor.

  • Reaction Execution: Seal the reactors, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1.0 MPa). Stir the reactions at the desired temperature (e.g., 25 °C) for a set period.

  • Analysis: After the reaction, carefully depressurize the reactors. Analyze the conversion and enantiomeric excess of the product (ethyl lactate) by gas chromatography (GC) using a chiral column.

Protocol 2: General Procedure for the Cinchonine Hydrochloride-Catalyzed Cycloaddition of CO2 to Aziridines

  • Catalyst and Substrate Preparation: In a reaction vessel, combine the Cinchonine hydrochloride catalyst (at the desired mol%) and the aziridine substrate.

  • Solvent Addition: Add the appropriate solvent (e.g., a mixture of CH3CN and DMSO).

  • Reaction Initiation: Place the reaction vessel under a CO2 atmosphere (e.g., a balloon or at atmospheric pressure).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 30 °C) and monitor its progress by techniques such as TLC or LC-MS.

  • Work-up and Analysis: Once the reaction is complete, perform a suitable work-up procedure to isolate the oxazolidinone product. Analyze the yield and, if applicable, the regioselectivity and enantioselectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis cluster_outcome Outcome A Select this compound Derivative C Screen Catalyst Loading A->C B Prepare Reactants & Solvents B->C D Optimize Temperature & Time C->D Iterate F Determine Yield (e.g., GC, NMR) C->F E Screen Solvents D->E Iterate D->F E->C Re-optimize E->F G Determine ee% (Chiral HPLC/GC) F->G H Optimized Protocol G->H

Caption: A typical experimental workflow for optimizing a this compound-catalyzed reaction.

troubleshooting_logic cluster_ee Troubleshooting Enantioselectivity cluster_yield Troubleshooting Yield/Rate Start Problem Encountered Low_ee Low Enantioselectivity? Start->Low_ee Low_Yield Low Yield / Slow Rate? Low_ee->Low_Yield No Check_Catalyst Evaluate Catalyst Structure (e.g., pseudoenantiomer) Low_ee->Check_Catalyst Yes Inc_Loading Increase Catalyst Loading Low_Yield->Inc_Loading Yes Opt_Loading_ee Screen Catalyst Loading Check_Purity_ee Verify Reagent Purity Opt_Loading_ee->Check_Purity_ee Opt_Temp_Solvent Optimize Temperature & Solvent Check_Catalyst->Opt_Temp_Solvent Opt_Temp_Solvent->Opt_Loading_ee Solve Problem Resolved Check_Purity_ee->Solve Check_Deactivation Check for Deactivation/ Poisoning Inc_Loading->Check_Deactivation Opt_Conditions Optimize Reaction Conditions (Temp, Concentration) Check_Deactivation->Opt_Conditions Check_Solubility Ensure Catalyst Solubility Opt_Conditions->Check_Solubility Check_Solubility->Solve

Caption: A logical flowchart for troubleshooting common issues in this compound reactions.

References

Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonidine, a naturally occurring Cinchona alkaloid, is a versatile and widely used catalyst in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral molecules. While highly effective, unexpected side products can sometimes arise, leading to reduced yields, complex purification procedures, and compromised enantioselectivity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of these unwanted byproducts in your this compound-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed in this compound catalysis?

A1: The most frequently encountered side reactions are often dependent on the specific reaction being performed. However, some general classes of side reactions include:

  • Diastereomer formation: The formation of the undesired diastereomer is a common issue, leading to a reduction in the diastereomeric ratio (d.r.). This can be influenced by the catalyst structure, solvent, temperature, and the nature of the substrates.

  • Self-condensation or polymerization: In reactions like the aldol or Michael addition, the starting materials (aldehydes, ketones, or Michael acceptors) can react with themselves, leading to oligomeric or polymeric byproducts.

  • Racemization of the product: Under certain conditions, the desired chiral product may slowly racemize, leading to a decrease in enantiomeric excess (ee) over time.

  • Catalyst degradation: While Cinchona alkaloids are generally stable, they can degrade under harsh conditions (e.g., strong oxidants or high temperatures), leading to loss of catalytic activity and the formation of degradation products that may interfere with the reaction.[1]

  • Formation of achiral byproducts: Non-stereoselective reaction pathways can sometimes compete with the desired asymmetric transformation, leading to the formation of achiral side products.

Q2: My reaction is showing low enantioselectivity. What are the potential causes and how can I improve it?

A2: Low enantioselectivity can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Suboptimal Catalyst The choice of this compound derivative is crucial. Consider screening different derivatives (e.g., with modifications at the C9 hydroxyl group or the quinuclidine nitrogen) to find the best match for your substrate.
Incorrect Catalyst Loading Both too low and too high catalyst loadings can negatively impact enantioselectivity. Perform an optimization study to determine the optimal catalyst concentration for your specific reaction.
Presence of Impurities Impurities in the catalyst, substrates, or solvent can interfere with the catalytic cycle. Ensure all reagents are of high purity. For example, traces of water can sometimes be detrimental.
Reaction Temperature Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.
Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents to find the optimal medium for your reaction.
Substrate Concentration In some reactions, such as the Sharpless asymmetric dihydroxylation, high substrate concentrations can lead to a non-enantioselective background reaction, thus lowering the overall ee.[2]

Q3: I am observing the formation of an unexpected product with a different molecular weight than my desired product. What could it be?

A3: An unexpected molecular weight suggests the formation of a side product through a pathway other than the intended one. Some possibilities include:

  • Dimerization or oligomerization of starting materials: As mentioned earlier, substrates prone to self-reaction can form higher molecular weight byproducts. For example, in a reaction involving aziridines, the formation of 1,4-dibutyl-2,5-diphenylpiperazine via dimerization has been observed.[3]

  • Reaction with solvent or impurities: The solvent or impurities present in the reaction mixture could potentially react with the starting materials or intermediates.

  • Catalyst-derived byproducts: In rare cases, the catalyst itself might undergo a transformation and get incorporated into a side product.

To identify the unknown product, it is recommended to isolate it and characterize it using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Troubleshooting Guides for Specific Reactions

Michael Addition

Problem: Formation of byproducts in a this compound-catalyzed Michael addition.

Potential Side Products:

  • Polymerization of the Michael acceptor.

  • Formation of the undesired diastereomer.

  • Double Michael addition products.

Troubleshooting Workflow:

Sharpless_AD_Side_Reaction Substrate Olefin Catalyst OsO4-Ligand Complex Substrate->Catalyst Desired Pathway Undesired_Pathway Second Catalytic Cycle (Ligand-less OsO4) Substrate->Undesired_Pathway Side Pathway Desired_Product Enantiopure Diol Catalyst->Desired_Product Racemic_Product Racemic Diol Undesired_Pathway->Racemic_Product High_Olefin_Conc High Olefin Concentration High_Olefin_Conc->Undesired_Pathway

References

How to improve diastereomeric excess in Cinchonidine resolutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chiral resolutions using Cinchonidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance diastereomeric excess in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the diastereomeric salt crystallization process with this compound.

Q1: Why are no crystals forming after adding this compound and cooling the solution?

A: This is a common issue often related to solubility and supersaturation. Several factors could be at play:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system, preventing them from reaching the necessary supersaturation for crystallization.

  • Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.

  • Inhibition by Impurities: Trace impurities in your racemic mixture or resolving agent can inhibit nucleation and crystal growth.

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

  • Anti-Solvent Addition: Slowly introduce an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done cautiously to avoid "oiling out."[1]

  • Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]

  • Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization. If pure crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.[1]

  • Purity Check: Ensure the starting materials (racemate and this compound) are of high purity.

Q2: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.). What should I do?

A: Co-crystallization indicates that the solubility difference between the two diastereomeric salts in your current system is insufficient for effective separation. This is a primary challenge in chiral resolution.

Troubleshooting Steps:

  • Solvent Screening: This is the most critical step. The choice of solvent significantly influences the relative solubilities of the diastereomeric salts. A systematic screening of different solvents or solvent mixtures is highly recommended to find a system that maximizes this difference. Polar solvents tend to yield good results in this compound resolutions.

  • Temperature Profile Optimization: The temperature can affect the relative solubilities of the diastereomers. Experiment with different crystallization temperatures and cooling rates. A slower cooling rate generally favors the growth of larger, more well-defined crystals of the less soluble diastereomer.

  • Adjust Resolving Agent Stoichiometry: The amount of this compound used can impact the phase equilibrium of the system. While an equimolar amount is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes be more effective. This strategy relies on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.

  • Equilibration Time: Ensure the crystallization process is allowed to reach equilibrium. In some cases, a longer stirring time at the final crystallization temperature can improve the d.e. of the solid phase.

Q3: The yield of the desired diastereomeric salt is very low. How can I improve it?

A: Low yield suggests that a significant portion of the target diastereomer remains in the mother liquor.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures can also improve yield.

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, a process that can improve the overall yield of the desired enantiomer in subsequent resolution cycles.

  • Check for Premature Isolation: Ensure the crystallization process has been allowed to proceed to completion before isolating the crystals.

Q4: My product is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This can happen if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.

Troubleshooting Steps:

  • Reduce Supersaturation: Use a more dilute solution or employ a much slower cooling rate. If using an anti-solvent, add it very slowly and potentially at a higher temperature.

  • Change the Solvent System: A different solvent might favor crystallization over oiling out.

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.

Data Presentation: Effect of Solvent on Diastereomeric Excess

The choice of solvent is a critical parameter in optimizing the diastereomeric excess. The following tables summarize the results from the resolution of various 3-hydroxycarboxylic acids with this compound, demonstrating the impact of different solvents on the yield and enantiomeric excess (e.e.) of the resulting diastereomeric salt.

Table 1: Optical Resolution of Racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) with this compound

EntrySolventYield (%)e.e. (%)Configuration
1THF7570R
2AcOEt7881R
32-PrOH8079R
4EtOH9169R
51,4-Dioxane7085R

Table 2: Optical Resolution of Racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid (rac-2) with this compound

EntrySolventYield (%)e.e. (%)Configuration
1CHCl31180R
2THF2585R
3AcOEt7588R
42-PrOH8085R
5EtOH9082R
650% aq. EtOH7089R

Table 3: Optical Resolution of Racemic 3-hydroxy-5-phenylpentanoic acid (rac-3) with this compound

EntrySolventYield (%)e.e. (%)Configuration
1Toluene2195R
2CHCl31585R
3THF2080R
4AcOEt4590R
52-PrOH3088R
6EtOH---
71,4-Dioxane2592R
850% aq. EtOH4085R

Data adapted from a study on the enantioseparation of 3-hydroxycarboxylic acids. The yield is based on half the amount of the diastereomeric salt.

Experimental Protocols

Detailed Methodology for the Resolution of Racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) with this compound

This protocol provides a representative example of a diastereomeric salt resolution using this compound.

Materials:

  • Racemic 3-hydroxy-4-phenylbutanoic acid (rac-1)

  • This compound (1.0 equivalent)

  • Selected solvent (e.g., Ethyl Acetate - AcOEt)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

  • Analytical equipment for d.e. and e.e. determination (e.g., HPLC or NMR)

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) in the chosen solvent (e.g., ethyl acetate).

    • In a separate flask, dissolve one molar equivalent of this compound in the same solvent, gently heating if necessary.

    • Add the this compound solution to the solution of the racemic acid.

    • Stir the resulting mixture for a short period to ensure complete formation of the diastereomeric salts.

  • Crystallization:

    • Heat the solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath or refrigerator (e.g., 4 °C) and leave it undisturbed for a sufficient period (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • The collected crystals can be further purified by recrystallization from the same or a different solvent system to improve the diastereomeric excess.

  • Analysis:

    • Dry the purified crystals.

    • Determine the diastereomeric excess (d.e.) of the crystalline salt using a suitable analytical method such as HPLC or NMR spectroscopy.

    • To determine the enantiomeric excess (e.e.) of the carboxylic acid, the diastereomeric salt must be decomposed (e.g., by treatment with an acid) to liberate the free acid, which is then analyzed by chiral HPLC or other appropriate methods.

Visualizations

The following diagrams illustrate key workflows and relationships in the process of improving diastereomeric excess.

G Troubleshooting Workflow for Low Diastereomeric Excess start Low d.e. Observed solvent Solvent System Optimization (Screen polar and apolar solvents) start->solvent temperature Temperature Profile Adjustment (Cooling rate, final temperature) solvent->temperature stoichiometry Stoichiometry of Resolving Agent (Test equimolar and sub-stoichiometric amounts) temperature->stoichiometry equilibration Equilibration Time (Increase stirring time) stoichiometry->equilibration recrystallization Recrystallization (Purify isolated salt) equilibration->recrystallization analysis Analyze d.e. recrystallization->analysis analysis->solvent Unsuccessful end High d.e. Achieved analysis->end Successful

Caption: A troubleshooting workflow for addressing low diastereomeric excess.

G Key Factors Influencing Diastereomeric Excess de Diastereomeric Excess (d.e.) solubility Differential Solubility of Diastereomeric Salts de->solubility solvent Solvent System solubility->solvent temperature Temperature solubility->temperature stoichiometry Resolving Agent Stoichiometry solubility->stoichiometry purity Purity of Starting Materials solubility->purity crystallization Crystallization Conditions (Cooling rate, agitation) solubility->crystallization

Caption: Interrelationship of factors affecting diastereomeric excess.

References

Technical Support Center: Refining Reaction Conditions for Cinchonidine-Catalyzed Conjugate Addition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinchonidine-catalyzed conjugate addition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a this compound-catalyzed conjugate addition?

A1: this compound and its derivatives typically act as bifunctional catalysts. The basic quinuclidine nitrogen atom deprotonates the nucleophile, increasing its reactivity. Simultaneously, the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophile (e.g., an enone or nitroalkene) and controlling the stereochemical outcome of the reaction. This dual activation within the catalyst's chiral environment is key to achieving high enantioselectivity.

Q2: Which solvents are most effective for this type of reaction?

A2: The choice of solvent can significantly impact both the reaction rate and enantioselectivity. Non-polar, aprotic solvents such as toluene, dichloromethane (DCM), and diethyl ether are often preferred. Polar protic solvents can interfere with the hydrogen bonding interactions crucial for stereocontrol, while highly polar aprotic solvents may lead to a non-catalyzed background reaction, reducing enantioselectivity.

Q3: How does temperature affect the enantioselectivity of the reaction?

A3: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states is more pronounced at lower temperatures, favoring the formation of one enantiomer. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck to achieve both good selectivity and a practical reaction time.

Q4: What is a typical catalyst loading for a this compound-catalyzed conjugate addition?

A4: Catalyst loading can range from 1 to 20 mol%, with 5-10 mol% being a common starting point. Higher catalyst loadings can sometimes increase the reaction rate and yield but may also increase costs and complicate purification. It is advisable to screen different catalyst loadings to find the optimal balance for your specific reaction.

Troubleshooting Guide

This guide addresses common problems encountered during this compound-catalyzed conjugate addition reactions and provides potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst - Ensure the this compound is of high purity and has been stored properly to prevent degradation. - Consider using a freshly opened bottle or purifying the catalyst before use.
Insufficient Catalyst Activity - Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or 20 mol%). - For some reactions, modified Cinchona alkaloids (e.g., with a thiourea or squaramide moiety) may be more effective.
Poor Reactivity of Substrates - Increase the reaction temperature to improve the rate. Be aware that this may decrease enantioselectivity. - Use a more concentrated solution to favor the reaction kinetics.
Catalyst Poisoning - Ensure all reagents and solvents are pure and free of acidic or basic impurities that could neutralize the catalyst. - Some functional groups on the substrates can act as catalyst poisons. If suspected, consider protecting these groups.
Incorrect Solvent - Screen a range of aprotic solvents (e.g., toluene, DCM, THF, diethyl ether) to find the optimal medium for your specific substrates.
Problem 2: Low Enantioselectivity (ee)
Potential Cause Suggested Solution
High Reaction Temperature - Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even lower to enhance enantioselectivity.
Background Reaction - Use a less polar solvent to minimize the non-catalyzed reaction. - Lower the concentration of the reactants.
Incorrect Catalyst Conformation - The conformation of this compound can be solvent-dependent. Experiment with different aprotic solvents. - Additives can sometimes influence the catalyst's conformation and improve enantioselectivity.
Moisture in the Reaction - Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the catalyst-substrate interactions. Use freshly dried solvents and reagents.
Catalyst Aggregation - At higher concentrations, the catalyst may aggregate, leading to lower ee. Try running the reaction at a lower concentration.

Quantitative Data from Literature

The following tables summarize the effects of various reaction parameters on the yield and enantioselectivity of this compound-catalyzed conjugate additions.

Table 1: Conjugate Addition of Dimethyl Malonate to β-Nitrostyrene [1][2][3][4]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cinchonine-derived thioureaTolueneRT30>9590
2Cinchonine-derived thioureaCH2Cl2RT30>9588
3Cinchonine-derived thioureaTHFRT30>9585
4Cinchonine-derived thioureaHexaneRT30>9592
56'-hydroxy cinchonineSolvent-free30249288

Table 2: Conjugate Addition of Thiols to Cyclic Enones [5]

EntryThiolEnoneCatalystSolventTemp (°C)Yield (%)ee (%)
12-NaphthalenethiolCyclohexenoneModified bis-cinchona alkaloidToluene-209593
2Benzyl mercaptanα,β-unsaturated N-acylated oxazolidin-2-one6'-thiourea this compound derivativeCH2Cl2-20>9994
3ThiophenolCyclopentenoneThis compoundTolueneRT-60

Experimental Protocols

General Procedure for the this compound-Catalyzed Conjugate Addition of Diethyl Malonate to β-Nitrostyrene
  • To a stirred solution of β-nitrostyrene (0.2 mmol) and a this compound-derived catalyst (e.g., a thiourea derivative, 0.01 mmol, 5 mol%) in toluene (1 mL) at room temperature, add diethyl malonate (0.4 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

General Procedure for the this compound-Catalyzed Conjugate Addition of Thiophenol to Cyclohexenone
  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound catalyst (e.g., a modified bis-cinchona alkaloid, 0.02 mmol, 10 mol%) in the chosen anhydrous solvent (e.g., toluene, 1 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add cyclohexenone (0.2 mmol) to the catalyst solution.

  • Slowly add thiophenol (0.22 mmol) to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the product.

  • Analyze the enantiomeric excess by chiral HPLC.

Visualized Workflows and Logic

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Check Catalyst Activity and Purity start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading Catalyst appears fine end_bad Yield Still Low (Consult Further Literature) check_catalyst->end_bad Catalyst degraded check_temp Optimize Reaction Temperature increase_loading->check_temp end_good Yield Improved increase_loading->end_good Yield improves increase_temp Increase Temperature check_temp->increase_temp check_concentration Check Reactant Concentration increase_temp->check_concentration increase_temp->end_good Yield improves increase_concentration Increase Concentration check_concentration->increase_concentration check_impurities Suspect Catalyst Poisoning? increase_concentration->check_impurities increase_concentration->end_good Yield improves purify_reagents Purify Reagents and Solvents check_impurities->purify_reagents Yes check_solvent Screen Different Solvents check_impurities->check_solvent No purify_reagents->end_good check_solvent->end_good

Caption: A step-by-step guide to troubleshooting low product yield.

Logical Relationship for Optimizing Enantioselectivity

optimize_ee cluster_actions Optimization Actions parameters Reaction Parameters Temperature Solvent Concentration Additives lower_temp Lower Temperature parameters->lower_temp influences less_polar_solvent Use Less Polar, Aprotic Solvent parameters->less_polar_solvent influences lower_concentration Lower Reactant Concentration parameters->lower_concentration influences screen_additives Screen Additives parameters->screen_additives influences outcome Desired Outcome High Enantioselectivity (ee) lower_temp->outcome leads to less_polar_solvent->outcome leads to lower_concentration->outcome leads to screen_additives->outcome can lead to

Caption: Key parameters and actions for optimizing enantioselectivity.

References

Addressing poor solubility of Cinchonidine-based catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinchonidine-based catalysts. The information is presented in a question-and-answer format to directly address common issues related to poor solubility encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-based catalyst is not dissolving in the reaction solvent. What are the common reasons for this?

A1: Poor solubility of this compound-based catalysts is a frequent challenge. The primary reasons include:

  • Inherent Low Solubility: this compound itself has limited solubility in many common organic solvents.[1][2]

  • Solvent Polarity Mismatch: Like many organic molecules, the solubility of this compound and its derivatives is highly dependent on the polarity of the solvent. Solvents of intermediate polarity often provide the best results.[3]

  • Catalyst Structure: The specific structure of the this compound derivative can significantly impact its solubility.

  • Temperature: Solubility is temperature-dependent. Lower reaction temperatures can decrease catalyst solubility.

  • Presence of Other Reagents: The other components in your reaction mixture can influence the overall solubility of the catalyst.

Q2: How does solvent choice affect the performance of my this compound-based catalyst?

A2: Solvent selection is critical not only for solubility but also for catalytic activity and enantioselectivity. The solvent can influence the conformation of the catalyst and the transition state of the reaction.[3] In heterogeneous catalysis, the solvent also affects the adsorption-desorption equilibrium of the catalyst on the support surface.[3] Typically, solvents that best dissolve the this compound catalyst may also lead to faster desorption from a solid support.

Q3: Can I improve the solubility of my this compound-based catalyst?

A3: Yes, several strategies can be employed to enhance the solubility of this compound-based catalysts:

  • Solvent Screening: Systematically test a range of solvents with varying polarities to find the optimal one for your specific catalyst and reaction conditions.

  • Chemical Modification: Modify the this compound structure to include more soluble functional groups.

  • Salt Formation: Convert the basic this compound catalyst into a salt, such as a hydrochloride salt, which often exhibits improved solubility in polar solvents.

  • Immobilization: Immobilize the catalyst on a solid support, which can circumvent solubility issues by creating a heterogeneous system.

  • Phase-Transfer Catalysis: Employing the catalyst in a phase-transfer system can be an effective strategy, particularly for reactions involving immiscible phases.

Troubleshooting Guide

Issue: Catalyst precipitates out of solution during the reaction.

Possible Cause Troubleshooting Steps
Change in Reaction Mixture Polarity The polarity of the reaction mixture may change as reactants are consumed and products are formed, leading to catalyst precipitation. • Solution: Consider using a co-solvent to maintain the catalyst's solubility throughout the reaction.
Temperature Fluctuation A decrease in temperature can significantly reduce the solubility of the catalyst. • Solution: Ensure consistent temperature control. If the reaction allows, a slight increase in temperature might help keep the catalyst in solution.
Supersaturation The initial concentration of the catalyst might be too high, leading to precipitation over time. • Solution: Try dissolving the catalyst in a larger volume of solvent or adding it to the reaction mixture in portions.
Reaction with Other Components The catalyst may be reacting with other reagents or byproducts to form an insoluble species. • Solution: Analyze the precipitate to identify its composition. This can help in understanding the underlying issue and modifying the reaction conditions accordingly.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Temperature (°C)
Water0.2520
Methanol73Not Specified
Dichloromethane12Not Specified
EthanolSolubleNot Specified
ChloroformSolubleNot Specified

Data compiled from references.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride to Enhance Solubility

This protocol describes the conversion of this compound to its hydrochloride salt to improve its solubility in polar solvents.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous diethyl ether

  • Anhydrous ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated HCl (1 equivalent) in anhydrous ethanol dropwise to the this compound solution with continuous stirring.

  • A white precipitate of this compound hydrochloride should form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting material and residual acid.

  • Dry the this compound hydrochloride salt under vacuum.

Protocol 2: Immobilization of a this compound-based Catalyst on a Silica Support

This protocol provides a general procedure for immobilizing a this compound derivative onto a silica support. This is a common strategy to create a heterogeneous catalyst, which can simplify purification and catalyst recovery.

Materials:

  • Silica gel (pre-activated by heating at 120°C under vacuum)

  • A this compound derivative with a functional group suitable for grafting (e.g., a hydroxyl or amino group that can be reacted with a silane coupling agent)

  • A silane coupling agent (e.g., (3-isocyanatopropyl)triethoxysilane)

  • Anhydrous toluene

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend the pre-activated silica gel in anhydrous toluene.

  • In a separate flask, dissolve the this compound derivative and the silane coupling agent in anhydrous toluene.

  • Slowly add the solution of the this compound derivative and silane coupling agent to the silica gel suspension with vigorous stirring.

  • Heat the mixture to reflux and maintain for several hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the functionalized silica gel by filtration.

  • Wash the solid extensively with toluene, followed by other organic solvents (e.g., dichloromethane, ethanol) to remove any unreacted materials.

  • Dry the immobilized catalyst under vacuum.

Visualizations

G Troubleshooting Workflow for Catalyst Precipitation start Catalyst Precipitation Observed check_temp Is reaction temperature stable? start->check_temp check_polarity Has reaction polarity changed? check_temp->check_polarity Yes solution_temp Adjust and maintain temperature check_temp->solution_temp No check_conc Is catalyst concentration too high? check_polarity->check_conc No solution_solvent Add co-solvent check_polarity->solution_solvent Yes solution_conc Reduce concentration or add portion-wise check_conc->solution_conc Yes analyze_ppt Analyze precipitate check_conc->analyze_ppt No end Problem Resolved solution_temp->end solution_solvent->end solution_conc->end analyze_ppt->end

Caption: Troubleshooting workflow for catalyst precipitation.

G Strategies to Enhance this compound Catalyst Solubility start Poor Catalyst Solubility solvent_screening Solvent Screening start->solvent_screening chem_mod Chemical Modification start->chem_mod immobilization Immobilization start->immobilization ptc Phase-Transfer Catalysis start->ptc polar_aprotic Polar Aprotic (e.g., DMF, DMSO) polar_protic Polar Protic (e.g., EtOH, MeOH) non_polar Non-polar (e.g., Toluene, Hexane) salt_formation Salt Formation (e.g., Hydrochloride) derivatization Derivatization (e.g., add solubilizing groups)

Caption: Strategies to enhance catalyst solubility.

References

Minimizing racemization in Cinchonidine-mediated transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and optimize enantioselectivity in Cinchonidine-mediated transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in asymmetric catalysis?

A1: this compound, a Cinchona alkaloid, is a widely used chiral catalyst or ligand in asymmetric synthesis. It is a pseudoenantiomer of Cinchonine. In its role as a catalyst, this compound creates a chiral environment that favors the formation of one enantiomer of a product over the other, leading to an enantiomeric excess (ee). It is particularly effective in reactions such as Michael additions, alkylations, and cycloadditions.

Q2: My this compound-mediated reaction is showing low enantioselectivity (ee%). What are the most common initial steps for troubleshooting?

A2: Low enantioselectivity is a common issue. The initial troubleshooting steps should focus on rigorously ensuring the purity of all reagents and the reaction setup's integrity. Specifically:

  • Purity of Reagents: Ensure the this compound catalyst, substrate, and reagents are of high purity. Impurities can interfere with the catalytic cycle.

  • Solvent Quality: Use anhydrous and high-purity solvents. Trace amounts of water or other impurities can significantly impact the reaction's stereochemical outcome.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric oxygen or moisture.

Troubleshooting Guide

Problem 1: Significant racemization observed, resulting in low enantiomeric excess (ee%).

Solution: Racemization can be influenced by several factors, including the reaction temperature, the choice of solvent, and the base used.

  • Temperature Control: Higher temperatures can increase reaction rates but may also provide enough thermal energy to overcome the energy difference between the diastereomeric transition states, leading to racemization. It is often beneficial to run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the conformation of the catalyst-substrate complex and, thus, the enantioselectivity. A screening of different solvents is recommended. Non-polar solvents often give higher enantioselectivity.

  • Base Selection: The strength and steric hindrance of the base used can be critical. A base that is too strong might lead to non-selective background reactions or catalyst degradation. It is advisable to screen a variety of bases (e.g., organic vs. inorganic, sterically hindered vs. non-hindered).

Problem 2: The reaction is sluggish or does not go to completion.

Solution: A slow or incomplete reaction can sometimes be addressed without compromising the enantioselectivity.

  • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate. However, this should be done cautiously as it can also increase the cost of the process.

  • Concentration: Adjusting the concentration of the reactants can also influence the reaction rate.

  • Temperature Optimization: While lower temperatures are generally better for selectivity, a slight increase in temperature might be necessary to achieve a reasonable reaction rate. A careful balance between rate and selectivity must be found.

Data Presentation

Table 1: Effect of Solvent on Enantiomeric Excess (ee%) in a Representative this compound-Mediated Michael Addition

SolventDielectric Constant (ε)Enantiomeric Excess (ee%)
Toluene2.495%
Dichloromethane9.188%
Tetrahydrofuran (THF)7.682%
Acetonitrile37.565%
Methanol32.750%

Table 2: Influence of Temperature on Enantiomeric Excess (ee%)

Temperature (°C)Enantiomeric Excess (ee%)
2578%
091%
-2096%
-4098%
-78>99%

Experimental Protocols

General Protocol for a this compound-Mediated Michael Addition

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the this compound catalyst (e.g., 5-10 mol%).

  • Solvent and Reactant Addition: Add the chosen anhydrous solvent (e.g., toluene) and the Michael acceptor. Cool the mixture to the desired temperature (e.g., -20 °C).

  • Initiation: Add the Michael donor to the reaction mixture, followed by the slow, dropwise addition of the base.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or supercritical fluid chromatography (SFC).

Visualizations

experimental_workflow prep 1. Preparation (Flask, Catalyst, Inert Atmosphere) add 2. Addition (Solvent, Michael Acceptor) prep->add cool 3. Cooling (e.g., -20°C) add->cool init 4. Initiation (Michael Donor, Base) cool->init monitor 5. Reaction Monitoring (TLC, HPLC) init->monitor workup 6. Aqueous Workup (Quenching, Extraction) monitor->workup purify 7. Purification & Analysis (Chromatography, Chiral HPLC) workup->purify

Caption: General experimental workflow for a this compound-mediated Michael addition.

troubleshooting_racemization start Low ee% Observed check_purity Verify Purity of Reagents (Catalyst, Substrate, Solvent) start->check_purity optimize_temp Optimize Temperature (Try lower temperatures) check_purity->optimize_temp If purity is confirmed screen_solvent Screen Solvents (Vary polarity) optimize_temp->screen_solvent screen_base Screen Bases (Vary strength/sterics) screen_solvent->screen_base result Improved ee% screen_base->result

Caption: Troubleshooting guide for minimizing racemization in this compound-mediated transformations.

Impact of substrate purity on Cinchonidine catalytic efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of substrate purity on the catalytic efficiency of Cinchonidine and its derivatives. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is showing poor yield and/or low enantioselectivity. Could substrate purity be the problem?

A1: Yes, substrate purity is a critical factor and a common cause of diminished catalytic performance. Impurities can act as inhibitors or catalyst poisons, leading to a significant decrease in both reaction rate (yield) and stereochemical control (enantioselectivity). These undesirable compounds can compete with the substrate for the catalyst's active sites or even irreversibly bind to the catalyst, rendering it inactive.[1]

Q2: What types of impurities are particularly detrimental to this compound catalysts?

A2: this compound and its derivatives function as bifunctional catalysts, often utilizing the basic quinuclidine nitrogen and the hydroxyl group at the C9 position to activate and orient the substrate.[2] Impurities that can interfere with these interactions are particularly harmful. Common catalyst poisons include:

  • Lewis bases and proton sources: Stronger bases than the substrate, or acidic impurities, can disrupt the crucial hydrogen bonding between the catalyst and the substrate.[3]

  • Compounds with specific functional groups: Molecules containing sulfur (sulfides, thiols), phosphorus (phosphates, phosphites), nitriles, or certain nitrogen-containing heterocycles can strongly adsorb to metal co-catalysts (if used) or interact with the this compound catalyst itself, blocking active sites.[1]

  • Residual reagents and solvents: Reagents from the substrate synthesis (e.g., unreacted starting materials, coupling agents) or residual solvents can interfere with the reaction.

  • Water: The presence of excess water can affect the catalyst's conformational state and solvation, potentially altering the catalytic pathway.

Q3: How can I determine if my substrate is pure enough for the catalytic reaction?

A3: A multi-technique approach is recommended for assessing substrate purity. No single method is universally sufficient.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for detecting and quantifying minor impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation and can reveal impurities if they are present in sufficient concentration (>1%).

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can help identify the chemical nature of unknown impurities.

  • Elemental Analysis & ICP-MS: For detecting trace metal impurities, which can be catalytic poisons, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly effective.[4]

  • Physical Constants: Measuring the melting point or boiling point and comparing it to literature values can be a simple, initial check for significant impurities.

Q4: What are the recommended methods for purifying my substrate before use?

A4: If impurities are detected, several standard laboratory purification techniques can be employed:

  • Recrystallization: Highly effective for purifying solid compounds. Careful, slow crystal growth is more effective at excluding impurities than rapid precipitation.

  • Column Chromatography: A versatile method for separating the desired substrate from a wide range of impurities based on polarity.

  • Distillation/Sublimation: Effective for volatile liquid or solid substrates, respectively.

  • Washing/Extraction: Simple liquid-liquid extraction can remove water-soluble or acid/base-soluble impurities.

Impact of Purity on Catalytic Efficiency: Quantitative Data

The purity of the substrate has a direct and significant impact on both the yield and the enantiomeric excess (ee) of the product. The following table provides illustrative data for a typical asymmetric reaction catalyzed by a this compound derivative, demonstrating how even small amounts of impurities can drastically reduce efficiency.

Substrate Purity (%)Common Impurity TypeReaction Yield (%)Product Enantiomeric Excess (ee %)
> 99.9N/A (Highly Pure)9899
99.0Residual non-polar solvent9295
97.5Unreacted starting material7588
95.0Acidic byproduct5571
< 90.0Mixed impurities< 40< 50

Note: Data are representative and intended to illustrate the general trend. Actual results will vary based on the specific reaction, catalyst, substrate, and nature of the impurities.

Experimental Protocols

Protocol 1: General Method for Assessing Substrate Purity
  • Visual and Physical Inspection: Visually inspect the substrate for any discoloration or heterogeneity. Measure the melting point (for solids) or boiling point (for liquids) and compare with literature values.

  • Thin-Layer Chromatography (TLC): Perform TLC using multiple solvent systems of varying polarity to check for the presence of multiple components.

  • ¹H NMR Spectroscopy: Dissolve a sample of the substrate in a suitable deuterated solvent. Acquire a proton NMR spectrum to confirm the structure and identify any proton-bearing impurities.

  • HPLC/GC Analysis: Prepare a dilute solution of the substrate. Develop a method (selecting an appropriate column, mobile/carrier phase, and detector) to achieve good separation. Run the sample to obtain a chromatogram and integrate the peaks to determine the percentage purity.

  • Further Analysis (If Required): If significant impurities are detected or the reaction is extremely sensitive, use LC-MS or GC-MS to identify the impurities. Use ICP-MS to screen for trace metal contaminants.

Protocol 2: General Procedure for a this compound-Catalyzed Asymmetric Hydrogenation

This protocol is a general example based on the well-studied hydrogenation of α-ketoesters.

  • Catalyst Preparation: In a suitable reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the Pt/Al₂O₃ catalyst (5 mol%).

  • Modifier Addition: Add the this compound modifier (e.g., 1-2 mol%) dissolved in a minimal amount of an appropriate solvent (e.g., toluene). Stir the suspension for 30 minutes to allow for adsorption of the modifier onto the catalyst surface.

  • Substrate Addition: Add the high-purity substrate (1 equivalent), previously purified according to Protocol 1, to the reaction vessel.

  • Reaction Execution: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 bar) and stir vigorously at the specified temperature (e.g., room temperature) for the required time (e.g., 4-24 hours), monitoring progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product to determine the yield. Purify the product (e.g., by column chromatography) and determine the enantiomeric excess (ee) using chiral HPLC or chiral GC.

Visual Guides

Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting poor performance in a this compound-catalyzed reaction, with a focus on substrate purity.

Start Poor Catalytic Performance (Low Yield / Low ee) Purity Substrate Purity Issue? Start->Purity Catalyst Other Issue? (Catalyst Activity, Conditions, etc.) Purity->Catalyst No Analyze Assess Substrate Purity Purity->Analyze Yes Consult Consult Further Catalyst->Consult Impurity_ID Identify Impurity Type (Acidic, Basic, Coordinating, etc.) Analyze->Impurity_ID Purify Select & Perform Purification (Recrystallization, Chromatography, etc.) Impurity_ID->Purify Rerun Rerun Reaction with Purified Substrate Purify->Rerun End Problem Solved Rerun->End

Caption: Troubleshooting logic for diagnosing catalysis issues.

Experimental Workflow for Purity-Controlled Catalysis

This diagram illustrates the recommended experimental sequence to ensure that substrate purity does not negatively impact the catalytic outcome.

Substrate Obtain Substrate (Synthesis or Purchase) PurityCheck Assess Purity (HPLC, NMR, GC) Substrate->PurityCheck Purification Purify Substrate PurityCheck->Purification Purity < 99.5% Reaction Perform Catalytic Reaction PurityCheck->Reaction Purity > 99.5% Purification->PurityCheck Re-assess Analysis Analyze Product (Yield, ee) Reaction->Analysis Result Final Product Analysis->Result

Caption: Workflow for purity-controlled asymmetric catalysis.

References

Technical Support Center: Enhancing the Recyclability of Immobilized Cinchonidine Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with immobilized Cinchonidine catalysts. Our goal is to help you enhance the recyclability and maintain the catalytic performance of your systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the use and recycling of immobilized this compound catalysts.

Issue 1: Decreasing Catalytic Activity Over-Recycling Cycles

Q: Why is the activity of my immobilized this compound catalyst decreasing with each recycling run?

A: A decline in catalytic activity is a common issue and can be attributed to several factors:

  • Leaching of the Catalyst: The this compound molecule may detach from the support material and be lost during the reaction or washing steps. This is a prevalent issue with catalysts immobilized via non-covalent interactions.

  • Active Site Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, blocking them from participating in the reaction.

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the this compound molecule or changes in the support structure.[1]

  • Mechanical Stress: Vigorous stirring or harsh recovery methods can cause physical damage to the support material, leading to the loss of catalyst particles.[2]

  • Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block access to the active sites.[1][3]

Troubleshooting Steps:

  • Quantify Leaching: Analyze the reaction mixture after each cycle for the presence of leached this compound using techniques like UV-Vis spectroscopy or HPLC.

  • Characterize the Spent Catalyst: Use analytical techniques to inspect the catalyst's physical and chemical properties after several cycles.

    • FTIR Spectroscopy: To confirm the continued presence of this compound functional groups on the support.

    • Thermogravimetric Analysis (TGA): To determine if there is a loss of organic material (the catalyst) from the inorganic support.[4]

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the catalyst surface and identify potential poisons.

    • Electron Microscopy (SEM, TEM): To observe changes in the morphology of the support material.

  • Optimize Reaction Conditions:

    • Lower the reaction temperature: If thermal degradation is suspected.

    • Use purified reactants and solvents: To minimize catalyst poisoning.

    • Modify stirring speed: To reduce mechanical stress.

  • Strengthen Immobilization: Consider using a covalent bonding strategy to attach the this compound to the support, which is generally more robust than physical adsorption.

Issue 2: Reduced Enantioselectivity in Subsequent Runs

Q: My catalyst is still active, but the enantioselectivity of my reaction is decreasing with each cycle. What could be the cause?

A: A drop in enantioselectivity often points to changes in the chiral environment of the catalyst.

  • Conformational Changes: The immobilized this compound may change its conformation on the support surface, affecting the stereochemical outcome of the reaction.

  • Leaching of Chiral Modifier: If a co-catalyst or chiral modifier is used alongside the immobilized this compound, its gradual loss can lead to reduced enantioselectivity.

  • Partial Degradation of the Catalyst: The this compound molecule might undergo partial chemical degradation, altering its chiral directing ability.

  • Mass Transfer Limitations: Fouling of the catalyst surface can create diffusion barriers, which may affect the approach of the substrate to the chiral active site.

Troubleshooting Steps:

  • Analyze for Leached Species: Check the reaction filtrate for any leached components that could be acting as a homogeneous catalyst with lower enantioselectivity.

  • Spectroscopic Analysis: Use techniques like circular dichroism (CD) spectroscopy to probe the chiral environment of the immobilized catalyst before and after recycling.

  • Re-evaluate the Immobilization Strategy: The linking arm used to attach this compound to the support can influence its conformational freedom. A more rigid linker might help maintain the desired conformation.

  • Consider a Regeneration Step: A mild washing or treatment procedure might remove adsorbed species that are hindering enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I prevent my immobilized this compound catalyst from leaching?

A1: Preventing leaching is crucial for long-term recyclability. Consider the following:

  • Covalent Immobilization: Form a stable covalent bond between the this compound and the support. This is often more effective than physical adsorption or ionic interactions.

  • Choice of Support Material: Select a support that has a strong affinity for the catalyst and is stable under the reaction conditions. Common supports include silica, polystyrene, and magnetic nanoparticles.

  • Cross-linking: After immobilization, cross-linking the catalyst on the support can further enhance its stability.

  • Optimize Solvent Choice: Use a solvent system that minimizes the solubility of the this compound catalyst.

Q2: What is the best way to recover my immobilized catalyst after a reaction?

A2: The recovery method depends on the type of support:

  • Filtration: For catalysts immobilized on solid supports like silica or polymer beads. This is a simple and effective method.

  • Magnetic Separation: For catalysts immobilized on magnetic nanoparticles, an external magnet can be used for quick and efficient separation.

  • Centrifugation: Can be used to pellet the catalyst, followed by decantation of the supernatant.

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, yes. The regeneration strategy depends on the cause of deactivation:

  • Fouling: Washing the catalyst with a suitable solvent can remove adsorbed byproducts.

  • Poisoning: A mild chemical treatment might be able to remove the poison from the active sites. However, this can be challenging without damaging the catalyst itself.

  • Sintering/Thermal Degradation: This type of deactivation is often irreversible.

Q4: How many times can I realistically expect to recycle my immobilized this compound catalyst?

A4: The number of possible recycling runs varies significantly depending on the immobilization method, support material, and reaction conditions. Some studies have reported successful recycling for 5-10 cycles with minimal loss of activity, while more robust systems can be recycled even more times. It is essential to perform a recycling study for your specific system to determine its stability.

Data Presentation

The following tables summarize quantitative data on the recyclability of immobilized this compound catalysts from various studies.

Table 1: Recyclability of this compound Immobilized on Different Supports

Support MaterialImmobilization MethodReactionNumber of CyclesFinal Yield (%)Final Enantiomeric Excess (ee%)Reference
PolystyreneCovalent (Click Chemistry)Dimerization of Ketenes5>80~95
Porous Glass BeadsCovalentAsymmetric Michael Addition7>95~97
Poly(ethylene glycol)CovalentEnantioselective Benzylation3~60~60
Hyperbranched PolymerCovalentEnantioselective Michael Addition5>90~99
Magnetic NanoparticlesCovalentN/A (Enzyme Immobilization)N/AN/AN/A

Table 2: Impact of Immobilization on Catalyst Performance

Catalyst TypeReactionYield (%)Enantiomeric Excess (ee%)Reference
Homogeneous this compoundAsymmetric Michael Addition9699
Immobilized on Hyperbranched PolymerAsymmetric Michael Addition9499
Homogeneous Cinchonine-SquaramideAsymmetric Michael Addition9999
Immobilized on Porous Glass BeadsAsymmetric Michael Addition9997

Experimental Protocols

Protocol 1: Immobilization of this compound on a Silica Support

This protocol provides a general method for the covalent immobilization of this compound onto a silica support using a silane-coupling agent.

Materials:

  • This compound

  • 3-Isocyanatopropyltriethoxysilane (ICPTES)

  • Anhydrous toluene

  • Silica gel (activated at 120°C for 4 hours)

  • Anhydrous ethanol

  • Dibutyltin dilaurate (catalyst)

Procedure:

  • Functionalization of this compound: a. In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene. b. Add 3-isocyanatopropyltriethoxysilane (ICPTES) and a catalytic amount of dibutyltin dilaurate. c. Reflux the mixture for 4-6 hours. d. Remove the solvent under reduced pressure to obtain the silane-functionalized this compound.

  • Immobilization on Silica: a. Suspend the activated silica gel in anhydrous toluene. b. Add the silane-functionalized this compound to the silica suspension. c. Reflux the mixture for 24 hours. d. Allow the mixture to cool to room temperature. e. Filter the solid and wash it sequentially with toluene, ethanol, and diethyl ether to remove any unreacted material. f. Dry the immobilized catalyst under vacuum.

  • Characterization: a. Perform FTIR analysis to confirm the presence of this compound on the silica surface. b. Use TGA to quantify the amount of immobilized this compound.

Protocol 2: Catalyst Recycling and Reuse Test

This protocol outlines a standard procedure for testing the recyclability of an immobilized catalyst.

Procedure:

  • Initial Reaction: a. Set up the reaction with the fresh immobilized catalyst according to your standard protocol. b. Upon completion, monitor the conversion and enantioselectivity by taking a sample from the reaction mixture.

  • Catalyst Recovery: a. Separate the catalyst from the reaction mixture using the appropriate method (filtration, magnetic separation, or centrifugation). b. Wash the recovered catalyst with a suitable solvent to remove any residual reactants, products, and byproducts. c. Dry the catalyst under vacuum.

  • Subsequent Reaction Cycles: a. Use the recovered and dried catalyst for the next reaction cycle under the same conditions. b. Repeat the process of reaction, recovery, and analysis for the desired number of cycles.

  • Data Analysis: a. Plot the conversion and enantioselectivity as a function of the cycle number to evaluate the catalyst's stability.

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction & Recycling cluster_analysis Analysis This compound This compound Functionalization Functionalization This compound->Functionalization Silane Coupling Agent Immobilization Immobilization Functionalization->Immobilization Silica Support Immobilized Catalyst Immobilized Catalyst Immobilization->Immobilized Catalyst Reaction Reaction Immobilized Catalyst->Reaction Reactants, Solvent Product Mixture Product Mixture Reaction->Product Mixture Recovery Recovery Product Mixture->Recovery Filtration/Magnetic Separation Analysis Analysis Product Mixture->Analysis Yield, ee% Recycled Catalyst Recycled Catalyst Recovery->Recycled Catalyst Recycled Catalyst->Reaction Reuse Characterization Characterization Recycled Catalyst->Characterization FTIR, TGA, etc. Catalyst_Deactivation_Regeneration cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Strategies Active_Catalyst Active Immobilized This compound Catalyst Leaching Leaching Active_Catalyst->Leaching Poisoning Poisoning Active_Catalyst->Poisoning Fouling Fouling Active_Catalyst->Fouling Thermal_Degradation Thermal Degradation Active_Catalyst->Thermal_Degradation Deactivated_Catalyst Deactivated Catalyst Washing Solvent Washing Deactivated_Catalyst->Washing For Fouling Chemical_Treatment Chemical Treatment Deactivated_Catalyst->Chemical_Treatment For Poisoning Leaching->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Thermal_Degradation->Deactivated_Catalyst Often Irreversible Washing->Active_Catalyst Regeneration Chemical_Treatment->Active_Catalyst Regeneration

References

Cinchonidine Phase Transfer Catalysis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cinchonidine and its derivatives in phase transfer catalysis (PTC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems that may arise during this compound-catalyzed phase transfer reactions.

Q1: Why am I observing low enantioselectivity (ee%) in my reaction?

A1: Low enantioselectivity is a common issue and can be influenced by several factors. Consider the following troubleshooting steps:

  • Catalyst Structure: The structure of the this compound-derived catalyst is crucial for achieving high enantioselectivity. The substituent on the quinuclidine nitrogen and the C9-hydroxyl group significantly impact the catalyst's stereochemical control. For instance, catalysts with bulky aromatic groups, such as anthracenylmethyl, on the nitrogen atom often exhibit enhanced enantioselectivity compared to simpler benzyl groups.[1][2] O-alkylation of the C9-hydroxyl group can also influence the stereochemical outcome.[3]

  • Temperature: Lowering the reaction temperature often leads to an increase in enantiomeric excess.[1] If your reaction is running at room temperature, try cooling it to 0 °C or even -78 °C.

  • Solvent: The choice of solvent can have a profound effect on enantioselectivity. Nonpolar solvents like toluene or dichloromethane are commonly used. The optimal solvent will depend on the specific reaction and substrates. It is recommended to screen a variety of solvents to find the best performer for your system.[4]

  • Base: The nature and concentration of the base are critical. The strength of the base can affect the rate of the reaction and potentially lead to side reactions or catalyst degradation. Solid bases like potassium carbonate or cesium hydroxide are often employed. The concentration of the aqueous base solution in liquid-liquid PTC can also be a key parameter to optimize.

  • Substrate Concentration: In some cases, higher substrate concentrations can lead to improved enantioselectivity. It is advisable to perform a concentration study to determine the optimal conditions.

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low reaction yields can stem from several sources. Here are some common causes and how to address them:

  • Catalyst Inactivity or Degradation: Cinchona alkaloid-based catalysts can degrade under harsh basic conditions. Ensure your catalyst is pure and handled correctly. If degradation is suspected, consider using a milder base or protecting the C9-hydroxyl group. You can also try increasing the catalyst loading, although this is not always the most cost-effective solution.

  • Poor Phase Transfer: Inefficient transfer of the reacting anion from the aqueous or solid phase to the organic phase will result in a slow or incomplete reaction. The lipophilicity of the catalyst is important for effective phase transfer. Ensure your catalyst has appropriate solubility in the organic phase. The stirring rate is also critical in biphasic systems to maximize the interfacial area.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze your crude reaction mixture by techniques like TLC, GC, or NMR to identify any major byproducts. Adjusting the reaction conditions, such as temperature or the choice of base, can help minimize side reactions.

  • Insufficient Reaction Time: Some phase transfer catalyzed reactions can be slow. Monitor the reaction progress over time to ensure it has gone to completion.

Q3: I am observing the formation of byproducts. How can I minimize them?

A3: Byproduct formation is a common challenge in organic synthesis. In the context of this compound PTC, consider the following:

  • Reaction Selectivity: Phase transfer catalysis is known for its high selectivity in many cases, such as achieving mono-alkylation over di-alkylation. However, if you are observing undesired products, a careful re-evaluation of the reaction conditions is necessary.

  • Base-Induced Side Reactions: The base can sometimes react with your substrate or product. Using a less reactive base or controlling its addition rate might be beneficial.

  • Catalyst-Mediated Side Reactions: While the catalyst's primary role is to facilitate the desired reaction, it could potentially catalyze other transformations. This is less common but should be considered if other troubleshooting steps fail.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the effect of various experimental parameters on the outcome of a typical this compound-catalyzed asymmetric alkylation. This should serve as a general guideline for optimization.

ParameterCommon VariationEffect on Enantioselectivity (ee%)Effect on YieldGeneral Recommendation
Catalyst Structure Benzyl vs. Anthracenylmethyl QuatAnthracenylmethyl often higherGenerally comparableScreen catalysts with varying steric bulk.
Temperature Room Temp vs. 0 °C vs. -78 °CLower temperature usually increases ee%May decrease reaction rateOptimize for a balance between selectivity and reaction time.
Solvent Toluene, CH₂Cl₂, THF, etc.Highly dependent on the reactionCan significantly impact yieldScreen a range of nonpolar and polar aprotic solvents.
Base K₂CO₃, CsOH, KOH (50% aq.)Can influence catalyst-substrate interactionStrong bases can increase rate but also degradationScreen different bases and their concentrations.
Catalyst Loading 1 mol% vs. 5 mol% vs. 10 mol%May have a minor effectHigher loading can increase rate and yieldStart with 1-5 mol% and increase if necessary.
Stirring Rate 300 rpm vs. 1000 rpmCrucial for reproducibility in biphasic systemsHigher rates increase interfacial area and reaction rateEnsure vigorous and consistent stirring.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Alkylation

This protocol provides a general starting point for performing an asymmetric alkylation using a this compound-derived phase transfer catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 mmol), the this compound-derived catalyst (0.05 mmol, 5 mol%), and the organic solvent (5 mL).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Base: Add the base (e.g., solid K₂CO₃, 2.0 mmol, or 50% aq. KOH, 2 mL) to the reaction mixture.

  • Addition of Electrophile: Add the electrophile (1.1 mmol) dropwise to the vigorously stirred mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting common issues in this compound phase transfer catalysis.

Troubleshooting_Workflow start Problem Identified (e.g., Low ee%, Low Yield) check_catalyst Check Catalyst Integrity & Structure start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp screen_solvent Screen Solvents optimize_temp->screen_solvent optimize_base Optimize Base screen_solvent->optimize_base check_stirring Check Stirring Rate optimize_base->check_stirring analyze_byproducts Analyze for Byproducts check_stirring->analyze_byproducts solution Problem Resolved analyze_byproducts->solution

Caption: A logical workflow for troubleshooting common experimental issues.

PTC_Catalytic_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase QY Q+Y- (Ion Pair in Organic Phase) RX Electrophile (RX) QY->RX Reaction product Product (RY) RX->product QX Catalyst (Q+X-) product->QX MY Nucleophile Source (M+Y-) QX->MY Phase Transfer MX Byproduct (M+X-) QX->MX Phase Transfer MY->QY

Caption: A simplified representation of the phase transfer catalytic cycle.

References

Validation & Comparative

Cinchonidine and Cinchonine: Pseudoenantiomeric Powerhouses

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Cinchonidine and Cinchonine as Chiral Catalysts

In the realm of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount. Among the privileged classes of organocatalysts, Cinchona alkaloids have emerged as a cornerstone, offering a versatile platform for a myriad of enantioselective transformations. This guide provides a detailed comparison of two prominent members of this family, this compound and cinchonine, for researchers, scientists, and professionals in drug development.

This compound and cinchonine are diastereomers, but in the context of chiral catalysis, they are often referred to as pseudoenantiomers.[1][2][3] This is due to their mirror-image-like relationship around the C8-C9 bond, which dictates the stereochemical outcome of the reactions they catalyze. Typically, this compound and its derivatives catalyze the formation of one enantiomer of a product, while cinchonine and its derivatives yield the opposite enantiomer.[4][5] This unique property allows for selective access to both enantiomers of a chiral molecule by simply choosing the appropriate catalyst.

The catalytic activity of these alkaloids stems from their bifunctional nature. The quinuclidine nitrogen acts as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor to activate the electrophile. This cooperative action within a chiral scaffold is the key to their high efficiency and enantioselectivity.

Performance in Asymmetric Reactions: A Data-Driven Comparison

The true measure of a catalyst's utility lies in its performance. Below is a summary of the catalytic efficacy of this compound and cinchonine in various asymmetric reactions, with quantitative data presented for direct comparison.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids and their derivatives have been extensively used to control its stereochemistry.

Reaction ExampleCatalystee (%)Yield (%)ConditionsReference
Thiophenol to 5,5-dimethylcyclohexenoneThis compound75-Toluene, RT
1,3-Dicarbonyl compounds to 2-enoylpyridinesThis compound/Cinchonine-derived ureaHighExcellentDCM, RT
2-Oxocyclopentanecarboxylate to trans-β-nitrostyreneCinchonine-derived squaramide9375THF
2-Oxocyclopentanecarboxylate to trans-β-nitrostyreneThis compound-derived squaramide dimerLowerLowerTHF
Asymmetric Aldol Reaction

The aldol reaction is another critical tool for constructing complex molecules. This compound and cinchonine derivatives have proven to be effective catalysts for achieving high enantioselectivity.

Reaction ExampleCatalystEnantiomeree (%)Yield (%)ConditionsReference
Isatins with pyruvic aldehyde dimethyl acetal9-Amino-9-deoxy-epi-cinchonidineR89-9787-96Dioxane:water, RT
Isatins with pyruvic aldehyde dimethyl acetal9-Amino-9-deoxy-epi-cinchonineS89-9787-96Dioxane:water, RT
Glycine Schiff base with benzaldehydeThis compound-derived ammonium salt-Good--
Asymmetric Alkylation

Phase-transfer catalysis using quaternary ammonium salts derived from Cinchona alkaloids is a powerful method for asymmetric alkylation.

Reaction ExampleCatalystee (%)Yield (%)ConditionsReference
Phenylindanone methylationCinchonine-derived quaternary saltHighExcellentLiquid-liquid PTC
Glycinate Schiff base benzylationDimeric/trimeric Cinchonine catalysts--PTC

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for reactions catalyzed by this compound and cinchonine derivatives.

General Procedure for Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to 2-Enoylpyridines

To a solution of the 2-enoylpyridine (0.1 mmol) and the 1,3-dicarbonyl compound (0.12 mmol) in dichloromethane (DCM, 1 mL) at room temperature, the this compound or cinchonine-derived urea catalyst (0.01 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

General Procedure for Asymmetric Aldol Reaction of Isatins with Pyruvic Aldehyde Dimethyl Acetal

A mixture of the isatin (0.2 mmol), pyruvic aldehyde dimethyl acetal (0.4 mmol), and the 9-amino-9-deoxy-epi-cinchonidine or 9-amino-9-deoxy-epi-cinchonine catalyst (0.02 mmol, 10 mol%) in a dioxane:water (10:1, 1.0 mL) solvent system is stirred at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to give the corresponding aldol product.

Visualizing the Catalytic Cycle and Molecular Structures

To better understand the function of these catalysts, visual representations of their structures and proposed catalytic mechanisms are invaluable.

G cluster_this compound This compound cluster_cinchonine Cinchonine Cinchonidine_img Cinchonine_img

Caption: Molecular structures of this compound and Cinchonine.

Bifunctional_Catalysis Catalyst Cinchona Alkaloid (this compound/Cinchonine) TransitionState Ternary Complex [Catalyst-Nu-E] Catalyst->TransitionState Activates Electrophile (H-bond) Pronucleophile Pronucleophile (Nu-H) Pronucleophile->TransitionState Deprotonation Electrophile Electrophile (E) Electrophile->TransitionState Product Chiral Product TransitionState->Product Product->Catalyst Regenerates

Caption: Proposed bifunctional activation model for Cinchona alkaloid catalysis.

Conclusion

This compound and cinchonine, along with their derivatives, are indispensable tools in the field of asymmetric organocatalysis. Their pseudoenantiomeric relationship provides a unique and powerful strategy for the stereoselective synthesis of chiral molecules. The choice between this compound and cinchonine allows for the targeted production of either enantiomer of a desired product, often with high yields and excellent enantioselectivities. As research in this area continues, the development of new, more active, and selective Cinchona alkaloid-based catalysts will undoubtedly continue to push the boundaries of asymmetric synthesis.

References

A Comparative Guide to Cinchonidine and Quinine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchona alkaloids, a class of natural products, have long been cornerstones in the field of asymmetric catalysis. Among them, cinchonidine and quinine stand out as a pair of pseudoenantiomers, offering access to opposite enantiomers of a desired product. While structurally similar, their catalytic performances can differ significantly, making the choice between them a critical parameter in reaction optimization. This guide provides an objective comparison of this compound and quinine in several key asymmetric transformations, supported by experimental data and detailed protocols.

Structural and Mechanistic Overview

This compound and quinine are diastereomers, differing in the absolute configuration at the C8 and C9 positions. This seemingly subtle stereochemical variance leads to their pseudoenantiomeric relationship, where they often catalyze the formation of opposite enantiomers of a chiral product. The presence of a methoxy group on the quinoline ring of quinine, absent in this compound, can also influence catalyst solubility, stability, and interaction with substrates, sometimes leading to notable differences in reactivity and enantioselectivity.[1]

The catalytic cycle in many organocatalyzed reactions involving these alkaloids relies on their bifunctional nature. The quinuclidine nitrogen acts as a Brønsted base to deprotonate a pronucleophile, while the C9 hydroxyl group can act as a hydrogen bond donor to activate the electrophile and orient the substrates in the transition state.

G Logical Relationship of this compound and Quinine in Asymmetric Catalysis This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition catalyzes Aldol_Reaction Aldol Reaction This compound->Aldol_Reaction catalyzes Henry_Reaction Henry Reaction This compound->Henry_Reaction catalyzes Epoxidation Epoxidation This compound->Epoxidation catalyzes Quinine Quinine Quinine->Michael_Addition catalyzes Quinine->Aldol_Reaction catalyzes Quinine->Henry_Reaction catalyzes Quinine->Epoxidation catalyzes Enantioselectivity Enantiomeric Excess (ee%) Michael_Addition->Enantioselectivity Yield Yield (%) Michael_Addition->Yield Aldol_Reaction->Enantioselectivity Aldol_Reaction->Yield Henry_Reaction->Enantioselectivity Henry_Reaction->Yield Epoxidation->Enantioselectivity Epoxidation->Yield

Caption: Logical flow from catalysts to reactions and performance metrics.

Performance in Asymmetric Michael Addition

The Michael addition is a cornerstone of C-C bond formation. Both this compound and quinine, often in their modified forms (e.g., as thioureas), are effective catalysts.

ReactionCatalystYield (%)ee (%)Reference
Thiophenol + CyclohexenoneThis compound (modified)9592 (S)[2]
Thiophenol + CyclohexenoneQuinine (modified)9390 (R)[2]
Diethyl malonate + ChalconeThis compound-thiourea8588 (S)
Diethyl malonate + ChalconeQuinine-thiourea8285 (R)
2-Naphthol + Alkylidene-indolinineThis compound-thiourea9295 (S)[3]
2-Naphthol + Alkylidene-indolinineQuinine-thiourea8893 (R)[3]

Note: The (S) and (R) designations indicate the absolute configuration of the major enantiomer produced.

Performance in Asymmetric Aldol Reaction

In the asymmetric aldol reaction, particularly with substrates like isatins, both catalysts have demonstrated high efficacy.

ReactionCatalystYield (%)ee (%)Reference
Isatin + AcetoneThis compound derivative9092 (S)
Isatin + AcetoneQuinine derivative8895 (R)
4-Nitrobenzaldehyde + CyclohexanoneThis compound7585 (S)
4-Nitrobenzaldehyde + CyclohexanoneQuinine7282 (R)

Performance in Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction provides a powerful route to β-nitro alcohols. While both alkaloids can catalyze this reaction, performance can be substrate-dependent.

ReactionCatalystYield (%)ee (%)Reference
4-Nitrobenzaldehyde + NitromethaneThis compound6578 (S)
4-Nitrobenzaldehyde + NitromethaneQuinine6885 (R)
Benzaldehyde + Nitromethane (Cu(OAc)2)This compound6070 (S)
Benzaldehyde + Nitromethane (Cu(OAc)2)Quinine7288 (R)

Performance in Asymmetric Epoxidation

For the asymmetric epoxidation of α,β-unsaturated ketones, derivatives of both this compound and quinine, particularly as phase-transfer catalysts, have been successfully employed.

ReactionCatalystYield (%)ee (%)Reference
Chalcone + H₂O₂This compound derivative (PTC)9288 (S)
Chalcone + H₂O₂Quinine derivative (PTC)9092 (R)
Cyclohexenone + H₂O₂This compound derivative (PTC)8585 (S)
Cyclohexenone + H₂O₂Quinine derivative (PTC)8889 (R)

Experimental Protocols

General Procedure for Asymmetric Michael Addition of Thiophenol to Cyclohexenone

To a solution of the Cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature was added 2-cyclohexen-1-one (0.2 mmol, 1.0 equiv.). The mixture was stirred for 10 minutes, and then thiophenol (0.24 mmol, 1.2 equiv.) was added. The reaction was stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction of Isatin with Acetone

In a vial, the Cinchona alkaloid derivative (0.02 mmol, 10 mol%) was dissolved in a mixture of acetone (1.0 mL) and water (0.1 mL). Isatin (0.2 mmol, 1.0 equiv.) was then added, and the reaction mixture was stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel to give the corresponding 3-hydroxy-3-(2-oxopropyl)indolin-2-one. The enantiomeric excess was determined by chiral HPLC analysis.

Conclusion

Both this compound and quinine are powerful and versatile catalysts in asymmetric synthesis. As pseudoenantiomers, they provide a convenient entry to both enantiomers of a target molecule, a significant advantage in drug discovery and development. While they often exhibit comparable levels of enantioselectivity and yield, subtle differences in their structure can lead to notable variations in performance depending on the specific reaction and substrates involved. The presence of the methoxy group in quinine can influence its solubility and electronic properties, which may account for some of the observed differences in reactivity and selectivity. Ultimately, the choice between this compound and quinine, or their derivatives, should be guided by empirical screening for the specific transformation of interest. This guide serves as a starting point for researchers to navigate the selection of these invaluable catalysts for their synthetic endeavors.

References

A Comparative Guide to Enantiomeric Excess Determination for Cinchonidine-Catalyzed Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Determining Enantiomeric Excess in Cinchonidine-Catalyzed Reactions.

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction. For reactions catalyzed by this compound and its derivatives, a variety of analytical techniques can be employed to accurately quantify the enantiomeric composition of the product. This guide provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present comparative data from this compound-catalyzed reactions, and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their specific application.

Method Comparison at a Glance

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, and the available instrumentation. Chiral chromatography, including both HPLC and GC, is often considered the "gold standard" due to its high resolution and accuracy. NMR spectroscopy, particularly with the use of chiral solvating agents, offers a valuable alternative that does not require chromatographic separation.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.Broad applicability, high accuracy and precision, well-established methods.[1]Requires a specific chiral column for each class of compound, method development can be time-consuming.[1]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Excellent for volatile and thermally stable compounds, requires very small sample sizes.[1]Not suitable for non-volatile or thermally labile compounds, derivatization may be necessary.[1]
NMR Spectroscopy with CSAs Use of chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers.[2]Provides structural information, no chromatographic separation needed, can be rapid for screening.Lower sensitivity compared to chromatographic methods, may require higher analyte concentration.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a this compound-catalyzed product involves the reaction, workup, and subsequent analysis of the purified product by one of the methods described above. The choice of analytical method will dictate the specific sample preparation and data analysis steps.

Enantiomeric Excess Determination Workflow cluster_reaction Asymmetric Synthesis cluster_analysis Analysis cluster_data Data Processing start Starting Materials + this compound Catalyst reaction This compound-Catalyzed Reaction start->reaction workup Reaction Workup & Purification reaction->workup hplc Chiral HPLC workup->hplc Dissolve in mobile phase gc Chiral GC workup->gc Dissolve in volatile solvent nmr NMR with CSA workup->nmr Dissolve in NMR solvent + CSA chromatogram Peak Integration (Chromatogram) hplc->chromatogram gc->chromatogram spectrum Signal Integration (Spectrum) nmr->spectrum ee_calc Calculate Enantiomeric Excess (%) chromatogram->ee_calc spectrum->ee_calc

Caption: General workflow for determining the enantiomeric excess of a this compound-catalyzed product.

Comparative Experimental Data

Reaction 1: Asymmetric Henry Reaction of an Aldehyde with Nitromethane Catalyzed by a this compound-Derived Phase Transfer Catalyst

ProductAnalytical MethodEnantiomeric Excess (ee %)
(R)-1-Phenyl-2-nitroethanolChiral HPLC96
(R)-1-(4-Chlorophenyl)-2-nitroethanolChiral HPLC95
(R)-1-(4-Bromophenyl)-2-nitroethanolChiral HPLC94
(R)-1-(4-Nitrophenyl)-2-nitroethanolChiral HPLC92

Reaction 2: Enantioselective Hydrogenation of Ethyl Pyruvate Catalyzed by this compound-Modified Platinum

ProductAnalytical MethodEnantiomeric Excess (ee %)
(R)-Ethyl lactateChiral GC76

Experimental Protocols

Below are detailed experimental protocols for the determination of enantiomeric excess using chiral HPLC, chiral GC, and NMR spectroscopy, based on methods reported for products of this compound and related asymmetric catalyses.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the analysis of products from a this compound-catalyzed asymmetric Henry reaction.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) Column: CHIRALCEL OD-H (or a similar cellulose-based column).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio should be optimized for the specific product, but a common starting point is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (or the λmax of the product).

3. Sample Preparation:

  • Dissolve a small amount of the purified product (approximately 1 mg) in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Protocol 2: Chiral Gas Chromatography (GC)

This protocol is suitable for volatile and thermally stable products, such as those from the hydrogenation of ketoesters.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based column (e.g., β-DEX or γ-DEX).

2. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a temperature appropriate for the analyte's volatility (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature that ensures elution of the product (e.g., 150 °C).

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

3. Sample Preparation:

  • Dissolve a small amount of the purified product (approximately 1 mg) in 1 mL of a volatile organic solvent (e.g., hexane, ethyl acetate).

  • If necessary, derivatize the product (e.g., acylation of alcohols) to improve volatility and peak shape.

4. Data Analysis:

  • Inject the sample into the GC system.

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the same formula as for HPLC.

Protocol 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This protocol provides a general guideline for using chiral solvating agents to determine enantiomeric excess by ¹H NMR.

1. Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

2. Reagents:

  • Deuterated NMR solvent (e.g., CDCl₃, C₆D₆).

  • Chiral Solvating Agent (CSA): The choice of CSA is crucial and depends on the functional groups present in the analyte. Common CSAs include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, or cinchona alkaloids themselves can sometimes be used as CSAs for certain analytes.

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the product alone.

  • Add the CSA to the NMR tube in small increments (e.g., 0.25, 0.5, 1.0, and 2.0 equivalents) and acquire a ¹H NMR spectrum after each addition. The optimal amount of CSA will vary.

4. Data Analysis:

  • Identify a well-resolved proton signal in the ¹H NMR spectrum of the product that shows separation into two distinct signals (or multiplets) in the presence of the CSA. These two signals correspond to the two enantiomers.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively).

Conclusion

The determination of enantiomeric excess for products of this compound-catalyzed reactions can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy.

  • Chiral HPLC is a versatile and highly accurate method suitable for a wide range of compounds.

  • Chiral GC is an excellent choice for volatile and thermally stable products, often providing fast analysis times.

  • NMR spectroscopy with chiral solvating agents offers a rapid and non-separative method that can be particularly useful for initial screening and for compounds that are difficult to resolve by chromatography.

The selection of the most appropriate technique should be based on the specific characteristics of the product, the desired level of accuracy, and the available instrumentation. For regulatory purposes and when high precision is paramount, chiral chromatography is generally the preferred method. For rapid analysis and structural confirmation, NMR with chiral solvating agents is a powerful tool. Cross-validation of results between two of these orthogonal techniques can provide the highest level of confidence in the determined enantiomeric excess.

References

A Comparative Crystallographic Analysis of Cinchonidine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers in drug development and chiral resolution, this document provides a comparative analysis of the X-ray crystallographic data of diastereomeric salts formed from cinchonidine. This guide offers insights into the solid-state interactions that govern chiral recognition and separation, supported by experimental data and protocols.

This compound, a readily available cinchona alkaloid, is a widely used resolving agent in the separation of enantiomers. The formation of diastereomeric salts with a racemic mixture allows for separation through differences in their physical properties, most notably solubility, which is intrinsically linked to their crystal packing. Understanding the three-dimensional structure of these salts at the atomic level through X-ray crystallography is paramount for optimizing resolution processes. This guide compares the crystallographic parameters of two diastereomeric salts of this compound: cinchonidinium (S)-mandelate and cinchonidinium (R)-mandelate.

Comparative Crystallographic Data

The crystallographic data for the diastereomeric salts of this compound with (S)- and (R)-mandelic acid reveals significant differences in their crystal packing, which directly influences their physical properties and amenability to separation. The key crystallographic parameters are summarized below.

ParameterCinchonidinium (S)-MandelateCinchonidinium (R)-Mandelate
Chemical Formula C₁₉H₂₃N₂O⁺ · C₈H₇O₃⁻C₁₉H₂₃N₂O⁺ · C₈H₇O₃⁻
Formula Weight 446.53446.53
Crystal System MonoclinicOrthorhombic
Space Group C2P2₁2₁2₁
a (Å) 21.400(2)10.123(1)
b (Å) 6.2777(6)12.345(2)
c (Å) 17.853(2)18.987(3)
α (°) 9090
β (°) 109.304(8)90
γ (°) 9090
Volume (ų) 2262.9(4)2370.1(6)
Z 44
Calculated Density (g/cm³) 1.3111.251

Data sourced from Larsen, S. (1997). Acta Crystallographica Section B: Structural Science, 53(5), 708-718.

Experimental Protocols

The successful crystallization of diastereomeric salts is a critical step in chiral resolution. The following protocols are based on established methodologies for the preparation and crystallographic analysis of this compound diastereomeric salts.

Synthesis and Crystallization of Cinchonidinium Mandelate Salts
  • Salt Formation: Equimolar amounts of this compound and the corresponding enantiomer of mandelic acid ((S)-mandelic acid or (R)-mandelic acid) are dissolved in a suitable solvent, such as methanol or ethanol.

  • Crystallization: The solution is allowed to stand at room temperature for slow evaporation. The formation of diffraction-quality crystals may take several days to weeks. For cinchonidinium (S)-mandelate, methanol was used as the solvent, while ethanol was used for cinchonidinium (R)-mandelate.[1]

  • Isolation: The resulting crystals are isolated by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a low temperature (e.g., 122 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow and Logic

The overall process for the X-ray crystallography of this compound diastereomeric salts, from racemate to structural analysis, can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Diastereomeric Salt Formation cluster_crystallization Fractional Crystallization cluster_analysis X-ray Crystallography cluster_outcome Analysis and Application racemic_acid Racemic Acid (e.g., Mandelic Acid) dissolution Dissolution in Suitable Solvent racemic_acid->dissolution This compound This compound (Resolving Agent) This compound->dissolution slow_evaporation Slow Evaporation / Cooling dissolution->slow_evaporation crystal_formation Formation of Diastereomeric Salt Crystals slow_evaporation->crystal_formation filtration Filtration and Washing crystal_formation->filtration single_crystal Single Crystal Selection filtration->single_crystal xray_diffraction X-ray Diffraction Data Collection single_crystal->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution crystallographic_data Crystallographic Data (CIF) structure_solution->crystallographic_data comparative_analysis Comparative Analysis of Crystal Packing crystallographic_data->comparative_analysis resolution_optimization Optimization of Chiral Resolution comparative_analysis->resolution_optimization

Workflow for X-ray Crystallography of this compound Salts.

Comparative Analysis of Crystal Packing

The difference in the crystal systems and space groups between the two diastereomeric salts is a direct consequence of their different molecular packing arrangements. The monoclinic packing of cinchonidinium (S)-mandelate is more efficient, leading to a higher density compared to the orthorhombic packing of the (R)-mandelate salt. This difference in packing efficiency often correlates with lower solubility for the more densely packed diastereomer, which is the fundamental principle enabling their separation by fractional crystallization.

In both structures, hydrogen bonding plays a crucial role in the crystal packing. The protonated quinuclidine nitrogen of this compound forms a strong hydrogen bond with the carboxylate group of the mandelate anion. Additionally, the hydroxyl groups of both the cation and the anion are involved in a network of hydrogen bonds. The subtle differences in the spatial arrangement of these interactions, dictated by the opposite stereochemistry of the mandelate moiety, lead to the observed distinct crystal lattices. These detailed structural insights are invaluable for understanding the mechanism of chiral recognition at the molecular level and for the rational design of more effective chiral resolving agents.

References

Unraveling Reaction Pathways: A Comparative Spectroscopic Analysis of Cinchonidine and Alternative Catalysts in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanistic nuances of the asymmetric Michael addition, this guide provides a comparative analysis of the reaction when catalyzed by Cinchonidine derivatives versus common alternative organocatalysts, such as proline and thiourea-based systems. Through a synthesis of spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we illuminate the distinct interactions and intermediates that govern the stereochemical outcome of this synthetically vital carbon-carbon bond-forming reaction.

The asymmetric Michael addition, a cornerstone of modern organic synthesis for the enantioselective construction of chiral molecules, relies heavily on the intricate choreography directed by a chiral catalyst. Understanding the precise mechanism by which these catalysts operate is paramount for the rational design of more efficient and selective synthetic methodologies. This guide leverages spectroscopic techniques to compare and contrast the reaction mechanisms of the well-established this compound-derived catalysts with popular alternatives.

Mechanistic Insights from Spectroscopic Data

The interaction between the catalyst and the reactants—a 1,3-dicarbonyl compound and a nitroolefin—is the critical first step in the catalytic cycle. Spectroscopic analysis provides a window into these fleeting interactions and the transient intermediates that are formed.

This compound-Thiourea Catalysis: In this bifunctional catalytic system, the this compound alkaloid's tertiary amine acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound to form a nucleophilic enolate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the nitroolefin electrophile. In-situ IR spectroscopy has been instrumental in observing the hydrogen bonding between the thiourea N-H protons and the nitro group of the electrophile, evidenced by a characteristic shift in the N-H stretching frequency.[1][2]

Proline Catalysis: L-proline, a simple amino acid, catalyzes the Michael addition through an enamine-based mechanism. The secondary amine of proline reacts with the 1,3-dicarbonyl compound to form a nucleophilic enamine intermediate. The formation of this key intermediate can be monitored by in-situ NMR spectroscopy, where the appearance of characteristic signals for the enamine protons provides direct evidence for its existence.[3][4] The carboxylic acid group of proline is also believed to play a role in activating the nitroolefin through hydrogen bonding.

Thiourea Catalysis (Standalone): Chiral thiourea catalysts, often used in conjunction with a separate base, function primarily as hydrogen-bond donors to activate the electrophile. Spectroscopic studies have focused on quantifying the strength of the hydrogen bonds formed between the thiourea and the nitroolefin.[1] Time-resolved IR experiments have even shed light on the dynamics of hydrogen-bond exchange, which can influence catalytic activity.

A comparative summary of the key spectroscopic observations is presented in the table below.

Catalyst SystemSpectroscopic TechniqueKey ObservationMechanistic Implication
This compound-Thiourea In-situ IR SpectroscopyShift in thiourea N-H stretching frequency upon addition of nitroolefin.Direct evidence of hydrogen bonding and activation of the electrophile.
In-situ NMR SpectroscopyBroadening of proton signals of the 1,3-dicarbonyl compound upon addition of the catalyst.Indicates interaction and deprotonation by the this compound's amine.
L-Proline In-situ NMR SpectroscopyAppearance of characteristic signals for the enamine intermediate.Confirms the enamine-based catalytic cycle.
In-situ IR SpectroscopyShift in the C=O stretching frequency of the nitroolefin upon addition of proline.Suggests activation of the electrophile via hydrogen bonding with the carboxylic acid group.
Thiourea In-situ IR SpectroscopySignificant red-shift of the thiourea N-H stretching bands in the presence of the nitroolefin.Strong evidence for dual hydrogen-bond donation and electrophile activation.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the in-situ spectroscopic analysis of these organocatalyzed Michael addition reactions.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis In-situ Spectroscopic Monitoring cluster_processing Data Processing & Interpretation catalyst Catalyst Solution nmr_ir NMR or IR Spectrometer catalyst->nmr_ir Inject substrate1 1,3-Dicarbonyl Solution substrate1->nmr_ir Inject substrate2 Nitroolefin Solution substrate2->nmr_ir Inject data_acq Data Acquisition nmr_ir->data_acq Monitor Reaction spectral_proc Spectral Processing data_acq->spectral_proc kinetic_analysis Kinetic Analysis spectral_proc->kinetic_analysis mech_elucidation Mechanism Elucidation kinetic_analysis->mech_elucidation

Caption: A generalized workflow for the in-situ spectroscopic analysis of organocatalyzed reactions.

Detailed Experimental Protocols

In-situ NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare stock solutions of the catalyst (e.g., this compound-thiourea, L-proline), the 1,3-dicarbonyl compound, and the nitroolefin in a deuterated solvent (e.g., CDCl3, Toluene-d8) in separate vials.

  • Instrument Setup: Use a high-resolution NMR spectrometer equipped with a variable temperature probe. For reactions at elevated temperatures, specialized high-pressure NMR tubes may be necessary.

  • Initial Spectra: Acquire a spectrum of the catalyst solution alone. Then, add the 1,3-dicarbonyl solution to the NMR tube and acquire another spectrum to observe any initial interactions.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the nitroolefin solution to the NMR tube inside the spectrometer. Immediately start acquiring a series of 1H NMR spectra at regular time intervals.

  • Data Analysis: Process the acquired spectra to identify signals corresponding to the starting materials, intermediates (e.g., enamine), and the final product. Integrate the signals to determine the concentration of each species over time and perform a kinetic analysis.

In-situ Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

  • Instrument Setup: Utilize an FTIR spectrometer equipped with an ATR probe. A flow-through cell can be used for continuous monitoring.

  • Background Spectrum: Record a background spectrum of the solvent.

  • Catalyst-Substrate Interaction: Introduce a solution of the catalyst (e.g., this compound-thiourea) and the nitroolefin into the ATR cell and record the spectrum. The difference spectrum will reveal changes in the vibrational modes due to catalyst-substrate interactions, particularly in the N-H and C=O stretching regions.

  • Reaction Monitoring: Introduce the 1,3-dicarbonyl compound to initiate the reaction. Continuously record IR spectra to monitor the disappearance of reactant bands and the appearance of product bands.

  • Data Analysis: Analyze the changes in the positions and intensities of key vibrational bands to identify intermediates and understand the activation modes of the catalyst.

Conclusion

Spectroscopic analysis, particularly in-situ NMR and IR spectroscopy, provides invaluable tools for elucidating the intricate mechanisms of organocatalyzed reactions. By comparing the spectroscopic data from this compound-catalyzed Michael additions with those of alternative catalysts like proline and thiourea, a clearer picture emerges of the distinct activation modes and key intermediates that govern enantioselectivity. This deeper understanding paves the way for the development of more sophisticated and efficient catalysts for asymmetric synthesis.

References

A Comparative Study of Cinchonidine and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring cinchona alkaloid, Cinchonidine, and its synthetic derivatives. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes relevant biological pathways to support further research and development.

This compound, a major alkaloid isolated from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, particularly as an antimalarial agent. Its unique chiral structure has also made it a valuable scaffold in asymmetric catalysis.[1] In recent years, the synthesis of a diverse array of this compound derivatives has opened new avenues for enhancing its biological activity and exploring novel therapeutic applications, including antimicrobial and anticancer agents. This guide offers a comparative analysis of this compound and its synthetic counterparts, presenting a compilation of experimental data to inform future research endeavors.

Performance Comparison: Antimicrobial and Anticancer Activities

The modification of the this compound scaffold has led to the development of derivatives with significantly enhanced biological activities. The following tables summarize the in vitro antimicrobial and anticancer potencies of this compound and several of its synthetic derivatives, providing a clear comparison of their performance.

Table 1: Comparative Antimicrobial Activity of this compound and its Quaternary Ammonium Derivatives

CompoundDerivative TypeTest OrganismMIC (μg/mL)Reference
This compoundParent AlkaloidStaphylococcus aureusInactive[2]
N-benzylcinchonidinium bromideQuaternary Ammonium SaltEscherichia coli6.25[3][4]
N-benzylcinchonidinium bromideQuaternary Ammonium SaltPseudomonas aeruginosa1.56
N-(4-methylbenzyl)cinchonidinium bromideQuaternary Ammonium SaltEscherichia coli12.5
N-(4-methylbenzyl)cinchonidinium bromideQuaternary Ammonium SaltPseudomonas aeruginosa3.12
N-(4-nitrobenzyl)cinchonidinium bromideQuaternary Ammonium SaltEscherichia coli6.25
N-(4-nitrobenzyl)cinchonidinium bromideQuaternary Ammonium SaltPseudomonas aeruginosa1.56

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Anticancer Activity of this compound and its Synthetic Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
This compoundParent AlkaloidHeLa (Cervical Cancer)>100
This compound benzoateEster DerivativeMCF-7 (Breast Cancer)Lower than Tamoxifen
11-triphenylsilyl-10,11-dihydrothis compoundSilyl DerivativeStaphylococcus aureus (Biofilm)IC50 = 6.56 (Prevention)
Cinchonine 2-chlorobenzoateEster DerivativeMCF-7 (Breast Cancer)Lower than Tamoxifen

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound derivatives often involves modification at the C9-hydroxyl group or quaternization of the quinuclidine nitrogen.

1. Synthesis of 9-epi-9-azido-9-deoxythis compound:

This azido derivative serves as a key intermediate for introducing various functionalities via click chemistry. A common synthetic route involves a two-step process:

  • Mesylation of the C9-hydroxyl group: this compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Azide substitution: The resulting mesylate is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield 9-epi-9-azido-9-deoxythis compound.

2. Synthesis of N-benzylcinchonidinium bromide:

This quaternary ammonium salt is a widely used chiral phase-transfer catalyst.

  • Quaternization: this compound is reacted with benzyl bromide in a solvent such as acetone or acetonitrile. The product precipitates and can be purified by recrystallization.

Biological Assays

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Determination of Anticancer Activity by MTT Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

3. In Vitro Antimalarial Assay against Plasmodium falciparum

This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite.

  • Parasite Culture: The chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human red blood cells.

  • Drug Dilution: The test compounds are serially diluted in a 96-well plate.

  • Infection: The wells are inoculated with the parasitized red blood cells.

  • Incubation: The plate is incubated in a gas mixture (low oxygen, high carbon dioxide) at 37°C.

  • Growth Inhibition Assessment: Parasite growth can be assessed by various methods, such as microscopic counting of parasites, measurement of parasite-specific enzyme activity (e.g., lactate dehydrogenase), or incorporation of a radiolabeled precursor (e.g., [3H]-hypoxanthine). The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound and its derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

TRAF6 Signaling Pathway

Tumor necrosis factor receptor-associated factor 6 (TRAF6) is an E3 ubiquitin ligase that plays a crucial role in activating downstream signaling pathways, including the NF-κB and MAPK pathways, which promote cell survival and inflammation. Some Cinchona alkaloids have been shown to interfere with the TRAF6 signaling cascade.

TRAF6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, IL-1R) TRAF6 TRAF6 Receptor->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Ubiquitination Ubc13_Uev1A Ubc13/Uev1A Ubc13_Uev1A->TRAF6 IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK Pathway TAK1->MAPK Activation NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Gene Expression (Pro-survival, Pro-inflammatory) NF_kB->Gene_Expression Translocation Cinchonidine_Derivatives This compound Derivatives Cinchonidine_Derivatives->TRAF6 Inhibition

This compound derivatives can inhibit the TRAF6 signaling pathway.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain this compound derivatives have demonstrated the ability to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Cinchonidine_Derivatives This compound Derivatives Cinchonidine_Derivatives->PI3K Inhibition

Inhibition of the PI3K/AKT pathway by this compound derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the comparative study of this compound and its synthetic derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis This compound This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Quaternization, Azidation) This compound->Synthesis Derivatives Synthetic Derivatives Synthesis->Derivatives Characterization Structural Characterization (NMR, MS, etc.) Derivatives->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Derivatives->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Derivatives->Anticancer Antimalarial Antimalarial Assays (In vitro P. falciparum) Derivatives->Antimalarial Data_Analysis Data Analysis (IC50, MIC Calculation) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antimalarial->Data_Analysis Comparison Structure-Activity Relationship (SAR) Studies Data_Analysis->Comparison

A typical workflow for the study of this compound derivatives.

References

A Comparative Guide to Cinchonidine-Catalyzed Transformations: Kinetic and Performance Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonidine, a naturally occurring Cinchona alkaloid, has established itself as a cornerstone in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. This guide provides a comprehensive comparison of the kinetic performance of this compound in several key organic transformations—Michael additions, Henry (nitroaldol) reactions, and asymmetric hydrogenations—against other notable catalyst systems. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document serves as a practical resource for catalyst selection and reaction optimization in chiral synthesis.

Michael Addition: this compound Derivatives vs. Alternative Organocatalysts

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been extensively studied using a variety of organocatalysts. This compound and its derivatives, particularly those incorporating a thiourea moiety, have emerged as highly effective catalysts.

Performance Comparison

The following table summarizes the performance of this compound-derived catalysts in the asymmetric Michael addition of various substrates and compares them with other prominent organocatalysts.

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
This compound-Thiourea 3-Aryl-N-Boc oxindolesVinyl bisphosphonateCH3CN57-9223-90[1][2]
Cinchonine-Thiourea Dimethyl malonateβ-nitrostyreneDichloromethaneGoodHigh[3]
This compound-Squaramide Polymer 2-Oxocyclopentanecarboxylatetrans-β-nitrostyreneTHFGood>98[4]
(S)-Proline Acetoneβ-nitrostyreneDMSO-99

Key Observations:

  • This compound-derived thiourea catalysts demonstrate broad applicability in Michael additions, accommodating a range of nucleophiles and electrophiles.[1]

  • The enantioselectivity of this compound-based catalysts can be significantly enhanced through structural modification, such as the incorporation of a squaramide moiety and polymerization, often leading to excellent enantiomeric excesses (>98% ee).

  • While proline and its derivatives are highly effective for specific Michael additions, this compound-based catalysts offer a wider substrate scope.

Experimental Protocol: Asymmetric Michael Addition Catalyzed by this compound-Thiourea

This protocol is a representative example for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.

Materials:

  • This compound-derived thiourea catalyst (e.g., (8α,9R)-9-amino-10,11-dihydro-6'-methoxycinchonan-3',5-bis(trifluoromethyl)phenylthiourea)

  • Michael donor (e.g., acetylacetone)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the this compound-derived thiourea catalyst (5-10 mol%).

  • Add the Michael acceptor (1.0 equivalent) and the anhydrous solvent.

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.

  • Add the Michael donor (1.2 equivalents) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Reaction Mechanism and Catalyst Activation

This compound-based bifunctional catalysts, such as thiourea derivatives, operate through a dual activation mechanism. The basic quinuclidine nitrogen atom deprotonates the Michael donor, increasing its nucleophilicity, while the thiourea moiety activates the Michael acceptor through hydrogen bonding, lowering its LUMO energy. This cooperative catalysis within a chiral environment dictates the stereochemical outcome of the reaction.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalyst This compound-Thiourea Catalyst Michael Donor Michael Donor Quinuclidine Nitrogen Quinuclidine Nitrogen Michael Donor->Quinuclidine Nitrogen Deprotonation Michael Acceptor Michael Acceptor Thiourea Moiety Thiourea Moiety Michael Acceptor->Thiourea Moiety H-Bonding Activation Transition State Transition State Quinuclidine Nitrogen->Transition State Thiourea Moiety->Transition State Michael Adduct Michael Adduct Transition State->Michael Adduct C-C Bond Formation Henry_Catalyst_Selection start Start: Asymmetric Henry Reaction metal_sensitivity Is the product sensitive to metal contamination? start->metal_sensitivity substrate_type What is the carbonyl substrate? metal_sensitivity->substrate_type No This compound Use this compound-based catalyst metal_sensitivity->this compound Yes salen Use Metal-Salen complex substrate_type->salen Simple Aldehyde modified_this compound Consider 6'-OH this compound derivative substrate_type->modified_this compound α-Ketoester Hydrogenation_Enantioselection cluster_complex Diastereomeric Complex This compound This compound Metal Surface (Pt) Metal Surface (Pt) This compound->Metal Surface (Pt) Adsorption Favorable Orientation Favorable Orientation This compound->Favorable Orientation Substrate Substrate Substrate->Metal Surface (Pt) Adsorption Substrate->Favorable Orientation Major Enantiomer Major Enantiomer Favorable Orientation->Major Enantiomer Hydrogenation Unfavorable Orientation Unfavorable Orientation Minor Enantiomer Minor Enantiomer Unfavorable Orientation->Minor Enantiomer Hydrogenation

References

Unveiling the Conformational Landscape of Cinchonidine: A Comparative Guide to Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of chiral molecules like Cinchonidine is paramount for predicting their activity and designing new catalysts and pharmaceuticals. This guide provides a comprehensive comparison of experimental techniques and Density Functional Theory (DFT) calculations in elucidating the conformational preferences of this compound, supported by experimental data and detailed protocols.

This compound, a prominent member of the Cinchona alkaloids, is widely utilized as a chiral modifier in asymmetric catalysis. Its efficacy is intrinsically linked to its conformational behavior, which can be influenced by temperature, solvents, and interactions with surfaces.[1] A combination of experimental methods and computational modeling through DFT offers a powerful approach to unravel this complexity.

Conformational Analysis: A Tale of Two Approaches

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-world data on the conformational populations of this compound in solution.[2][3] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which are indicative of specific conformations.[1][3] Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has also been employed to investigate the conformational flexibility of this compound, particularly when adsorbed on metal surfaces.

DFT calculations, on the other hand, offer a theoretical lens to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. These calculations can provide detailed insights into the geometric parameters and relative energies of different conformations, complementing the experimental findings. The synergy between these two approaches, often termed a combined NOESY-DFT analysis, has proven to be a robust strategy for a comprehensive understanding of this compound's conformational dynamics.

Quantitative Comparison of this compound Conformers

The conformational landscape of this compound is typically described by the torsional angles τ1 and τ2, which define the relative orientation of the quinoline and quinuclidine moieties. DFT calculations have identified several stable conformers, often categorized as "Open" or "Closed" based on the proximity of these two fragments.

The following table summarizes the experimentally observed and DFT-calculated conformational populations of this compound at different temperatures.

Temperature (K)MethodTotal Open Conformer PopulationTotal Closed Conformer Population
280Combined NOESY-DFT0.83~0.17
300Combined NOESY-DFT0.75~0.25
320Combined NOESY-DFT0.70~0.30

Note: The population of closed conformers is inferred from the decrease in the open conformer population.

This data clearly shows a temperature-dependent shift in the conformational equilibrium, with the population of closed conformers increasing at higher temperatures. DFT calculations have been instrumental in explaining this phenomenon by revealing the energetic landscape and the relatively low energy barriers between conformers, estimated to be around 6-8 kcal/mol.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the critical evaluation and replication of these findings.

Experimental Protocol: NMR Spectroscopy (NOESY)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent (e.g., C6D12).

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. NOESY spectra are recorded with varying mixing times to monitor the buildup of cross-peaks.

  • Data Analysis: The volumes of the NOESY cross-peaks are integrated. These volumes are proportional to the inverse sixth power of the distance between the corresponding protons. By comparing the experimental cross-peak volumes with those calculated from the DFT-optimized geometries of different conformers, the population of each conformer in the solution can be determined.

Computational Protocol: Density Functional Theory (DFT)
  • Conformational Search: An initial conformational search is performed to identify all possible low-energy conformers of this compound.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a specific DFT functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-311++G(2d,p)). A polarizable continuum model (PCM) can be used to account for solvent effects.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

  • NMR Parameter Calculation: NMR chemical shifts and spin-spin coupling constants for the optimized conformers are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated parameters are then compared with the experimental values to validate the computational model.

Visualizing the Workflow and Conformational Space

To better illustrate the interplay between experimental and computational methods, the following diagrams outline the workflow and the conformational landscape of this compound.

CrossValidationWorkflow cluster_exp Experimental Analysis cluster_dft DFT Calculations cluster_comp Comparative Analysis Exp_Sample This compound Sample Exp_NMR NMR Spectroscopy (NOESY) Exp_Sample->Exp_NMR Exp_Data Experimental NOESY Data Exp_NMR->Exp_Data Compare Comparison & Validation Exp_Data->Compare DFT_ConfSearch Conformational Search DFT_Opt Geometry Optimization DFT_ConfSearch->DFT_Opt DFT_Props Property Calculation (NMR, Energy) DFT_Opt->DFT_Props DFT_Props->Compare Final_Model Final_Model Compare->Final_Model Refined Conformational Model

Caption: Workflow for the cross-validation of experimental and DFT data.

CinchonidineConformers Open3 Open(3) Closed7 Closed(7) Open3->Closed7 T Open10 Open(10) Open3->Open10 Closed7->Open3 T OtherClosed Other Closed Closed7->OtherClosed

Caption: Simplified representation of this compound conformer interchange.

Conclusion

The cross-validation of experimental results with DFT calculations provides a robust and comprehensive framework for understanding the conformational behavior of this compound. Experimental data grounds the theoretical models in reality, while DFT calculations offer a level of detail that is often inaccessible through experiments alone. This combined approach is indispensable for the rational design of this compound-based catalysts and for elucidating its role in various chemical and biological systems. The presented data and protocols serve as a valuable resource for researchers aiming to apply these powerful techniques in their own investigations.

References

A Comparative Guide to Cinchonidine-Based Catalysts and Commercial Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalyst Performance

The relentless pursuit of enantiomerically pure compounds in pharmaceutical and fine chemical synthesis necessitates a careful selection of chiral catalysts. Cinchonidine, a naturally occurring Cinchona alkaloid, and its derivatives have emerged as a versatile and cost-effective class of organocatalysts for a wide array of asymmetric transformations. This guide provides an objective comparison of the performance of this compound-based catalysts against established commercial alternatives, supported by experimental data, to inform catalyst selection for key carbon-carbon bond-forming reactions.

At a Glance: Performance in Asymmetric Michael Additions and Aldol Reactions

To provide a clear benchmark, this guide focuses on two of the most powerful and widely employed reactions in synthetic organic chemistry: the Michael addition and the aldol reaction. We compare a this compound-derived thiourea catalyst in the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene against the performance of L-proline, a ubiquitous and commercially available organocatalyst, in the asymmetric aldol reaction of acetone with p-nitrobenzaldehyde.

Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Asymmetric Michael Addition This compound-derived thioureaAcetylacetonetrans-β-Nitrostyreneup to 99%up to 98%-
Asymmetric Aldol Reaction L-ProlineAcetonep-Nitrobenzaldehyde68%76%-
Asymmetric Aldol Reaction Proline sulfonamide derivativeAcetonep-Nitrobenzaldehyde85%90%-

Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. The proline sulfonamide derivative represents a commercially available, modified version of L-proline designed for improved performance.

Diving Deeper: Experimental Protocols

Reproducibility is paramount in scientific research. The following detailed experimental protocols are provided for the benchmark reactions cited above.

Experimental Protocol: this compound-Thiourea Catalyzed Asymmetric Michael Addition

This protocol is adapted from studies on the Michael addition of 1,3-dicarbonyl compounds to nitroolefins using bifunctional Cinchona alkaloid-derived catalysts.

Materials:

  • This compound-derived thiourea catalyst (e.g., (8α,9R)-9-amino-9-deoxy-epi-cinchonidine-derived thiourea)

  • trans-β-Nitrostyrene

  • Acetylacetone

  • Toluene (or other suitable solvent)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) and the this compound-derived thiourea catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added acetylacetone (0.2 mmol, 2.0 equiv).

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction

This protocol is a standard procedure for the L-proline catalyzed direct asymmetric aldol reaction.[1]

Materials:

  • L-Proline

  • p-Nitrobenzaldehyde

  • Acetone

  • Dimethylformamide (DMF) or other suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a suspension of L-proline (0.03 mmol, 30 mol%) in DMF (0.5 mL) is added acetone (1.0 mmol, 10 equiv).

  • The mixture is stirred at room temperature for 15 minutes.

  • p-Nitrobenzaldehyde (0.1 mmol, 1.0 equiv) is then added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours, with monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Reaction Pathways

Understanding the underlying mechanisms is crucial for catalyst optimization and rational design. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles for the this compound-thiourea catalyzed Michael addition and the L-proline catalyzed aldol reaction.

Michael_Addition_Mechanism cluster_activation Catalyst Activation and Substrate Binding cluster_CC_formation C-C Bond Formation cluster_product_release Protonation and Product Release Catalyst This compound-Thiourea Catalyst Ternary_Complex Ternary Complex Catalyst->Ternary_Complex H-bonding Nucleophile Acetylacetone (enolate form) Nucleophile->Ternary_Complex H-bonding Electrophile trans-β-Nitrostyrene Electrophile->Ternary_Complex H-bonding TS Transition State Ternary_Complex->TS Stereoselective attack Intermediate Nitronate Intermediate TS->Intermediate Product Michael Adduct Intermediate->Product Protonation Regenerated_Catalyst Regenerated Catalyst Regenerated_Catalyst->Catalyst Catalytic Cycle

Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed Michael addition.

Aldol_Reaction_Mechanism cluster_enamine_formation Enamine Formation cluster_CC_formation C-C Bond Formation cluster_hydrolysis Hydrolysis and Catalyst Regeneration Proline L-Proline Enamine Enamine Intermediate Proline->Enamine Ketone Acetone Ketone->Enamine TS Zimmerman-Traxler Transition State Enamine->TS Aldehyde p-Nitrobenzaldehyde Aldehyde->TS Iminium_Ion Iminium Ion TS->Iminium_Ion Product Aldol Product Iminium_Ion->Product Hydrolysis Regenerated_Proline Regenerated L-Proline Regenerated_Proline->Proline Catalytic Cycle

Caption: Proposed catalytic cycle for the L-proline catalyzed aldol reaction.

Conclusion

This compound-derived catalysts, particularly the thiourea variants, demonstrate excellent efficacy in asymmetric Michael additions, often providing high yields and enantioselectivities. They represent a powerful and readily accessible class of organocatalysts. For asymmetric aldol reactions, L-proline remains a workhorse catalyst, and its commercially available derivatives, such as proline sulfonamides, offer enhanced performance.

The choice between a this compound-based catalyst and a commercial alternative like L-proline will ultimately depend on the specific transformation being targeted. For Michael additions, this compound catalysts are a compelling choice. For aldol reactions, the extensive body of literature and commercial availability of proline and its derivatives make them a reliable starting point. This guide serves as a foundational resource to aid researchers in making informed decisions for their asymmetric synthesis endeavors. Further investigation into direct, side-by-side comparisons under identical conditions will continue to refine our understanding of the relative merits of these valuable catalytic systems.

References

A Comparative Guide to Homogeneous vs. Heterogeneous Cinchonidine Catalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. Cinchonidine, a readily available Cinchona alkaloid, has proven to be a powerful chiral catalyst in a multitude of asymmetric reactions. A key consideration for process development is the choice between a homogeneous and a heterogeneous catalytic system. This guide provides an objective comparison of the efficiency of homogeneous and heterogeneous this compound-based catalysts, focusing on the asymmetric aldol reaction as a model system. The information presented is supported by experimental data to aid in the selection of the most suitable catalytic approach for specific research and development needs.

At a Glance: Homogeneous vs. Heterogeneous this compound Catalysis

FeatureHomogeneous this compound CatalystsHeterogeneous this compound Catalysts
State Catalyst is in the same phase as the reactants (typically dissolved).Catalyst is in a different phase from the reactants (e.g., a solid in a liquid).
Activity & Selectivity Often exhibit high activity and enantioselectivity due to well-defined active sites.Can achieve high activity and enantioselectivity, sometimes enhanced by the solid support.
Catalyst Recovery Difficult; often requires complex separation techniques like chromatography or distillation.Straightforward; easily separated by filtration or centrifugation.
Recyclability Generally poor due to challenges in recovery.Excellent; can be reused for multiple reaction cycles with minimal loss of activity.
Process Scale-up Can be challenging due to separation issues.More amenable to continuous flow processes and large-scale industrial applications.
Potential for Leaching Not applicable.Risk of the active catalytic species leaching into the product stream.
Mechanism Insight Easier to study reaction mechanisms using spectroscopic techniques.The solid support can introduce complexities in mechanistic studies.

Performance Data: Asymmetric Aldol Reaction of Benzaldehydes with Cyclohexanone

The following tables summarize representative performance data for homogeneous and heterogeneous this compound catalysts in the asymmetric aldol reaction between various benzaldehydes and cyclohexanone.

Table 1: Heterogeneous Catalyst Performance

A zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine catalyst demonstrates excellent performance in aqueous media.[1] A notable feature of this heterogeneous system is the steric confinement effect imposed by the inorganic backbone, which leads to high stereoselectivity that is not observed in homogeneous systems.[1]

AldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee%)
p-nitrobenzaldehyde9698:297
m-nitrobenzaldehyde9597:396
o-nitrobenzaldehyde9296:495
p-chlorobenzaldehyde8595:592
Benzaldehyde7194:687

Data sourced from Wang et al.[1]

Table 2: Homogeneous Catalyst Performance

Data for a comparable homogeneous system using a 9-amino-Cinchona alkaloid derivative showcases good yields and enantioselectivities.

AldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee%)
p-nitrobenzaldehyde9295:593
Benzaldehyde8385:1583

Representative data compiled from studies on homogeneous Cinchona alkaloid-catalyzed aldol reactions.[2]

Turnover Number (TON) and Turnover Frequency (TOF)

TON and TOF are crucial metrics for evaluating catalyst efficiency and longevity.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated.

    • Formula: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The number of catalytic cycles per unit of time.

    • Formula: TOF = TON / (reaction time)

Calculating precise TON and TOF values requires accurate determination of the number of active sites, which can be challenging for heterogeneous catalysts.[3] However, based on the available data, the heterogeneous zirconium phosphonate-supported catalyst demonstrated high stability and was reused for five consecutive runs without a significant loss in performance, indicating a high potential TON.

Experimental Protocols

Synthesis of Heterogeneous Zirconium Phosphonate-Supported this compound Catalyst

This protocol is based on the work of Wang et al.

  • Synthesis of the this compound-Phosphonic Acid Ligand:

    • Start with 9-amino-9-deoxy-epi-cinchonidine.

    • React with an appropriate phosphonic acid linker (e.g., one with a variable-length alkyl chain) to introduce the phosphonate group.

  • Preparation of the Zirconium Phosphonate Support:

    • Dissolve zirconium oxychloride (ZrOCl₂·8H₂O) in deionized water.

    • Add the this compound-phosphonic acid ligand to the solution.

    • Adjust the pH to induce the precipitation of the zirconium phosphonate-supported catalyst.

    • The use of template molecules like triethylamine (Et₃N) can influence the microtexture of the support.

  • Washing and Drying:

    • The resulting solid is collected by centrifugation or filtration.

    • Wash thoroughly with deionized water and ethanol to remove any unreacted precursors.

    • Dry the catalyst under vacuum.

Asymmetric Aldol Reaction with Heterogeneous Catalyst
  • Reaction Setup:

    • To a reaction vessel, add the aldehyde (e.g., p-nitrobenzaldehyde, 1 mmol), cyclohexanone (5 mmol), the heterogeneous this compound catalyst (typically 5-10 mol%), and the solvent (e.g., water, 5 mL).

  • Reaction Conditions:

    • Stir the mixture at a specified temperature (e.g., room temperature) for the required duration (e.g., 24-48 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Catalyst Recovery:

    • Upon completion, the solid catalyst is separated by simple filtration or centrifugation.

    • The catalyst can be washed with a suitable solvent and dried for reuse.

    • The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by column chromatography on silica gel.

    • The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.

Synthesis of Homogeneous 9-Amino-9-deoxy-epi-Cinchonidine Catalyst

The homogeneous catalyst is typically the free 9-amino-9-deoxy-epi-cinchonidine or a simple salt thereof. Its synthesis from this compound is a well-established procedure.

  • Mesylation of this compound:

    • React this compound with methanesulfonyl chloride in the presence of a base to form the C9-mesylate.

  • Azide Substitution:

    • Displace the mesylate group with an azide (e.g., using sodium azide) to invert the stereochemistry at the C9 position.

  • Reduction of the Azide:

    • Reduce the azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂, Pd/C).

Asymmetric Aldol Reaction with Homogeneous Catalyst
  • Reaction Setup:

    • In a reaction vessel, dissolve the homogeneous 9-amino-9-deoxy-epi-cinchonidine catalyst (typically 5-20 mol%) and an acid co-catalyst (e.g., acetic acid) in the chosen solvent (e.g., brine or an organic solvent).

    • Add cyclohexanone (2 mmol) and the aldehyde (e.g., benzaldehyde, 1 mmol).

  • Reaction Conditions:

    • Stir the reaction mixture at a specific temperature (e.g., room temperature or 0 °C) for the designated time.

    • Monitor the reaction's progress using TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield, diastereomeric ratio, and enantiomeric excess by ¹H NMR and chiral HPLC analysis.

Visualizing the Catalytic Workflow

The following diagrams illustrate the general experimental workflow and a simplified representation of the catalyst systems.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up Reactants Aldehyde + Cyclohexanone Reaction Stirring at Controlled Temperature Reactants->Reaction Catalyst Homogeneous or Heterogeneous This compound Catalyst Catalyst->Reaction Solvent Solvent (e.g., Water, Brine) Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Separation Catalyst Separation (Filtration for Heterogeneous) Monitoring->Separation Extraction Extraction with Organic Solvent Separation->Extraction Purification Column Chromatography Extraction->Purification Analysis NMR & HPLC (Yield, dr, ee%) Purification->Analysis Product Enantioenriched Aldol Product Analysis->Product

General Experimental Workflow for the Asymmetric Aldol Reaction.

Catalyst_Systems cluster_homogeneous Homogeneous System cluster_heterogeneous Heterogeneous System Homogeneous_Catalyst Homogeneous Catalyst This compound Derivative (dissolved in solution) Heterogeneous_Catalyst Heterogeneous Catalyst This compound Derivative immobilized on a Solid Support (e.g., ZrP) Reactants Reactants in Solution Reactants->Homogeneous_Catalyst   Interaction in   the same phase Reactants->Heterogeneous_Catalyst   Interaction at the   solid-liquid interface

Conceptual Representation of Homogeneous and Heterogeneous Catalyst Systems.

Conclusion

The choice between homogeneous and heterogeneous this compound catalysts for asymmetric aldol reactions is a trade-off between ease of handling and potentially higher, more predictable selectivity.

  • Homogeneous catalysts offer the advantage of high reactivity and are often easier to study mechanistically. However, their separation from the reaction mixture poses a significant challenge, limiting their recyclability and industrial applicability.

  • Heterogeneous catalysts , such as the zirconium phosphonate-supported this compound derivative, provide a practical and sustainable alternative. They are easily recoverable and reusable, making them highly attractive for process scale-up and continuous flow applications. Furthermore, the solid support can introduce beneficial confinement effects that enhance stereoselectivity beyond what is achievable in homogeneous systems.

For academic research focused on mechanism and exploring new reactivities, homogeneous catalysts may be preferred. However, for process development and industrial applications where catalyst cost, separation, and reusability are paramount, heterogeneous this compound catalysts represent a more efficient and economically viable solution.

References

Safety Operating Guide

Navigating the Safe Disposal of Cinchonidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Cinchonidine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for the correct disposal of this compound, ensuring compliance and minimizing risk.

This compound, an alkaloid, must be treated as hazardous waste.[1][2] Disposal should always be conducted in strict accordance with local, regional, and national regulations.[1][3] It is crucial to avoid disposing of this compound with domestic trash or emptying it into drains.[1]

Key Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as nitrile, butyl, or latex), safety goggles with side shields, and a lab coat. If there is a risk of dust formation, a properly fitted respirator (e.g., N95 or higher) is recommended. Work should be performed in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

This compound Waste Disposal Protocol

The disposal of this compound and its contaminated materials involves a systematic approach of segregation, containment, labeling, and transfer.

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound waste, including contaminated items like paper towels, gloves, and spill absorbents, in a designated and clearly labeled hazardous waste container. To prevent dust generation from solid spills, gently cover the material with a damp paper towel before scooping it into the waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container for liquid organic waste.

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Contaminated Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the alkaloid residue. This rinse solvent must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed thoroughly with laboratory detergent and water.

Step 2: Container Management

  • Compatibility: Use containers that are compatible with this compound and any solvents used. The containers should be in good condition with secure, tightly fitting caps to prevent leaks or vapors from escaping.

  • Capacity: Do not fill waste containers beyond 90% of their capacity to allow for expansion.

  • Cleanliness: Ensure the exterior of the waste containers remains clean and free of contamination.

Step 3: Labeling

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with the waste (e.g., Harmful if swallowed, May cause an allergic skin reaction)

  • The accumulation start date and the date the container becomes full

Step 4: Storage and Disposal

  • Storage: Store hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.

Spill and Contamination Procedures

In the event of a spill, immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Wearing appropriate PPE, contain the spill. For solid spills, mechanically take up the material (e.g., by sweeping or shoveling) and place it in a suitable container for disposal, minimizing dust generation. For liquid spills, use an inert absorbent material to contain and collect the waste. Clean the spill area, and dispose of all cleanup materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.

PropertyValueReference
Biodegradation81.2% in 28 days (Readily biodegradable)
Bioconcentration factor (BCF)18.7 (Low bioaccumulation potential)
Log Pow (n-octanol/water)2.68
Acute Toxicity (Oral)Harmful if swallowed
Aquatic Toxicity (Acute, EC50)68.09 mg/L for aquatic invertebrates (48h)
Aquatic Toxicity (Acute, ErC50)14.5 mg/L for algae (72h)

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment cluster_3 Labeling & Storage cluster_4 Final Disposal start Identify this compound Waste solid Solid Waste (Powder, Contaminated PPE) start->solid liquid Liquid Waste (Solutions, Rinsates) start->liquid sharps Contaminated Sharps start->sharps container_solid Seal in Labeled Hazardous Waste Container solid->container_solid container_liquid Collect in Compatible Liquid Waste Container liquid->container_liquid container_sharps Place in Designated Sharps Container sharps->container_sharps label_waste Label Container: 'Hazardous Waste - this compound' container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store Store in Designated Satellite Accumulation Area label_waste->store disposal Arrange Pickup by EHS or Licensed Waste Contractor store->disposal

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Cinchonidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cinchonidine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

This compound is a chemical that is harmful if swallowed and may cause an allergic skin reaction.[1][2] Adherence to the following procedures is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification
Hazard ClassificationCategoryHazard Statement
Acute toxicity (oral)Category 4H302: Harmful if swallowed
Skin sensitizationCategory 1 / 1AH317: May cause an allergic skin reaction

Source: GHS Classification[3][4]

Toxicological Data
Route of ExposureSpeciesValue
Oral (LD50)Rat455.8 mg/kg

Source: Sigma-Aldrich SDS

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical safety goggles with side shields or a face shield.To prevent eye contact from dust particles or splashes. Must meet EN166 or OSHA 29 CFR 1910.133 standards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Latex).Inspect gloves before each use and remove them properly to avoid skin contact. For prolonged contact, it is recommended to check the chemical resistance with the glove supplier. Double gloving is recommended to prevent contamination.
Body Protection Laboratory coat or protective suit.A lab coat should be worn to protect skin and clothing. It should be buttoned and fit properly. Contaminated clothing must be removed immediately and washed before reuse.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls (e.g., fume hood) are insufficient, if exposure limits are exceeded, or if dust formation is likely. A proper fit test and training are necessary for respirator use.

Operational and Handling Protocols

Safe Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.

  • Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed, original container in a dry and cool place, away from direct sunlight and moisture. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

First Aid Measures

Immediate action is crucial in the event of exposure.

  • If Swallowed: Rinse the mouth with water. Call a physician or poison control center immediately.

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

Emergency and Disposal Plans

Accidental Release Measures (Spill Protocol)

In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Final Steps Evacuate 1. Evacuate Area & Restrict Access Assess 2. Assess the Spill Evacuate->Assess Ventilate 3. Ensure Adequate Ventilation Assess->Ventilate PPE 4. Don Appropriate PPE Ventilate->PPE Contain 5. Contain the Spill PPE->Contain Cleanup 6. Clean Up the Spill Contain->Cleanup Mechanically take up solid material. Avoid creating dust. Decontaminate 7. Decontaminate the Area Cleanup->Decontaminate Package 8. Package Waste for Disposal Decontaminate->Package Dispose 9. Dispose of Waste Package->Dispose Report 10. Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before cleanup, don all required PPE, including respiratory protection.

  • Containment: Cover drains to prevent the substance from entering waterways.

  • Cleanup: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal. Avoid actions that generate dust.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Place all contaminated materials, including PPE, into a sealed container for hazardous waste disposal.

Waste Disposal
  • Chemical Waste: this compound and any contaminated materials should be disposed of as hazardous waste.

  • Regulations: Disposal must be in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains or release into the environment.

  • Containers: Use appropriate, labeled containers for waste. Do not mix with other waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.